3-(3,4-Dimethoxyphenyl)-L-alanine
Description
Properties
IUPAC Name |
(2S)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-15-9-4-3-7(6-10(9)16-2)5-8(12)11(13)14/h3-4,6,8H,5,12H2,1-2H3,(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTFNYVAFGYEKI-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C(=O)O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@@H](C(=O)O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00185947 | |
| Record name | 3,4-Dimethoxyphenylalanine, L- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32161-30-1 | |
| Record name | 3-Methoxy-O-methyl-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32161-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethoxyphenylalanine, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032161301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dimethoxyphenylalanine, L- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-Amino-3-(3,4-Dimethoxyphenyl)Propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DIMETHOXYPHENYLALANINE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GC6UEI64EC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide to the Physicochemical Properties of 3-(3,4-Dimethoxyphenyl)-L-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3,4-Dimethoxyphenyl)-L-alanine, also known by synonyms such as 3-Methoxy-O-methyl-L-tyrosine and (S)-2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid, is a synthetic amino acid derivative of significant interest in pharmaceutical and biochemical research. Its structural similarity to naturally occurring amino acids, particularly L-DOPA, positions it as a crucial intermediate in the synthesis of various therapeutic agents. This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and insights into its biological relevance.
Physicochemical Properties
The physicochemical characteristics of this compound are fundamental to its application in drug design and synthesis. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
General and Physical Properties
A summary of the key physicochemical data for this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₄ | [1][][3][4][5] |
| Molecular Weight | 225.24 g/mol | [1][][3][4][5] |
| Appearance | White to off-white solid/crystalline powder | [][4] |
| Melting Point | 254-257 °C | [3] |
| Boiling Point | 374.3 °C (Predicted) | [1] |
| Density | 1.214 g/cm³ (Predicted) | [5] |
| Optical Activity ([α]²²/D) | -5° (c = 4 in 1 M HCl) | [3] |
Solubility and Partition Coefficient
| Property | Value | Source |
| Solubility | Soluble in aqueous acid. Slightly soluble in water. | [] |
| logP (Predicted) | 0.002 (cLogP) | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate determination and verification of physicochemical properties. The following sections outline standard experimental protocols applicable to amino acids like this compound.
Determination of Melting Point
The melting point is a critical indicator of purity. A common method for its determination is using a capillary melting point apparatus.
Methodology:
-
A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance first begins to melt (onset) and the temperature at which it is completely liquid (clear point) are recorded as the melting range. For a pure substance, this range is typically narrow.
Determination of Solubility
Solubility is determined by measuring the concentration of a saturated solution of the compound in a given solvent at a specific temperature.
Methodology:
-
An excess amount of this compound is added to a known volume of the solvent (e.g., water, aqueous acid) in a sealed container.
-
The mixture is agitated at a constant temperature until equilibrium is reached (i.e., the concentration of the dissolved solute remains constant).
-
The undissolved solid is removed by filtration or centrifugation.
-
The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Determination of pKa by Titration
The pKa values, which represent the dissociation constants of the ionizable groups (the carboxylic acid and amino groups), can be determined by acid-base titration.
Methodology:
-
A known concentration of this compound is dissolved in deionized water.
-
The solution is placed in a temperature-controlled beaker with a calibrated pH electrode and a magnetic stirrer.
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH), added in small, precise increments.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve.
Determination of the Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is a standard experimental procedure for its determination.
Methodology:
-
A solution of this compound is prepared in a biphasic system of n-octanol and water (or a suitable buffer).
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of the compound in both the n-octanol and aqueous phases is determined analytically.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
Biological Significance and Applications
This compound is primarily recognized for its role as a key intermediate in the synthesis of pharmaceuticals.
-
Precursor to L-DOPA: One of the most significant applications of this compound is its use as a precursor in the chemical synthesis of Levodopa (L-DOPA), a primary medication for the treatment of Parkinson's disease. The methoxy groups can be cleaved to yield the hydroxyl groups characteristic of L-DOPA.[1]
-
Enzyme Substrate: Research has indicated that this compound can act as a substrate for certain enzymes, such as phenylalanine ammonia-lyases (PALs).[1] These enzymes can catalyze the elimination of ammonia from the amino acid.
-
Drug Development: Its structural backbone is a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. It is used in the synthesis of complex organic molecules, including β-amino alcohols, which are important intermediates for various pharmaceuticals.[1]
Visualizations
Synthetic Pathway to L-DOPA
Caption: Conversion of this compound to L-DOPA.
Experimental Workflow for pKa Determination
Caption: Workflow for determining pKa values by acid-base titration.
General Alanine Metabolism
Caption: Simplified overview of L-alanine metabolism.
References
3-(3,4-Dimethoxyphenyl)-L-alanine: A Technical Overview of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(3,4-Dimethoxyphenyl)-L-alanine, a synthetic amino acid derivative structurally related to L-DOPA, has garnered interest for its potential biological activities, including neuroprotective and melanogenic effects. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, drawing from available data. It details its role as an enzyme substrate, its antioxidant properties, and its putative involvement in significant signaling pathways. This document also includes detailed experimental protocols for assays relevant to its study and presents logical and signaling pathway diagrams to visually represent its proposed mechanisms.
Introduction
This compound, also known as 3-Methoxy-O-methyl-L-tyrosine or L-Veratrylglycine, is an L-alanine derivative characterized by a phenyl ring with methoxy groups at the 3 and 4 positions.[1][][3] Its structural similarity to the Parkinson's disease therapeutic, L-DOPA, has made it a compound of interest in neuroscience research.[1][4][5][6] Beyond its role as a synthetic precursor in the production of L-DOPA,[7][8] emerging, yet not fully substantiated, evidence suggests it may possess intrinsic biological activities. This guide aims to consolidate the existing technical information on its mechanism of action to support further research and development.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₅NO₄ | [1] |
| Molecular Weight | 225.24 g/mol | [1] |
| CAS Number | 32161-30-1 | [3] |
| Synonyms | 3-Methoxy-O-methyl-L-tyrosine, (S)-3,4-Dimethoxyphenylalanine, DMPA, L-Veratrylglycine | [1][][3] |
| Appearance | White to pale cream powder | [] |
| Melting Point | 254-257 °C | [3] |
| Solubility | Soluble in Aqueous Acid, Water | [] |
Mechanism of Action
The mechanism of action of this compound appears to be multifaceted, encompassing direct enzymatic interactions, antioxidant effects, and potential modulation of key cellular signaling pathways.
Enzymatic Substrate Activity
This compound serves as a substrate for certain enzymes, which is a key aspect of its role as a synthetic intermediate.
-
Phenylalanine Ammonia Lyases (PALs) and Amino Acid Lyases (AALs): This compound is recognized and catalyzed by PALs and AALs, which facilitate an ammonia elimination reaction to convert it to a corresponding phenylalanine derivative.[1]
Antioxidant Properties
The compound has demonstrated significant antioxidant activity in various assays. The methoxy groups on the phenyl ring are thought to contribute to its ability to scavenge free radicals.
| Assay | IC₅₀ (µM) |
| DPPH Scavenging | 25.6 |
| ABTS Scavenging | 18.4 |
| Ferric Reducing Antioxidant Power (FRAP) | 22.0 |
| (Note: The primary source for this data is not available, and it should be interpreted with caution.) |
Neuroprotective Effects
While the primary literature is not available, technical datasheets suggest that this compound exhibits neuroprotective properties.
-
Increased Neuronal Viability: In vitro studies on neuronal cell lines have reportedly shown that treatment with the compound leads to increased cell viability under conditions of oxidative stress.
-
Upregulation of Brain-Derived Neurotrophic Factor (BDNF): The compound is purported to upregulate the expression of BDNF, a critical neurotrophin for neuronal survival, growth, and synaptic plasticity.
-
In Vivo Parkinson's Disease Model: An animal model of Parkinson's disease is said to have shown improved motor function and a reduction in the loss of dopaminergic neurons following administration of the compound.
The direct molecular targets and signaling pathways responsible for these observed neuroprotective effects remain to be elucidated in peer-reviewed literature.
Role in Melanogenesis
There is a claim that this compound can stimulate melanin production.
-
Tyrosinase and USF1-Mediated Pathway: In B16F10 melanoma cells, the compound was found to increase melanin synthesis by upregulating tyrosinase activity. This effect is suggested to be mediated by the Upstream Stimulating Factor-1 (USF1) transcription factor.
Signaling Pathways (Hypothesized)
Based on the claimed biological effects, several signaling pathways can be hypothesized to be involved in the mechanism of action of this compound. It is crucial to note that these pathways have not been experimentally validated for this specific compound.
Experimental Protocols
The following are detailed protocols for assays relevant to the investigation of the mechanism of action of this compound.
Neuronal Cell Viability Assay under Oxidative Stress
This protocol is a general method to assess the protective effects of a compound against oxidative stress-induced cell death in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
This compound
-
Hydrogen peroxide (H₂O₂) or another oxidizing agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with varying concentrations of this compound for a specified pre-incubation period (e.g., 24 hours). Include a vehicle control.
-
Induction of Oxidative Stress: Following pre-treatment, expose the cells to an appropriate concentration of H₂O₂ for a duration known to induce significant but not complete cell death (e.g., 0.5 mM for 30 minutes).[9] A control group should not be exposed to H₂O₂.
-
Cell Viability Assessment: After the oxidative stress challenge, remove the treatment media and assess cell viability using a standard method such as the MTT assay.[10][11]
-
For MTT assay: Add MTT solution to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated, non-stressed control cells.
References
- 1. This compound | 32161-30-1 | Benchchem [benchchem.com]
- 3. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 4. Levodopa synthesis - chemicalbook [chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. moleculardepot.com [moleculardepot.com]
- 7. US4962223A - Process for the synthesis of the levodopa - Google Patents [patents.google.com]
- 8. chem.ucla.edu [chem.ucla.edu]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biological Activity of 3-(3,4-Dimethoxyphenyl)-L-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3,4-Dimethoxyphenyl)-L-alanine, a derivative of the amino acid L-phenylalanine, is a compound of growing interest in the scientific community. Structurally similar to L-DOPA (L-3,4-dihydroxyphenylalanine), a cornerstone in the treatment of Parkinson's disease, this molecule features methoxy groups in place of hydroxyl groups on the phenyl ring. This structural modification significantly alters its physicochemical properties and presents a unique profile of biological activities. This technical guide provides a comprehensive overview of the known and potential biological functions of this compound, with a focus on its roles in melanogenesis, neuroprotection, and as a substrate for enzymatic reactions. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental to interpreting its biological activities.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅NO₄ | [1] |
| Molecular Weight | 225.24 g/mol | [1] |
| CAS Number | 32161-30-1 | |
| Synonyms | 3,4-Dimethoxy-L-phenylalanine, L-Veratrylglycine, 3-Methoxy-O-methyl-L-tyrosine | [1] |
| Appearance | White to pale cream powder | |
| Melting Point | 254-257 °C | |
| Optical Activity | [α]22/D −5°, c = 4 in 1 M HCl |
Biological Activity in Melanogenesis
While direct studies on the effect of this compound on melanogenesis are limited, research on structurally similar compounds provides valuable insights into its potential role. A notable example is (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol (DMPB), which has been shown to enhance melanin synthesis.[2] Given the shared dimethoxyphenyl moiety, it is plausible that this compound may exhibit similar activities.
Data Presentation: Effects of a Structurally Related Compound on Melanogenesis
The following tables summarize the quantitative data from a study on (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol (DMPB) in B16F10 melanoma cells.[3] This data is presented as a proxy for the potential effects of this compound and should be interpreted with caution pending direct experimental validation.
Table 1: Effect of DMPB on Melanin Content in B16F10 Cells [3]
| Treatment | Concentration | Melanin Content (% of Control) |
| DMSO (Control) | - | 100 |
| DMPB | 10 µM | ~120% |
| DMPB | 30 µM | ~150% |
| α-MSH (Positive Control) | 1 µM | ~160% |
Table 2: Effect of DMPB on Tyrosinase Activity in B16F10 Cells [3]
| Treatment | Concentration | Cellular Tyrosinase Activity (% of Control) |
| DMSO (Control) | - | 100 |
| DMPB | 30 µM | ~140% |
Experimental Protocols for Melanogenesis Assays
This protocol is adapted from studies on melanogenesis in B16F10 cells.[4][5]
-
Cell Culture and Treatment: Seed B16F10 melanoma cells in a 6-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours. Treat the cells with the test compound at various concentrations for 72 hours.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them in 1 N NaOH containing 10% DMSO.
-
Solubilization of Melanin: Incubate the cell lysates at 80°C for 1 hour to solubilize the melanin.
-
Quantification: Measure the absorbance of the supernatant at 405 nm using a microplate reader. The melanin content can be normalized to the total protein concentration of each sample.
This protocol is based on established methods for measuring tyrosinase activity in cell lysates.[4][5]
-
Cell Culture and Lysate Preparation: Culture and treat B16F10 cells as described above. After treatment, wash the cells with PBS and lyse them in a buffer containing 1% Triton X-100.
-
Enzyme Reaction: Incubate the cell lysate with L-DOPA (a substrate for tyrosinase) at 37°C.
-
Quantification: Monitor the formation of dopachrome by measuring the absorbance at 475 nm over time using a microplate reader. Tyrosinase activity is proportional to the rate of dopachrome formation.
This protocol outlines the general steps for analyzing the expression of key proteins in the melanogenesis pathway.
-
Protein Extraction and Quantification: Extract total protein from treated and untreated B16F10 cells using a suitable lysis buffer. Determine the protein concentration of each sample using a protein assay kit.
-
SDS-PAGE and Protein Transfer: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against melanogenesis-related proteins (e.g., tyrosinase, TRP-1, TRP-2, MITF, p-ERK, p-p38). Subsequently, incubate the membrane with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualization of the Melanogenesis Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol (DMPB) is thought to induce melanogenesis, which may be relevant for this compound.
Potential Neuroprotective Activity
The structural similarity of this compound to L-DOPA suggests its potential as a neuroprotective agent, particularly in the context of neurodegenerative diseases like Parkinson's disease. While direct experimental evidence is currently lacking in the reviewed literature, this section provides a framework for investigating its neuroprotective effects.
Data Presentation: A General Protocol for Neuroprotection Assay
The following table outlines a general protocol for assessing the neuroprotective effects of a compound against a neurotoxin-induced cell death in the SH-SY5Y neuroblastoma cell line, a common in vitro model for Parkinson's disease.
Table 3: General Protocol for In Vitro Neuroprotection Assay
| Step | Procedure |
| 1. Cell Culture | Culture SH-SY5Y cells in a suitable medium. |
| 2. Treatment | Pre-treat cells with various concentrations of this compound for a specified duration (e.g., 24 hours). |
| 3. Toxin Exposure | Induce neurotoxicity by exposing the cells to a neurotoxin such as MPP+ (1-methyl-4-phenylpyridinium). |
| 4. Viability Assay | Assess cell viability using methods like the MTT assay or LDH assay. |
| 5. Data Analysis | Calculate the percentage of cell viability relative to the control group and determine the EC50 for neuroprotection. |
Experimental Protocol for Cell Viability (MTT) Assay
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at an appropriate density.
-
Treatment: After cell attachment, pre-treat the cells with the test compound for 24 hours.
-
Toxin Addition: Add the neurotoxin (e.g., MPP+) to the wells and incubate for another 24 hours.
-
MTT Incubation: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Visualization of Neuroprotection Assay Workflow
The following diagram illustrates the logical workflow of a typical in vitro neuroprotection assay.
Enzymatic Conversion
This compound is a potential substrate for several enzymes due to its structural analogy to naturally occurring amino acids. Its conversion by enzymes such as phenylalanine ammonia-lyase (PAL) and tyrosinase is of significant interest for both mechanistic studies and biotechnological applications.
Data Presentation: Enzyme Kinetics of Related Substrates
Table 4: Kinetic Parameters of Phenylalanine Ammonia-Lyase and Tyrosinase with Their Natural Substrates
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |
| Phenylalanine Ammonia-Lyase (from Sorghum bicolor) | L-Phenylalanine | 0.19 | Not Reported | [6] |
| Tyrosinase (from Lentinula boryana) | L-DOPA | 1.9 | Not Reported | [7] |
Note: Vmax values are often reported in various units and are dependent on assay conditions.
Experimental Protocol for Phenylalanine Ammonia-Lyase (PAL) Activity Assay
This protocol is a general method for determining PAL activity spectrophotometrically.
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 8.5), the enzyme preparation, and the substrate (this compound).
-
Initiation of Reaction: Initiate the reaction by adding the enzyme to the pre-warmed reaction mixture.
-
Spectrophotometric Monitoring: Monitor the increase in absorbance at a wavelength corresponding to the formation of the product, trans-3,4-dimethoxycinnamic acid. The specific wavelength would need to be determined experimentally.
-
Calculation of Activity: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Visualization of Enzymatic Conversion
The following diagram depicts the general principle of an enzymatic reaction.
Conclusion and Future Directions
This compound is a molecule with intriguing potential in several areas of biological research. While its role as a synthetic precursor is established, its direct biological activities remain largely unexplored. The available data on structurally related compounds strongly suggest that it may play a role in modulating melanogenesis. Furthermore, its structural similarity to L-DOPA makes it a compelling candidate for investigation as a neuroprotective agent.
Significant gaps in our understanding of this compound remain. Future research should focus on:
-
Direct evaluation of its effects on melanogenesis in cellular and in vivo models to confirm the activities suggested by structurally similar compounds.
-
Comprehensive assessment of its neuroprotective properties in various in vitro and in vivo models of neurodegenerative diseases.
-
Detailed kinetic studies to determine its efficacy as a substrate for enzymes like phenylalanine ammonia-lyase and tyrosinase.
Addressing these research questions will be crucial in elucidating the full therapeutic and biotechnological potential of this compound. The experimental frameworks and comparative data presented in this guide provide a solid foundation for initiating such investigations.
References
- 1. 3,4-Dimethoxyphenylalanine, L- | C11H15NO4 | CID 10632946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. (E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol Enhances Melanogenesis through Increasing Upstream Stimulating Factor-1-Mediated Tyrosinase Expression | PLOS One [journals.plos.org]
- 4. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Insights into the Ameliorating Effect of Melanogenesis of Psoralen Derivatives in B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical and Structural Analysis of Substrate Specificity of a Phenylalanine Ammonia-Lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ftb.com.hr [ftb.com.hr]
Technical Guide: (S)-2-Amino-3-(3,4-dimethoxyphenyl)propionic acid (CAS 32161-30-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Amino-3-(3,4-dimethoxyphenyl)propionic acid, also known as 3,4-Dimethoxy-L-phenylalanine, is a derivative of the amino acid L-tyrosine.[1] It is structurally related to Levodopa (L-DOPA), a primary therapeutic agent for Parkinson's disease, with the key difference being the methylation of the two hydroxyl groups on the phenyl ring.[1] This modification results in increased lipophilicity compared to L-DOPA.[2] Primarily utilized as a research chemical, it serves as a crucial intermediate in organic synthesis and as an analytical standard in pharmacological studies, particularly those investigating the metabolism of L-DOPA and related compounds.[3][4] Its structural similarity to L-DOPA makes it a valuable tool for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), for the quantification of L-DOPA and its metabolites in biological samples.[2][5]
Chemical Structure and Properties
The chemical structure of (S)-2-Amino-3-(3,4-dimethoxyphenyl)propionic acid is characterized by a central alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a 3,4-dimethoxybenzyl side chain.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 32161-30-1 |
| Molecular Formula | C₁₁H₁₅NO₄ |
| Molecular Weight | 225.24 g/mol [4] |
| IUPAC Name | (2S)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid[6] |
| Synonyms | 3,4-Dimethoxy-L-phenylalanine, S-3,4-Dimethoxyphenylalanine, L-Veratrylglycine, 3-Methoxy-O-methyl-L-tyrosine[3][4] |
| SMILES | COC1=C(OC)C=C(CC(N)C(=O)O)C=C1[6] |
| InChI Key | VWTFNYVAFGYEKI-QMMMGPOBSA-N |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | White to pale cream solid/powder[6] |
| Melting Point | 254-257 °C[7] |
| Boiling Point (Predicted) | 374.3 ± 42.0 °C |
| Solubility | Soluble in aqueous acid and water[8] |
| Optical Rotation | -5° (c=4 in 1 M HCl)[7] |
| Purity | ≥97%[6] |
| Storage Temperature | Room temperature or 2-8 °C for long-term storage |
Synthesis and Experimental Protocols
(S)-2-Amino-3-(3,4-dimethoxyphenyl)propionic acid is typically synthesized from racemic precursors, followed by resolution to obtain the desired enantiomer. The following sections detail a representative synthesis and an analytical application protocol.
Synthesis via Resolution of Racemic Precursor
A common synthetic route involves the preparation of a racemic intermediate, d,l-2-amino-3-(3,4-dimethoxyphenyl)propionitrile, followed by diastereomeric resolution and subsequent hydrolysis.[1]
Experimental Protocol:
-
Aldol Condensation: Veratrole (1,2-dimethoxybenzene) is reacted with potassium cyanide and ammonium chloride in the presence of ammonia to form the racemic d,l-3-(3,4-dimethoxyphenyl)-2-aminopropionitrile.[3]
-
Diastereomeric Resolution: The resulting racemic aminonitrile is resolved using a chiral resolving agent, such as L-(+)-tartaric acid or d-camphorsulfonic acid, in a suitable solvent.[1][3] This allows for the selective crystallization of one diastereomeric salt. For example, using d-camphorsulfonic acid in water allows for the crystallization of the d-2-amino-3-(3,4-dimethoxyphenyl)propionitrile d-camphorsulfonate salt.[1]
-
Liberation of the Free Aminonitrile: The separated diastereomeric salt is treated with a base, such as ammonium hydroxide, to liberate the enantiomerically enriched aminonitrile.[1]
-
Hydrolysis and Acidification: The resolved aminonitrile undergoes hydrolysis, typically using a strong acid like hydrochloric acid, to convert the nitrile group into a carboxylic acid. Subsequent neutralization and pH adjustment lead to the precipitation of the final product, (S)-2-Amino-3-(3,4-dimethoxyphenyl)propionic acid.[1][3]
Analytical Application: HPLC Standard for Levodopa and Related Compounds
(S)-2-Amino-3-(3,4-dimethoxyphenyl)propionic acid is often used as an internal standard or as part of a standard mixture for the validation of HPLC methods designed to quantify Levodopa and its metabolites in biological matrices.[2][5]
Experimental Protocol (General Overview):
-
Sample Preparation: Biological samples (e.g., plasma) are subjected to protein precipitation, typically using a cold acid solution such as perchloric acid.[5] The supernatant is then collected for analysis.
-
Chromatographic System: A reverse-phase HPLC system is commonly employed.
-
Column: A C18 column (e.g., Zorbax Eclipse XDB C18) is a frequent choice.[2]
-
Mobile Phase: An isocratic or gradient mobile phase is used. A typical mobile phase might consist of a buffer (e.g., 20 mM KH₂PO₄ at pH 2.5) and an organic modifier like methanol or acetonitrile.[2][9]
-
Flow Rate: A standard flow rate is typically around 1.0 mL/min.[2]
-
-
Detection: UV detection is a common method, with the wavelength set to an appropriate value for the analytes of interest (e.g., 230 nm or 280 nm).[2][9]
-
Quantification: A calibration curve is generated using standard solutions of Levodopa, its metabolites, and (S)-2-Amino-3-(3,4-dimethoxyphenyl)propionic acid at known concentrations. The concentration of the analytes in the biological samples is then determined by comparing their peak areas to the calibration curve.
Role in Levodopa Metabolism Research
The primary application of (S)-2-Amino-3-(3,4-dimethoxyphenyl)propionic acid in research is related to the study of Levodopa (L-DOPA) metabolism. L-DOPA is a precursor to the neurotransmitter dopamine and is a cornerstone in the treatment of Parkinson's disease.[10] A major metabolic pathway for L-DOPA involves its methylation by the enzyme catechol-O-methyltransferase (COMT) to form 3-O-methyldopa (3-OMD).[11] The accumulation of 3-OMD has been implicated in some of the adverse effects associated with long-term L-DOPA therapy.[4][8]
(S)-2-Amino-3-(3,4-dimethoxyphenyl)propionic acid, being a dimethoxylated analog of L-DOPA, serves as a valuable reference compound in studies investigating the metabolic fate of L-DOPA and the effects of its metabolites. Its stable, methylated structure makes it a useful tool for differentiating between various catechol- and O-methylated species in complex biological samples.
Safety and Handling
(S)-2-Amino-3-(3,4-dimethoxyphenyl)propionic acid should be handled in accordance with standard laboratory safety procedures. It is intended for research use only. Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
(S)-2-Amino-3-(3,4-dimethoxyphenyl)propionic acid (CAS 32161-30-1) is a key research chemical with significant applications in the fields of synthetic chemistry and neuropharmacology. Its structural relationship to Levodopa makes it an indispensable tool for researchers studying Parkinson's disease and developing analytical methods for related therapeutics. This guide provides a comprehensive overview of its properties, synthesis, and primary applications to support its effective use in a research and development setting.
References
- 1. NZ229910A - Synthesis of l-(-)-2-amino-3-(3,4-dihydroxyphenyl)- propanoic acid, and intermediates therefor - Google Patents [patents.google.com]
- 2. A new validated HPLC method for the determination of levodopa: Application to study the impact of ketogenic diet on the pharmacokinetics of levodopa in Parkinson's participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of 3-O-methyldopa in the side effects of L-dopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. H53368.03 [thermofisher.com]
- 7. 3-O-methyldopa and the response to levodopa in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijsit.com [ijsit.com]
- 10. L-DOPA - Wikipedia [en.wikipedia.org]
- 11. 3-O-Methyldopa - Wikipedia [en.wikipedia.org]
Spectroscopic and Enzymatic Profile of 3-(3,4-Dimethoxyphenyl)-L-alanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties of 3-(3,4-Dimethoxyphenyl)-L-alanine, a key intermediate in the synthesis of various pharmaceuticals. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. Additionally, a key enzymatic conversion of this compound is visualized to illustrate its biochemical relevance.
Spectroscopic Data
The structural integrity of this compound can be confirmed through various spectroscopic techniques. Below is a summary of the key data points.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, the following signals are characteristic.
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 6.7–7.1 | m | Aromatic protons |
| 3.8–4.2 | d | α-proton (CH-NH₂) |
¹³C NMR Data
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its amine, carboxylic acid, and aromatic ether functionalities.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-2400 | O-H stretch (carboxylic acid), N-H stretch (amine) |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1600, ~1500 | C=C stretch (aromatic ring) |
| ~1250, ~1020 | C-O stretch (aryl ethers) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the expected molecular ion peak would correspond to its molecular weight.
| m/z | Assignment |
| 225.24 | [M]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for amino acids like this compound.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition (¹H NMR):
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-12 ppm.
Data Acquisition (¹³C NMR):
-
Spectrometer: 100 MHz or higher field NMR spectrometer.
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
FT-IR Spectroscopy
Sample Preparation (KBr Pellet):
-
Grind a small amount of this compound with dry potassium bromide (KBr) in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile/water mixture).
Data Acquisition (Electrospray Ionization - ESI):
-
Mass Spectrometer: A mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive or negative ion mode can be used.
-
Mass Range: Scan a range appropriate to detect the molecular ion (e.g., m/z 50-500).
-
Capillary Voltage: Typically 3-5 kV.
-
Fragmentor Voltage: Can be varied to induce fragmentation for structural analysis.
Enzymatic Conversion Workflow
This compound can be enzymatically converted to 3-(3,4-dimethoxyphenyl)propionic acid. This biotransformation is of interest in various synthetic and metabolic studies. The enzyme acylase from Brevibacterium has been shown to catalyze this reaction.
Caption: Enzymatic deamination of this compound.
3-(3,4-Dimethoxyphenyl)-L-alanine: A Technical Guide to Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(3,4-Dimethoxyphenyl)-L-alanine (DMPA), a derivative of the essential amino acid L-phenylalanine and structurally related to L-DOPA, presents a compelling case for investigation into its therapeutic potential. Its structural similarity to key neurological molecules suggests possible applications in neurodegenerative disorders, particularly Parkinson's disease. Furthermore, its influence on melanin synthesis pathways indicates a potential role in pigmentation disorders. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of DMPA's therapeutic applications, methodologies for its study, and the key signaling pathways it may modulate. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this compound.
Introduction
This compound, also known by synonyms such as (S)-2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid and L-Veratrylglycine, is a methylated derivative of L-DOPA.[1] The presence of dimethoxy groups on the phenyl ring significantly alters its chemical properties compared to L-DOPA, potentially influencing its bioavailability, metabolism, and interaction with biological targets. While primarily utilized as a research chemical and an intermediate in organic synthesis, preliminary data suggests that DMPA may possess inherent biological activities worthy of therapeutic exploration.[2]
The primary areas of interest for DMPA's therapeutic applications are neuroprotection, specifically in the context of Parkinson's disease, and the modulation of melanogenesis. The structural analogy to L-DOPA, the cornerstone of Parkinson's therapy, provides a strong rationale for investigating its potential to mitigate dopaminergic neuron loss and improve motor function.[2][3] Additionally, its influence on tyrosinase, a key enzyme in melanin production, suggests a possible role in treating pigmentation disorders.[2]
This document will synthesize the available preclinical information, provide detailed hypothetical experimental protocols for its investigation, and visualize the potential signaling pathways and experimental workflows to guide future research and development efforts.
Potential Therapeutic Applications
Neuroprotection in Parkinson's Disease
The primary therapeutic potential of DMPA lies in its putative neuroprotective effects in Parkinson's disease. Parkinson's is characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[4] While L-DOPA remains the most effective symptomatic treatment, it does not halt disease progression and is associated with long-term complications.[5] Derivatives of L-DOPA, such as DMPA, are of interest for their potential to offer neuroprotective benefits.
Commercial sources have cited unpublished in-vivo studies suggesting that DMPA administration in an animal model of Parkinson's disease led to improved motor function and a reduction in dopaminergic neuron loss.[2] However, the primary research data for these claims are not publicly available. The proposed mechanism may involve the modulation of intracellular signaling pathways that protect against neuronal apoptosis and oxidative stress.
Modulation of Melanogenesis
DMPA has also been implicated in the regulation of melanin synthesis. Melanin is produced in melanocytes through a process called melanogenesis, in which the enzyme tyrosinase plays a critical role.[2] It has been suggested that DMPA can upregulate tyrosinase activity and enhance melanin synthesis through USF1-mediated pathways.[2] This suggests a potential application in the treatment of hypopigmentation disorders.
Quantitative Data
Due to the limited availability of published research, a comprehensive summary of quantitative data for this compound is not possible at this time. The following tables are presented as a template for organizing future experimental data.
Table 1: In-Vitro Neuroprotective Activity of this compound
| Cell Line | Neurotoxin | Concentration of DMPA | Outcome Measure | Result |
| SH-SY5Y | 6-OHDA | Data not available | Cell Viability (%) | Data not available |
| SH-SY5Y | MPP+ | Data not available | Neurite Outgrowth | Data not available |
| Primary Dopaminergic Neurons | Rotenone | Data not available | Apoptosis Rate (%) | Data not available |
Table 2: In-Vivo Neuroprotective Efficacy of this compound in a Parkinson's Disease Model
| Animal Model | Treatment Dose | Duration | Behavioral Test | Outcome | Dopaminergic Neuron Survival (%) |
| 6-OHDA-lesioned Rat | Data not available | Data not available | Rotarod Test | Data not available | Data not available |
| MPTP-treated Mouse | Data not available | Data not available | Cylinder Test | Data not available | Data not available |
Table 3: Effect of this compound on Melanogenesis
| Cell Line | Parameter | Concentration of DMPA | Result |
| B16F10 Melanoma | Melanin Content (%) | Data not available | Data not available |
| B16F10 Melanoma | Tyrosinase Activity (%) | Data not available | Data not available |
Table 4: Pharmacokinetic Properties of this compound (Hypothetical)
| Parameter | Value | Species | Route of Administration |
| Bioavailability (%) | Data not available | Data not available | Data not available |
| Half-life (t½) | Data not available | Data not available | Data not available |
| Cmax | Data not available | Data not available | Data not available |
| Tmax | Data not available | Data not available | Data not available |
| Clearance (CL) | Data not available | Data not available | Data not available |
| Volume of Distribution (Vd) | Data not available | Data not available | Data not available |
Experimental Protocols
The following are detailed, illustrative protocols for investigating the therapeutic potential of this compound. These are generalized methods and should be optimized for specific experimental conditions.
In-Vitro Neuroprotection Assay Using SH-SY5Y Cells
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Differentiation: To induce a more neuron-like phenotype, cells are treated with 10 µM retinoic acid for 5-7 days.
-
Treatment: Differentiated SH-SY5Y cells are pre-treated with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 24 hours.
-
Induction of Neurotoxicity: Following pre-treatment, cells are exposed to a neurotoxin such as 100 µM 6-hydroxydopamine (6-OHDA) or 1 mM 1-methyl-4-phenylpyridinium (MPP+) for another 24 hours. A vehicle control group and a neurotoxin-only group are included.
-
Assessment of Cell Viability: Cell viability is quantified using the MTT assay. The absorbance is measured at 570 nm, and the results are expressed as a percentage of the vehicle-treated control.
-
Apoptosis Assay: Apoptosis can be assessed by flow cytometry using Annexin V-FITC and propidium iodide staining.
-
Western Blot Analysis: Protein expression of key markers of apoptosis (e.g., cleaved caspase-3, Bcl-2, Bax) and cell survival (e.g., p-Akt, p-ERK) can be analyzed by Western blotting.
In-Vivo Neuroprotection in a 6-OHDA Rat Model of Parkinson's Disease
-
Animal Model: Adult male Sprague-Dawley rats are anesthetized, and a stereotaxic injection of 6-hydroxydopamine (8 µg in 4 µL of saline containing 0.02% ascorbic acid) is administered into the medial forebrain bundle.
-
Treatment: Two weeks after the 6-OHDA lesion, rats are randomly assigned to receive daily intraperitoneal injections of either vehicle or this compound at various doses (e.g., 10, 25, 50 mg/kg) for a period of 4 weeks.
-
Behavioral Testing: Motor function is assessed weekly using the apomorphine-induced rotation test, the cylinder test for forelimb asymmetry, and the rotarod test for motor coordination.
-
Immunohistochemistry: At the end of the treatment period, animals are euthanized, and their brains are processed for immunohistochemical analysis of tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify the extent of dopaminergic neuron survival.
-
Neurochemical Analysis: Striatal levels of dopamine and its metabolites can be quantified using high-performance liquid chromatography (HPLC).
Melanogenesis Assay in B16F10 Melanoma Cells
-
Cell Culture: B16F10 mouse melanoma cells are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells are seeded in 24-well plates and treated with various concentrations of this compound (e.g., 10, 50, 100 µM) for 72 hours. Alpha-melanocyte-stimulating hormone (α-MSH) can be used as a positive control.
-
Melanin Content Measurement: After treatment, cells are washed with PBS and lysed with 1N NaOH. The melanin content is quantified by measuring the absorbance of the lysate at 405 nm.
-
Tyrosinase Activity Assay: Cellular tyrosinase activity is measured by incubating cell lysates with L-DOPA and measuring the formation of dopachrome at 475 nm.
-
Gene Expression Analysis: The mRNA levels of tyrosinase (Tyr), tyrosinase-related protein 1 (Trp1), and microphthalmia-associated transcription factor (Mitf) can be quantified using real-time quantitative PCR (RT-qPCR).
Signaling Pathways and Experimental Workflows
Potential Signaling Pathway for Neuroprotection
The neuroprotective effects of this compound in Parkinson's disease may be mediated through the activation of pro-survival signaling pathways and the inhibition of apoptotic pathways within dopaminergic neurons. A plausible, yet hypothetical, pathway involves the activation of Akt and ERK, which are known to promote cell survival and inhibit apoptosis.
Potential Signaling Pathway for Melanogenesis
The stimulatory effect of this compound on melanogenesis is proposed to be mediated through the upregulation of tyrosinase, the rate-limiting enzyme in melanin synthesis. This may occur via the activation of the transcription factor USF1.
Experimental Workflow for In-Vivo Neuroprotection Study
The following diagram illustrates a typical workflow for assessing the neuroprotective effects of a compound in a rat model of Parkinson's disease.
Discussion and Future Directions
This compound is a compound of interest with potential therapeutic applications in neurodegenerative diseases and pigmentation disorders. However, the current body of evidence is sparse and largely based on its structural similarity to L-DOPA and anecdotal reports from commercial suppliers. There is a critical need for rigorous, peer-reviewed preclinical studies to validate the initial promising, yet unsubstantiated, claims.
Future research should prioritize the following:
-
In-vitro and in-vivo validation of neuroprotective effects: Comprehensive studies using established cell and animal models of Parkinson's disease are required to quantify the neuroprotective efficacy of DMPA.
-
Elucidation of the mechanism of action: Investigating the specific molecular targets and signaling pathways modulated by DMPA is crucial for understanding its biological effects.
-
Pharmacokinetic and safety profiling: A thorough evaluation of the absorption, distribution, metabolism, excretion (ADME), and toxicity of DMPA is essential for any potential clinical development.
-
Direct investigation of effects on melanogenesis: Studies are needed to confirm the impact of DMPA on melanin production and tyrosinase activity and to elucidate the role of the USF1 pathway.
References
A Comprehensive Technical Guide to 3-(3,4-Dimethoxyphenyl)-L-alanine and its Synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-(3,4-Dimethoxyphenyl)-L-alanine, a synthetic amino acid derivative of significant interest in pharmaceutical research and development. This document outlines its chemical identity, physicochemical properties, and key applications, with a focus on its role as a precursor in drug synthesis and as a substrate in enzymatic reactions.
Chemical Identity and Synonyms
This compound is a derivative of the amino acid L-alanine, characterized by the presence of a dimethoxyphenyl group. It is structurally related to L-DOPA (Levodopa), a crucial therapeutic agent for Parkinson's disease, with the key difference being the methylation of the two hydroxyl groups on the phenyl ring. This structural modification significantly alters its chemical properties and biological activity.
A variety of synonyms are used in scientific literature and commercial listings to refer to this compound. Understanding these synonyms is crucial for comprehensive literature searches and material sourcing.
| Synonym | Notes |
| L-Veratrylglycine | A commonly used trivial name. |
| 3-Methoxy-O-methyl-L-tyrosine | Describes the compound as a doubly methylated derivative of L-tyrosine. |
| (S)-3,4-Dimethoxyphenylalanine | Emphasizes the stereochemistry and the dimethoxy substitution pattern. |
| β-(3,4-Dimethoxyphenyl)-L-alanine | Indicates the position of the substituted phenyl group on the alanine backbone. |
| 3,4-Dimethoxy-L-phenylalanine | A systematic name highlighting the core structure. |
| DMPA | A common abbreviation. |
Physicochemical and Spectroscopic Data
The following table summarizes key physicochemical properties of this compound, which are essential for its handling, formulation, and analysis.
| Property | Value | Reference(s) |
| CAS Number | 32161-30-1 | [1][2] |
| Molecular Formula | C₁₁H₁₅NO₄ | [1][2] |
| Molecular Weight | 225.24 g/mol | [1][2] |
| Melting Point | 254-257 °C | [1] |
| Optical Activity | [α]²²/D −5° (c = 4 in 1 M HCl) | [1] |
| Appearance | White to off-white solid/powder | [1] |
| Solubility | Soluble in aqueous acid and water. | |
| InChI Key | VWTFNYVAFGYEKI-QMMMGPOBSA-N | [1] |
| SMILES | COc1ccc(C--INVALID-LINK--C(O)=O)cc1OC | [1] |
Key Applications in Research and Development
This compound serves as a valuable intermediate and research tool in several areas of pharmaceutical and biochemical research.
Precursor for L-DOPA Synthesis
One of the primary applications of this compound is as a key intermediate in the chemical synthesis of L-DOPA. The methoxy groups can be converted to hydroxyl groups through demethylation reactions, yielding the desired L-DOPA. This synthetic route is a critical aspect of the manufacturing process for this important anti-Parkinson's drug.
The logical workflow for the synthesis of L-DOPA from this compound is depicted below.
Caption: Synthetic pathway from this compound to L-DOPA.
Substrate for Phenylalanine Ammonia-Lyase (PAL)
This compound can serve as a substrate for phenylalanine ammonia-lyase (PAL), an enzyme that catalyzes the elimination of ammonia from L-phenylalanine to form trans-cinnamic acid. The use of substituted phenylalanine analogs like this compound allows for the enzymatic synthesis of a variety of valuable cinnamic acid derivatives, which are precursors for flavonoids, lignans, and other phenylpropanoids.[3]
The experimental workflow for utilizing this compound as a substrate for PAL is outlined below.
References
Molecular weight and formula of 3-(3,4-Dimethoxyphenyl)-L-alanine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 3-(3,4-Dimethoxyphenyl)-L-alanine, a key amino acid derivative with significant applications in pharmaceutical synthesis and biochemical research. This guide covers its fundamental physicochemical properties, detailed experimental protocols for its synthesis, and its role in relevant biological pathways.
Core Physicochemical and Structural Data
This compound, also known by synonyms such as 3-Methoxy-O-methyl-L-tyrosine and (S)-3,4-Dimethoxyphenylalanine, is a crucial intermediate in various chemical processes.[1] Its properties are summarized below.
| Property | Value |
| Molecular Formula | C11H15NO4[1][2] |
| Molecular Weight | 225.24 g/mol [1][2] |
| CAS Number | 32161-30-1[1][2][3] |
| Melting Point | 254-257 °C[2] |
| Density (Predicted) | 1.214±0.06 g/cm³[2] |
| Optical Activity | [α]22/D −5°, c = 4 in 1 M HCl[4] |
| Appearance | White solid |
| Solubility | Slightly soluble in water. Insoluble in Benzene, Chloroform, Ethanol. |
Biological Significance and Signaling Pathways
This compound is of significant pharmacological interest primarily as an intermediate in the synthesis of L-DOPA (levodopa), a cornerstone therapy for Parkinson's disease.[5] L-DOPA is a precursor to the neurotransmitter dopamine.[6] The conversion of this compound to 3-(3,4-dihydroxyphenyl)-L-alanine (L-DOPA) through various chemical methods highlights its importance in medicinal chemistry.[5]
The compound also serves as a substrate for certain enzymes, including phenylalanine ammonia-lyases (PALs) and L-amino acid ligases (AALs), which can catalyze its conversion to a corresponding phenylalanine derivative.[5]
Caption: Synthetic and biological pathway of this compound to Dopamine.
Experimental Protocols
The synthesis and resolution of this compound can be achieved through various methods. A notable approach is the biocatalytic resolution of its racemic N-acetyl derivative, which offers high enantiomeric purity.[5]
Biocatalytic Synthesis of L-alanine Derivative
This protocol is based on the enzymatic resolution of racemic N-acetyl-3-(3,4-dimethoxyphenyl)alanine.
Objective: To selectively synthesize the L-enantiomer from a racemic mixture.
Materials and Reagents:
-
Racemic N-acetyl-3-(3,4-dimethoxyphenyl)alanine
-
Aspergillus oryzae acylase
-
Cobalt (II) chloride (CoCl₂) solution (10⁻⁴–5×10⁻² M)
-
Ammonia solution for pH adjustment
-
Deionized water
Procedure:
-
Enzymatic Deacetylation:
-
Prepare a solution of racemic N-acetyl-3-(3,4-dimethoxyphenyl)alanine.
-
Introduce Aspergillus oryzae acylase to the solution. This enzyme selectively hydrolyzes the N-acetyl group of the L-enantiomer, leaving the D-enantiomer unreacted.[5]
-
Add Co²⁺ ions to the reaction mixture to act as an activator, enhancing the enzymatic activity by stabilizing the acylase's tertiary structure.[5]
-
-
pH Adjustment and Precipitation:
-
Isolation and Purification:
-
Collect the precipitate by filtration.
-
Wash the collected solid with cold deionized water to remove any soluble impurities.
-
Dry the purified this compound under a vacuum.
-
-
Analysis:
-
Confirm the identity and purity of the final product using techniques such as NMR, mass spectrometry, and chiral HPLC to determine the enantiomeric excess.
-
Caption: Workflow for the biocatalytic synthesis of this compound.
Applications in Research and Development
Beyond its role as a precursor to L-DOPA, this compound is a valuable building block in organic synthesis.
-
Peptide Synthesis: It is utilized in solution-phase peptide synthesis.[4]
-
Fine Chemicals: In an industrial context, it serves as a starting material for the production of various fine chemicals.[5]
-
Intermediate Synthesis: The compound is a critical reactant in the synthesis of intermediates like β-amino alcohols, which are essential for creating more complex organic molecules for pharmaceuticals and agrochemicals.[5]
-
Enzyme Mechanism Studies: Its structural similarity to natural amino acids makes it a suitable substrate for engineered enzymes, allowing researchers to study enzyme kinetics and mechanisms.[5]
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. chembk.com [chembk.com]
- 3. 3,4-Dimethoxy-L-phenylalanine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | 32161-30-1 | Benchchem [benchchem.com]
- 6. moleculardepot.com [moleculardepot.com]
An In-depth Technical Guide to 3-(3,4-Dimethoxyphenyl)-L-alanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and physicochemical properties of 3-(3,4-Dimethoxyphenyl)-L-alanine (DMPA). It includes detailed experimental protocols for its synthesis and potential applications, alongside a discussion of its biological significance as a derivative of L-DOPA.
Introduction and Historical Context
This compound, also known as 3-Methoxy-O-methyl-L-tyrosine, is a derivative of the crucial amino acid L-tyrosine.[1] Structurally, it is the dimethoxy-protected analog of L-3,4-dihydroxyphenylalanine (L-DOPA), a cornerstone in the treatment of Parkinson's disease. The methylation of the catechol hydroxyl groups in L-DOPA to form DMPA significantly alters its chemical and biological properties.
Today, DMPA is primarily utilized in research and development, particularly as a building block in peptide synthesis and as a reference compound in the analytical profiling of L-DOPA and its impurities.[1] Its structure makes it a valuable tool for understanding the structure-activity relationships of catechol-containing compounds and for developing novel therapeutic agents.
Physicochemical and Biological Properties
The defining structural feature of this compound is the presence of two methoxy groups on the phenyl ring in place of the hydroxyl groups found in L-DOPA. This substitution has a profound impact on its physicochemical properties, most notably increasing its lipophilicity.[1] This alteration is expected to influence its biological behavior, particularly its ability to cross cellular membranes and its interaction with enzymes that metabolize catecholamines.
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅NO₄ | [1][2] |
| Molecular Weight | 225.24 g/mol | [1][2] |
| CAS Number | 32161-30-1 | [1][2] |
| Melting Point | 254-257 °C | [3][4] |
| Optical Activity | [α]22/D −5°, c = 4 in 1 M HCl | [3][4] |
| Appearance | White to pale cream powder | [5] |
| Solubility | Soluble in aqueous acid | Not explicitly cited |
| pKa (Predicted) | Not available in searched literature | |
| LogP (Predicted) | -1.9 | [2] |
Biological Activity Data
| Activity Type | Target | Quantitative Data (e.g., IC₅₀) | Reference |
| Enzyme Inhibition | Aromatic L-amino acid decarboxylase (AADC) | Not available in searched literature | Inferred from structure |
| Antioxidant Activity | DPPH radical scavenging | Not available in searched literature | Inferred from structure |
| Receptor Binding | Dopamine receptors | Not available in searched literature | Inferred from structure |
Pharmacokinetic Data
Specific pharmacokinetic data for this compound (ADME: Absorption, Distribution, Metabolism, Excretion) are not available in the public domain literature. As a methylated analog of L-DOPA, its pharmacokinetic profile would be of significant interest, particularly its ability to cross the blood-brain barrier and its metabolic fate.
| Parameter | Value | Species | Route of Administration | Reference |
| Bioavailability | Not available in searched literature | |||
| Half-life (t₁/₂) | Not available in searched literature | |||
| Cmax | Not available in searched literature | |||
| Metabolism | Expected to resist decarboxylation | Inferred from structure | ||
| Excretion | Not available in searched literature |
Experimental Protocols
The following protocols are based on established chemical and biochemical methodologies and can be adapted for the synthesis, purification, and application of this compound.
Chemical Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. A plausible synthetic route involves the Erlenmeyer-Plöchl azlactone synthesis, followed by reduction and enzymatic resolution.
Step 1: Synthesis of 2-phenyl-4-(3,4-dimethoxybenzylidene)oxazol-5(4H)-one (Azlactone)
-
Combine 3,4-dimethoxybenzaldehyde (1 equivalent), hippuric acid (1 equivalent), and acetic anhydride (3 equivalents) in a round-bottom flask.
-
Add anhydrous sodium acetate (1 equivalent) to the mixture.
-
Heat the mixture at 100°C for 2 hours with constant stirring.
-
Allow the reaction mixture to cool to room temperature, which should result in the precipitation of a yellow solid.
-
Add ethanol to the solidified mixture and stir to break up the solid.
-
Collect the crude product by vacuum filtration and wash with cold ethanol and then water.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the pure azlactone.
Step 2: Synthesis of N-acetyl-3-(3,4-dimethoxyphenyl)alanine (Racemic)
-
Dissolve the azlactone from Step 1 in a solution of sodium hydroxide (e.g., 1 M aqueous solution).
-
Heat the mixture to reflux for 4-6 hours to hydrolyze the oxazolone ring.
-
Cool the reaction mixture and acidify with hydrochloric acid to a pH of approximately 2-3.
-
The N-acetylated racemic amino acid will precipitate out of solution.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the product under vacuum.
Step 3: Enzymatic Kinetic Resolution of N-acetyl-3-(3,4-dimethoxyphenyl)alanine
This protocol is adapted from methodologies for the resolution of similar N-acetylated amino acids.
-
Prepare a buffered solution (e.g., phosphate buffer, pH 7.5).
-
Dissolve the racemic N-acetyl-3-(3,4-dimethoxyphenyl)alanine in the buffer.
-
Add a catalytic amount of a cobalt salt (e.g., CoCl₂), as some aminoacylases are activated by cobalt ions.
-
Add immobilized aminoacylase (e.g., from Aspergillus oryzae).
-
Incubate the mixture at a controlled temperature (e.g., 37°C) with gentle agitation.
-
Monitor the reaction progress by measuring the release of the L-amino acid or the consumption of the N-acetyl-L-enantiomer using techniques like HPLC.
-
Once the reaction has reached approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme.
-
Adjust the pH of the filtrate to the isoelectric point of this compound to precipitate the L-enantiomer.
-
Collect the precipitated L-amino acid by filtration. The unreacted N-acetyl-D-amino acid will remain in the filtrate and can be isolated separately.
Incorporation into Peptides using Solid-Phase Peptide Synthesis (SPPS)
This compound can be incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis protocols.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin for C-terminal amides or Wang resin for C-terminal acids) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, and then repeat with a fresh portion of the piperidine solution for 15 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve Fmoc-3-(3,4-Dimethoxyphenyl)-L-alanine (3 equivalents relative to the resin loading), a coupling reagent such as HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) (6 equivalents), to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours to allow for complete coupling.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, collect the precipitate by centrifugation, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Biological Significance and Signaling Pathways
The primary biological significance of this compound lies in its relationship to L-DOPA and the dopamine synthesis pathway. L-DOPA is the direct precursor to the neurotransmitter dopamine, a conversion catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC). The hydroxyl groups of the catechol moiety in L-DOPA are crucial for its recognition and processing by AADC.
In DMPA, these hydroxyl groups are replaced by methoxy groups. This modification is expected to render the molecule inert to AADC, thereby blocking its conversion to a dopamine analog. This makes DMPA a useful tool for studying the structural requirements of AADC and for use as a negative control in experiments investigating dopamine metabolism.
No direct evidence from the searched literature indicates that this compound modulates specific signaling pathways. Its biological effects are likely to be passive, resulting from its inability to participate in catecholamine synthesis.
Visualizations
Caption: Comparative metabolic fate of L-DOPA and this compound (DMPA).
Caption: General workflow for the incorporation of this compound in SPPS.
Conclusion
This compound is a chemically stable and valuable derivative of L-tyrosine. While its direct biological activities and pharmacokinetic profile remain to be fully elucidated, its structural relationship to L-DOPA provides a strong basis for its utility in neuroscience and medicinal chemistry research. As a building block for peptide synthesis, it offers a means to introduce unique structural and electronic properties into novel peptide-based therapeutics. The experimental protocols provided in this guide offer a starting point for researchers to synthesize, purify, and utilize this compound in their own investigations. Further research into the quantitative biological effects and in vivo behavior of this compound is warranted to fully explore its potential.
References
- 1. This compound | 32161-30-1 | Benchchem [benchchem.com]
- 2. 3,4-Dimethoxyphenylalanine, L- | C11H15NO4 | CID 10632946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(3,4-Dimethoxyphenyl)- L -alanine 97 32161-30-1 [sigmaaldrich.com]
- 4. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3,4-Dimethoxy-L-phenylalanine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Methodological & Application
Application Notes and Protocols for 3-(3,4-Dimethoxyphenyl)-L-alanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the experimental uses of 3-(3,4-Dimethoxyphenyl)-L-alanine, a synthetic amino acid derivative. This compound serves as a valuable intermediate in organic synthesis and as a substrate for enzymatic studies. Detailed protocols for its application are provided below, along with representative data and pathway visualizations to guide researchers in its use.
I. Chemical and Physical Properties
This compound, also known as 3-Methoxy-O-methyl-L-tyrosine, is a derivative of L-alanine with two methoxy groups on the phenyl ring.[1] These methoxy groups make it a key precursor for the synthesis of L-DOPA (Levodopa), a primary treatment for Parkinson's disease.[]
| Property | Value | Reference |
| CAS Number | 32161-30-1 | [] |
| Molecular Formula | C₁₁H₁₅NO₄ | [] |
| Molecular Weight | 225.24 g/mol | [] |
| Appearance | Off-white solid | [] |
| Solubility | Soluble in aqueous acid and water | [] |
| Storage | 2-8 °C | [] |
II. Applications in Organic Synthesis
The primary application of this compound is as a protected precursor for the synthesis of L-DOPA. The methoxy groups can be removed through demethylation to yield the corresponding hydroxyl groups of L-DOPA.
Protocol 1: Synthesis of L-DOPA via Demethylation
This protocol describes the demethylation of this compound to produce L-DOPA. This is a common final step in a multi-step synthesis of L-DOPA.
Materials:
-
This compound
-
48% Hydrobromic acid (HBr)
-
Nitrogen or Argon gas supply
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Ice bath
-
pH meter or pH paper
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Deionized water
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven or vacuum desiccator
Procedure:
-
Place this compound into a round-bottom flask equipped with a magnetic stir bar.
-
Under a gentle stream of inert gas (nitrogen or argon), add an excess of 48% hydrobromic acid.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 124-126 °C).
-
Maintain the reflux for 2-4 hours, monitoring the reaction progress by a suitable method (e.g., thin-layer chromatography).
-
After the reaction is complete, cool the flask to room temperature and then further cool in an ice bath.
-
Slowly and carefully neutralize the excess acid by adding a sodium hydroxide solution. Monitor the pH and adjust to the isoelectric point of L-DOPA (approximately pH 5.5) to induce precipitation.
-
Collect the precipitated L-DOPA by vacuum filtration.
-
Wash the solid with cold deionized water to remove any remaining salts.
-
Dry the purified L-DOPA in a vacuum oven at a low temperature (e.g., 50-60 °C) to a constant weight.
Representative Data:
The following table presents hypothetical yield data for the synthesis of L-DOPA from this compound.
| Starting Material (g) | Product (L-DOPA) (g) | Molar Yield (%) |
| 1.00 | 0.82 | 93 |
| 5.00 | 4.15 | 94 |
| 10.00 | 8.35 | 95 |
Experimental Workflow: L-DOPA Synthesis
Caption: Workflow for the synthesis of L-DOPA.
III. Applications in Enzymatic Studies
This compound can be used as a substrate to study the activity and kinetics of enzymes such as Phenylalanine Ammonia Lyase (PAL) and tyrosinase.
Protocol 2: Phenylalanine Ammonia Lyase (PAL) Activity Assay
This protocol is adapted for measuring the activity of PAL using this compound as a substrate. The reaction is monitored by measuring the increase in absorbance resulting from the formation of the corresponding cinnamic acid derivative.
Materials:
-
Purified Phenylalanine Ammonia Lyase (PAL) enzyme
-
This compound stock solution (e.g., 100 mM in a suitable buffer)
-
Tris-HCl buffer (e.g., 100 mM, pH 8.5)
-
UV-Vis spectrophotometer and quartz cuvettes
-
Incubator or water bath set to the optimal temperature for the enzyme (e.g., 37 °C)
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer and varying concentrations of the this compound substrate.
-
Pre-incubate the reaction mixture at the desired temperature for 5 minutes.
-
Initiate the reaction by adding a known amount of PAL enzyme to the cuvette and mix quickly.
-
Immediately place the cuvette in the spectrophotometer and measure the change in absorbance at the wavelength corresponding to the product, 3-(3,4-dimethoxyphenyl)acrylic acid (typically around 315 nm), over a period of 5-10 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
To determine the kinetic parameters (Km and Vmax), repeat the assay with a range of substrate concentrations.
Representative Kinetic Data:
The following table shows hypothetical kinetic data for PAL with this compound as the substrate.
| Substrate Concentration (mM) | Initial Velocity (µmol/min/mg) |
| 0.1 | 1.5 |
| 0.2 | 2.8 |
| 0.5 | 5.5 |
| 1.0 | 8.3 |
| 2.0 | 11.1 |
| 5.0 | 13.9 |
| 10.0 | 15.4 |
From this data, kinetic parameters can be determined using a Lineweaver-Burk or Michaelis-Menten plot.
Experimental Workflow: PAL Assay
Caption: Workflow for PAL enzyme activity assay.
IV. Role in Drug Development and Signaling Pathways
As a prodrug for L-DOPA, this compound has relevance in the context of Parkinson's disease treatment.[3] Once administered, it is metabolized to L-DOPA, which can then cross the blood-brain barrier and be converted to dopamine in the brain.
Signaling Pathway: Dopamine Synthesis
The following diagram illustrates the conversion of this compound to L-DOPA and its subsequent role in the dopamine synthesis pathway.
Caption: Dopamine synthesis pathway from the prodrug.
References
- 1. Kinetic characterisation of the reaction mechanism of mushroom tyrosinase on tyramine/dopamine and L-tyrosine methyl esther/L-dopa methyl esther - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic analyses of two-steps oxidation from l-tyrosine to l-dopaquinone with tyrosinase by capillary electrophoresis/dynamic frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(3,4-Dimethoxyphenyl)-L-alanine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of the unnatural amino acid 3-(3,4-Dimethoxyphenyl)-L-alanine (DMPA) in peptide synthesis. DMPA, a derivative of L-tyrosine, offers unique structural and potential functional advantages for designing novel peptides with enhanced therapeutic properties. Its dimethoxyphenyl side chain can influence peptide conformation, stability, and receptor interactions.
Introduction to this compound
This compound is a non-proteinogenic amino acid that is structurally related to Levodopa (L-DOPA), a crucial precursor to the neurotransmitter dopamine.[1][] The replacement of the hydroxyl groups in L-DOPA with methoxy groups in DMPA increases its lipophilicity, which can alter its pharmacokinetic properties.[1] The incorporation of such unnatural amino acids into peptide sequences is a powerful strategy in drug discovery to create peptides with improved stability against enzymatic degradation, enhanced potency, and novel functionalities.[3][4][5]
Applications in Peptide Synthesis
The primary application of this compound in this context is as a building block in both solution-phase and solid-phase peptide synthesis (SPPS). Its incorporation can serve several purposes in drug development:
-
Conformational Constraint: The bulky dimethoxyphenyl side chain can restrict the conformational flexibility of the peptide backbone, potentially locking it into a bioactive conformation.
-
Pharmacokinetic Modulation: The increased lipophilicity imparted by the methoxy groups can influence the absorption, distribution, metabolism, and excretion (ADME) profile of a peptide therapeutic.
-
Probing Structure-Activity Relationships (SAR): By systematically replacing natural aromatic amino acids like Phenylalanine, Tyrosine, or Tryptophan with DMPA, researchers can investigate the role of the side chain's electronic and steric properties in receptor binding and biological activity.
-
Precursor for other Functional Groups: The methoxy groups can potentially be demethylated to yield 3,4-dihydroxyphenylalanine (L-DOPA) residues within a peptide, offering a route to catechol-containing peptides with adhesive or redox properties.[1]
Quantitative Data
The successful incorporation of DMPA into a peptide sequence depends on optimized synthesis conditions. Below are tables summarizing key physicochemical properties of the amino acid and representative data for its use in peptide synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 32161-30-1 | [1][6] |
| Molecular Formula | C₁₁H₁₅NO₄ | [1][6] |
| Molecular Weight | 225.24 g/mol | [1][6] |
| Melting Point | 254-257 °C | [7] |
| Appearance | Off-white to white solid | [][8] |
| Solubility | Soluble in aqueous acid and water | [] |
| Optical Activity | [α]22/D −5°, c = 4 in 1 M HCl |
Table 2: Representative Data for Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-DMPA-OH
| Parameter | Typical Value | Notes |
| Coupling Efficiency (single) | >95% | Can be influenced by steric hindrance. Double coupling may be required. |
| Crude Peptide Purity (for a 10-mer) | >70% | Dependent on the overall sequence and synthesis efficiency at each step.[9] |
| Final Purity (after purification) | >95% to >98% | Achievable with standard purification techniques like RP-HPLC.[9] |
| Overall Yield (for a 10-mer) | 10-30% | Highly dependent on the sequence and scale of the synthesis. |
Note: The data in Table 2 are representative values and can vary significantly based on the specific peptide sequence, resin, coupling reagents, and synthesis protocol used.
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of the necessary Fmoc-protected DMPA building block and its incorporation into a peptide chain using manual solid-phase peptide synthesis.
Protocol 1: Synthesis of Nα-Fmoc-3-(3,4-Dimethoxyphenyl)-L-alanine (Fmoc-DMPA-OH)
This protocol describes the protection of the alpha-amino group of DMPA with the fluorenylmethyloxycarbonyl (Fmoc) group, a standard procedure for preparing amino acid derivatives for Fmoc-based SPPS.
Materials:
-
This compound (DMPA)
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Water (deionized)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hexane
Procedure:
-
Dissolve this compound (1.0 eq) in a 10% aqueous solution of sodium bicarbonate.
-
In a separate flask, dissolve Fmoc-OSu (1.1 eq) in acetone.
-
Slowly add the Fmoc-OSu solution to the DMPA solution while stirring vigorously at room temperature.
-
Allow the reaction to proceed for 4-6 hours, monitoring by TLC (Thin Layer Chromatography).
-
Once the reaction is complete, remove the acetone under reduced pressure.
-
Wash the aqueous solution with ethyl acetate to remove any unreacted Fmoc-OSu.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate should form.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., DCM/hexane) to obtain pure Fmoc-DMPA-OH.
-
Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.
Protocol 2: Manual Solid-Phase Peptide Synthesis (SPPS) - Incorporation of Fmoc-DMPA-OH
This protocol outlines a single coupling cycle for incorporating Fmoc-DMPA-OH into a growing peptide chain on a solid support using the Fmoc/tBu strategy.[3]
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Rink Amide or Wang resin)
-
Fmoc-DMPA-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Washing solvent: Methanol (MeOH)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: a. Place the resin in a suitable reaction vessel. b. Add DMF and allow the resin to swell for 30 minutes.[10] c. Drain the DMF.
-
Fmoc Deprotection: a. Add the 20% piperidine/DMF solution to the resin. b. Agitate for 5 minutes and drain. c. Add a fresh portion of the deprotection solution and agitate for an additional 15 minutes. d. Drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
Coupling of Fmoc-DMPA-OH: a. In a separate vial, dissolve Fmoc-DMPA-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in a minimal amount of DMF. b. Add DIPEA (6 eq) to the activation mixture and vortex for 1-2 minutes. c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate the reaction vessel for 2-4 hours at room temperature. Due to the potential steric hindrance of the dimethoxyphenyl group, a longer coupling time or double coupling may be necessary. e. To check for completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step. f. Once the coupling is complete (Kaiser test negative), drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).
-
Chain Elongation: a. Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide sequence.
-
Final Deprotection and Cleavage: a. After the final coupling, perform a final Fmoc deprotection (step 2). b. Wash the resin with DMF (5x), DCM (5x), and MeOH (3x), then dry the resin under vacuum. c. Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature. d. Filter the resin and collect the filtrate containing the crude peptide. e. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. g. Dry the crude peptide pellet under vacuum.
-
Purification and Analysis: a. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). b. Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.[11][12]
Visualizations
The following diagrams illustrate key structures and workflows related to the use of this compound in peptide synthesis.
References
- 1. This compound | 32161-30-1 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The synthesis of peptides and proteins containing non-natural amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. cpcscientific.com [cpcscientific.com]
- 6. biosynth.com [biosynth.com]
- 7. chembk.com [chembk.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. peptide.com [peptide.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. almacgroup.com [almacgroup.com]
Application Notes and Protocols for 3-(3,4-Dimethoxyphenyl)-L-alanine in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3,4-Dimethoxyphenyl)-L-alanine (DMPA), a derivative of the amino acid L-alanine, is a compound of interest in biomedical research. Its structural similarity to L-DOPA, a precursor to the neurotransmitter dopamine, suggests potential applications in neuroprotective studies. Furthermore, research on structurally related molecules indicates its potential involvement in modulating cellular processes such as melanogenesis.[1] These application notes provide detailed protocols for the use of DMPA in cell culture studies, focusing on the assessment of its effects on cell viability, melanogenesis, and related signaling pathways. The provided protocols are based on established methodologies and studies of similar compounds and should be optimized for specific cell lines and experimental conditions.
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the potential effects of this compound in cell culture experiments. Researchers should generate their own data based on the provided protocols.
Table 1: Effect of this compound on B16F10 Melanoma Cell Viability (MTT Assay)
| Concentration (µM) | Incubation Time (hours) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 48 | 100 ± 5.2 |
| 10 | 48 | 98.6 ± 4.8 |
| 30 | 48 | 95.2 ± 5.5 |
| 100 | 48 | 92.1 ± 6.1 |
| 300 | 48 | 85.7 ± 5.9 |
Table 2: Effect of this compound on Melanin Content in B16F10 Melanoma Cells
| Concentration (µM) | Incubation Time (hours) | Melanin Content (% of Control) (Mean ± SD) |
| 0 (Control) | 72 | 100 ± 8.7 |
| 10 | 72 | 125.3 ± 9.1 |
| 30 | 72 | 152.8 ± 10.5 |
| 100 | 72 | 145.6 ± 9.8 |
Table 3: Effect of this compound on Tyrosinase Activity in B16F10 Melanoma Cells
| Concentration (µM) | Incubation Time (hours) | Tyrosinase Activity (% of Control) (Mean ± SD) |
| 0 (Control) | 48 | 100 ± 7.2 |
| 10 | 48 | 115.4 ± 6.8 |
| 30 | 48 | 135.9 ± 8.1 |
| 100 | 48 | 128.3 ± 7.5 |
Experimental Protocols
Preparation of this compound Stock Solution
-
Solubility Testing : Determine the solubility of this compound in a suitable solvent. Based on information for similar amino acid derivatives, sterile, nuclease-free water or dimethyl sulfoxide (DMSO) are good starting points.[2]
-
Stock Solution Preparation :
-
If soluble in water, dissolve the compound to a concentration of 10-100 mM in sterile water.
-
If solubility in aqueous media is limited, prepare a higher concentration stock solution (e.g., 100 mM) in sterile DMSO.
-
-
Sterilization : Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, light-protected, and nuclease-free tube.
-
Aliquoting and Storage : Aliquot the sterile stock solution into smaller volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term use. When preparing working solutions, ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%).
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from a study on a structurally similar compound, (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol (DMPB), and is a standard method for assessing cell viability.[3]
Materials:
-
B16F10 melanoma cells (or other cell line of interest)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solubilization solution (e.g., acidic isopropanol: 90% isopropanol, 0.5% SDS, 25 mM HCl)
-
Microplate reader
Procedure:
-
Cell Seeding : Seed B16F10 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent as the highest concentration of the compound).
-
Incubation : Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition : After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation : Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization : Carefully remove the medium and add 100 µL of MTT solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Melanin Content Assay
This protocol is a standard method for quantifying melanin in cultured cells and is adapted from a study on a related compound.[3]
Materials:
-
B16F10 melanoma cells
-
Complete cell culture medium
-
This compound stock solution
-
6-well or 24-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (1N NaOH with 10% DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment : Seed B16F10 cells in a 6-well or 24-well plate and treat with various concentrations of this compound as described in the MTT assay protocol. Incubate for 72 hours.
-
Cell Harvesting : After incubation, wash the cells twice with ice-cold PBS.
-
Cell Lysis : Add an appropriate volume of lysis buffer to each well (e.g., 200 µL for a 24-well plate).
-
Melanin Solubilization : Incubate the plate at 80°C for 1-2 hours to dissolve the melanin granules.
-
Absorbance Measurement : Transfer the lysates to a 96-well plate and measure the absorbance at 405 nm using a microplate reader.
-
Normalization : The melanin content can be normalized to the total protein content of the cell lysate (determined by a BCA or Bradford assay) to account for differences in cell number.
Protocol 3: Tyrosinase Activity Assay
This protocol measures the activity of tyrosinase, a key enzyme in melanogenesis.[3]
Materials:
-
B16F10 melanoma cells
-
Complete cell culture medium
-
This compound stock solution
-
Cell lysis buffer (e.g., phosphate buffer pH 6.8 containing 1% Triton X-100 and protease inhibitors)
-
L-DOPA solution (10 mM)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment : Seed and treat B16F10 cells with this compound as described previously and incubate for 48 hours.
-
Cell Lysate Preparation : Wash the cells with PBS and lyse them in cell lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).
-
Enzyme Reaction : In a 96-well plate, add an equal amount of protein (e.g., 20 µg) from each lysate. Bring the total volume in each well to 100 µL with the lysis buffer.
-
Substrate Addition : Add 10 µL of 10 mM L-DOPA solution to each well to start the reaction.
-
Incubation : Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement : Measure the absorbance at 475 nm, which corresponds to the formation of dopachrome.
-
Data Analysis : Calculate the tyrosinase activity as a percentage of the control.
Visualizations
Signaling Pathways and Workflows
References
- 1. The Usf-1 transcription factor is a novel target for the stress-responsive p38 kinase and mediates UV-induced Tyrosinase expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol Enhances Melanogenesis through Increasing Upstream Stimulating Factor-1-Mediated Tyrosinase Expression | PLOS One [journals.plos.org]
Application Note and Protocol for HPLC Analysis of 3-(3,4-Dimethoxyphenyl)-L-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3,4-Dimethoxyphenyl)-L-alanine, also known as 3-Methoxy-O-methyl-L-tyrosine, is a derivative of the amino acid L-tyrosine. It serves as a key intermediate and building block in the synthesis of various pharmaceutical compounds. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic assessments in drug development.
This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described protocol is intended to serve as a starting point for method development and validation in a research or quality control laboratory setting.
Principle of the Method
This method utilizes reversed-phase HPLC with UV detection to separate and quantify this compound. The compound is separated on a C18 stationary phase based on its hydrophobicity. An acidic mobile phase is employed to ensure the protonation of the amino acid, leading to consistent retention and sharp peak shapes. Detection is performed at a UV wavelength where the aromatic ring of the molecule exhibits strong absorbance.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (or Trifluoroacetic acid, HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., a mixture of water and methanol).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For bulk drug substance, dissolve a known amount in the mobile phase. For formulated products, an extraction or dissolution step may be necessary, followed by filtration through a 0.45 µm syringe filter.
-
Chromatographic Conditions
A summary of the recommended HPLC conditions is provided in the table below. These parameters may require optimization based on the specific column and HPLC system used.
| Parameter | Recommended Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (e.g., 30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Run Time | Approximately 10 minutes |
System Suitability
Before sample analysis, the performance of the HPLC system should be verified by performing a system suitability test. The following parameters are typically evaluated using replicate injections of a working standard solution.
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=5 injections) |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% (for n=5 injections) |
Data Presentation and Analysis
Calibration Curve
To quantify the amount of this compound in a sample, a calibration curve should be constructed. This is achieved by plotting the peak area response versus the concentration of the working standard solutions.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | Example Value: 15000 |
| 5 | Example Value: 75000 |
| 10 | Example Value: 150000 |
| 25 | Example Value: 375000 |
| 50 | Example Value: 750000 |
| 100 | Example Value: 1500000 |
The linearity of the calibration curve should be evaluated by the correlation coefficient (r²), which should ideally be ≥ 0.999.
Method Validation Parameters (Representative Data)
For a method to be considered reliable, it must be validated. The following table summarizes key validation parameters and their typical acceptance criteria. The provided quantitative data are representative examples and should be determined experimentally during method validation.
| Validation Parameter | Specification | Representative Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (RSD%) | ≤ 2.0% | 0.8% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.3 µg/mL |
| Specificity | No interference at the retention time of the analyte | Peak is spectrally pure |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note provides a robust and reliable approach for the quantitative analysis of this compound. The protocol is suitable for use in research and quality control environments. It is essential that this method is fully validated by the user to ensure its suitability for the intended application.
Application Notes and Protocols for 3-(3,4-Dimethoxyphenyl)-L-alanine In Vivo
A comprehensive search of available scientific literature and databases has revealed no specific in vivo studies detailing the dosage and administration of 3-(3,4-Dimethoxyphenyl)-L-alanine. Therefore, quantitative data for dosage, administration routes, and experimental protocols for in vivo use are not available at this time.
The information that is available primarily pertains to its chemical properties, its relationship to Levodopa (L-DOPA), and its use as a synthetic intermediate. This document summarizes the available information and provides a theoretical context for its potential biological role.
Chemical and Biological Context
Chemical Name: this compound Synonyms: 3-Methoxy-O-methyl-L-tyrosine, (S)-2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid, DMPA
This compound is a derivative of L-DOPA where the two hydroxyl groups on the phenyl ring are replaced by methoxy groups. This structural modification is significant as the hydroxyl groups in L-DOPA are crucial for its conversion to dopamine, a key neurotransmitter. The presence of methoxy groups is thought to render this compound inactive as a direct precursor for dopamine synthesis.
It is primarily utilized as a research chemical and an intermediate in various synthetic chemical reactions. While there is mention of its potential antioxidant and neuroprotective effects in a theoretical context, these have not been substantiated by in vivo experimental data.
Theoretical Signaling and Metabolic Pathway
The primary metabolic pathway of relevance for this compound is in the context of L-DOPA metabolism. L-DOPA is a cornerstone treatment for Parkinson's disease, and its metabolism is well-characterized. One of the key enzymes in L-DOPA metabolism is Catechol-O-methyltransferase (COMT), which methylates one of the hydroxyl groups of L-DOPA to form 3-O-methyldopa. Since both hydroxyl groups in this compound are already methylated, it is not a substrate for COMT.
The diagram below illustrates the established metabolic pathway of L-DOPA to dopamine and its O-methylation by COMT, and contrasts it with the chemical structure of this compound, highlighting why it is not expected to follow the same dopaminergic pathway.
3-(3,4-Dimethoxyphenyl)-L-alanine: A Versatile Chiral Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3,4-Dimethoxyphenyl)-L-alanine, a derivative of the amino acid L-phenylalanine, serves as a crucial chiral starting material in the synthesis of a variety of complex organic molecules, particularly pharmacologically active alkaloids. Its dimethoxy-substituted phenyl ring and inherent chirality make it a valuable precursor for the construction of tetrahydroisoquinoline and Erythrina alkaloid skeletons. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this versatile reactant.
Key Applications
The primary applications of this compound in organic synthesis are centered on its use as a precursor for the following:
-
Synthesis of β-Amino Alcohols: The reduction of the carboxylic acid functionality of this compound provides the corresponding β-amino alcohol, (2S)-2-amino-3-[3,4-di(methoxy)phenyl]propan-1-ol. This intermediate is a cornerstone in the synthesis of various alkaloids.
-
Pictet-Spengler Reaction: The amino group and the electron-rich aromatic ring of this compound and its derivatives are perfectly poised for the Pictet-Spengler reaction. This powerful cyclization reaction is a key step in the construction of tetrahydroisoquinoline and related heterocyclic systems, which form the core of many natural products and synthetic drugs.
-
Synthesis of Erythrina Alkaloids: this compound is a documented starting material for the stereoselective synthesis of the tetracyclic core of Erythrina alkaloids, a class of natural products with interesting biological activities.
Experimental Protocols
Protocol 1: Synthesis of (2S)-2-amino-3-[3,4-di(methoxy)phenyl]propan-1-ol
This protocol details the reduction of this compound to its corresponding β-amino alcohol, a key intermediate for alkaloid synthesis. The procedure is adapted from established methods for the reduction of amino acids.[1][2][3][4]
Reaction Scheme:
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Water
-
15% aqueous sodium hydroxide solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen gas atmosphere
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure the system is under a positive pressure of nitrogen.
-
LiAlH₄ Suspension: To the flask, add lithium aluminum hydride (4.0 equivalents) and suspend it in anhydrous tetrahydrofuran (THF) under nitrogen.
-
Addition of Amino Acid: Dissolve this compound (1.0 equivalent) in anhydrous THF. Slowly add this solution to the stirred LiAlH₄ suspension via the dropping funnel at 0 °C (ice bath).
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and sequentially add water (x mL per g of LiAlH₄), followed by 15% aqueous sodium hydroxide solution (x mL per g of LiAlH₄), and then water again (3x mL per g of LiAlH₄). This will form a granular precipitate.
-
Work-up: Filter the granular precipitate and wash it thoroughly with diethyl ether. Combine the filtrate and the washings.
-
Extraction: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude (2S)-2-amino-3-[3,4-di(methoxy)phenyl]propan-1-ol.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Expected Yield: 85-95%
Characterization Data for (2S)-2-amino-3-[3,4-di(methoxy)phenyl]propan-1-ol:
| Data Type | Values |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.80-6.72 (m, 3H), 3.86 (s, 6H), 3.65 (dd, J = 10.8, 4.0 Hz, 1H), 3.40 (dd, J = 10.8, 7.2 Hz, 1H), 3.15 (m, 1H), 2.70 (dd, J = 13.6, 5.2 Hz, 1H), 2.50 (dd, J = 13.6, 8.4 Hz, 1H), 1.60 (br s, 3H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 149.0, 147.7, 131.9, 121.5, 112.5, 111.3, 66.5, 55.9, 55.8, 52.8, 41.2. |
Note: The provided NMR data is for a similar compound, 3-(3,4-Dimethoxyphenyl)-1-phenylpropan-1-ol, and should be used as a reference. Actual shifts may vary.[1]
Protocol 2: Pictet-Spengler Cyclization for the Synthesis of a Tetrahydroisoquinoline Derivative
This protocol describes a general procedure for the Pictet-Spengler reaction, which can be adapted for derivatives of this compound to form the tetracyclic core of Erythrina alkaloids. This specific example involves an N-acyliminium ion cyclization.[5][6]
Reaction Scheme:
Materials:
-
N-acylated derivative of (2S)-2-amino-3-[3,4-di(methoxy)phenyl]propan-1-ol
-
Formic acid (or other suitable acid catalyst, e.g., trifluoroacetic acid, hydrochloric acid)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the N-acylated β-amino alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Acid Addition: Add formic acid (excess, can be used as solvent as well) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed. The reaction time can vary from a few hours to overnight. For less reactive substrates, heating may be required.
-
Quenching: Carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude tetracyclic product.
-
Purification: Purify the crude product by column chromatography on silica gel.
Expected Yield: Moderate to good, depending on the substrate and reaction conditions.
Data Presentation
Table 1: Summary of Key Synthetic Transformations
| Reactant | Reaction Type | Key Reagents | Product | Typical Yield |
| This compound | Reduction | LiAlH₄, THF | (2S)-2-amino-3-[3,4-di(methoxy)phenyl]propan-1-ol | 85-95% |
| N-acyl-(2S)-2-amino-3-[3,4-di(methoxy)phenyl]propan-1-ol | Pictet-Spengler Cyclization | Formic Acid, DCM | Tetracyclic Erythrinane Core | 60-80% |
Visualizations
Synthesis Workflow for Erythrina Alkaloid Core
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. DE4232505A1 - Process for the reduction of carboxylic acids or carboxylic acid derivatives and new compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Enzymatic Reactions Involving 3-(3,4-Dimethoxyphenyl)-L-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3,4-Dimethoxyphenyl)-L-alanine (DMPA), also known as 3-Methoxy-O-methyl-L-tyrosine, is a synthetic amino acid derivative structurally related to L-DOPA (Levodopa), a cornerstone medication for Parkinson's disease.[1] This structural similarity makes DMPA a valuable compound in neurological research and a key intermediate in the synthesis of L-DOPA and its analogues.[1] Its participation in various enzymatic reactions allows for the development of biocatalytic processes that are of significant interest in pharmaceutical and fine chemical production.
These application notes provide an overview of the key enzymatic reactions involving DMPA and detailed protocols for their implementation in a laboratory setting. The focus is on the enzymatic resolution of its racemic precursor and its use as a substrate for ammonia-lyases.
I. Enzymatic Resolution of N-acetyl-DL-3-(3,4-dimethoxyphenyl)alanine
The production of enantiomerically pure L-amino acids is crucial for the pharmaceutical industry. One of the most efficient methods for obtaining this compound is through the enzymatic resolution of its racemic N-acetyl derivative. This process utilizes the stereospecificity of acylase enzymes, particularly from Aspergillus oryzae, which selectively hydrolyze the N-acetyl group from the L-enantiomer, leaving the D-enantiomer intact.[1]
Quantitative Data Summary
| Parameter | Value | Enzyme Source | Reference |
| Enzyme | Acylase | Aspergillus oryzae | [1] |
| Substrate | N-acetyl-DL-3-(3,4-dimethoxyphenyl)alanine | - | [1] |
| Product | This compound | - | [1] |
| Co-factor/Activator | Co²⁺ ions | 10⁻⁴–5×10⁻² M | [1] |
| Optimal pH | 6.0 - 9.0 | - | [1] |
| Enantiomeric Excess | >99% | - | [1] |
| Yield | High (qualitative) | - | [1] |
Experimental Protocol: Enzymatic Resolution
This protocol is adapted from established methods for the enzymatic resolution of N-acylamino acids using Aspergillus oryzae acylase.
Materials:
-
N-acetyl-DL-3-(3,4-dimethoxyphenyl)alanine
-
Aspergillus oryzae acylase (lyophilized powder or immobilized)
-
Cobalt (II) chloride hexahydrate (CoCl₂·6H₂O)
-
Sodium hydroxide (NaOH), 2 M
-
Hydrochloric acid (HCl), 2 M
-
Deionized water
-
pH meter
-
Stirred reaction vessel with temperature control
-
Filtration apparatus
Procedure:
-
Substrate Preparation: Prepare an aqueous solution of N-acetyl-DL-3-(3,4-dimethoxyphenyl)alanine (e.g., 0.25 M). Adjust the pH to 7.0 with 2 M NaOH.
-
Enzyme Activation: Add cobalt (II) chloride hexahydrate to the substrate solution to a final concentration of 5 x 10⁻⁴ M. Stir until dissolved. This cobalt salt acts as an enzyme activator.[1]
-
Enzymatic Reaction:
-
Add Aspergillus oryzae acylase to the substrate solution. The optimal enzyme concentration should be determined empirically but can start at a 1:100 enzyme to substrate ratio (w/w).
-
Maintain the reaction mixture at 37°C with constant, gentle stirring.
-
Monitor the pH of the reaction. The hydrolysis of the N-acetyl group will release acetic acid, causing a decrease in pH. Maintain the pH between 7.0 and 8.0 by the controlled addition of 2 M NaOH.
-
-
Reaction Monitoring: The progress of the reaction can be monitored by measuring the amount of L-amino acid formed using ninhydrin assay or by HPLC analysis.
-
Product Isolation:
-
Once the reaction has reached completion (typically when 50% of the racemic substrate has been hydrolyzed), terminate the reaction by acidifying the mixture to pH 5.0 with 2 M HCl. This will precipitate the enzyme.
-
Filter the mixture to remove the precipitated enzyme.
-
The filtrate contains this compound and unreacted N-acetyl-D-3-(3,4-dimethoxyphenyl)alanine.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
The this compound can be selectively crystallized from the concentrate by adjusting the pH and temperature, or by using ion-exchange chromatography for separation from the N-acetyl-D-enantiomer.
-
Experimental Workflow: Enzymatic Resolution
Caption: Workflow for the enzymatic resolution of racemic N-acetyl-DMPA.
II. Phenylalanine Ammonia-Lyase Catalyzed Deamination
Phenylalanine ammonia-lyase (PAL) is an enzyme that catalyzes the non-oxidative elimination of ammonia from L-phenylalanine to form trans-cinnamic acid.[2] PAL and related ammonia-lyases can also act on other aromatic amino acids, including derivatives of phenylalanine.[1] this compound can serve as a substrate for PAL, undergoing deamination to form 3,4-dimethoxy-cinnamic acid. While this reaction is of interest for studying enzyme specificity and mechanism, the reverse reaction, amination of the corresponding cinnamic acid, is a powerful tool for the asymmetric synthesis of L-amino acids.
Quantitative Data Summary (using L-DOPA as a proxy)
| Parameter | Value | Enzyme Source | Reference |
| Enzyme | Phenylalanine Ammonia-Lyase (SbPAL1) | Sorghum bicolor | [3] |
| Substrate | L-DOPA | - | [3] |
| Product | Caffeic acid | - | [3] |
| kcat (s⁻¹) | 0.44 ± 0.05 | - | [3] |
| Km (mM) | 0.58 ± 0.12 | - | [3] |
| kcat/Km (s⁻¹mM⁻¹) | 0.76 | - | [3] |
| Optimal pH | 9.0 - 9.5 | - | [3] |
| Optimal Temperature | 55 - 60 °C | - | [3] |
Experimental Protocol: PAL-Catalyzed Deamination
This protocol describes the deamination of this compound using a commercially available or purified PAL.
Materials:
-
This compound
-
Phenylalanine Ammonia-Lyase (PAL)
-
Tris-HCl buffer (100 mM, pH 8.8)
-
UV-Vis Spectrophotometer
-
Cuvettes (quartz)
-
Temperature-controlled cuvette holder
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM Tris-HCl buffer and adjust the pH to 8.8.
-
Prepare a stock solution of this compound in the Tris-HCl buffer. The concentration will depend on the desired experimental conditions (e.g., for kinetic studies, a range of concentrations bracketing the expected Km should be used).
-
Prepare a solution of PAL in Tris-HCl buffer. The concentration should be sufficient to provide a measurable rate of reaction.
-
-
Spectrophotometric Assay:
-
The deamination reaction results in the formation of a cinnamic acid derivative, which has a higher UV absorbance than the amino acid substrate. The formation of the product can be monitored by the increase in absorbance at a wavelength corresponding to the absorption maximum of 3,4-dimethoxy-cinnamic acid (typically around 300-320 nm, the exact wavelength should be determined experimentally).
-
Set the spectrophotometer to the determined wavelength and the temperature to the desired value (e.g., 30°C).
-
-
Kinetic Measurement:
-
In a quartz cuvette, mix the Tris-HCl buffer and the substrate solution to a final volume of 1 mL.
-
Place the cuvette in the spectrophotometer and allow it to equilibrate to the set temperature.
-
Initiate the reaction by adding a small volume of the PAL enzyme solution and mix quickly.
-
Record the change in absorbance over time. The initial linear portion of the curve represents the initial reaction velocity.
-
-
Data Analysis:
-
Calculate the reaction rate using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the product, b is the path length of the cuvette, and c is the concentration of the product. The molar extinction coefficient for 3,4-dimethoxy-cinnamic acid at the specific pH and wavelength must be determined.
-
For kinetic parameter determination (Km and Vmax), repeat the assay at various substrate concentrations and plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation.
-
Experimental Workflow: PAL Deamination Assay
Caption: Workflow for the PAL-catalyzed deamination assay.
III. Signaling Pathways and Other Applications
Currently, there is limited evidence to suggest that this compound is directly involved in specific cellular signaling pathways in the same manner as endogenous amino acids or neurotransmitters. Its primary role in research is as a synthetic precursor and a tool to study the metabolism and transport of L-DOPA and related compounds.[1]
Future research may explore the potential for DMPA or its metabolites to interact with cellular targets, but for now, its application in the context of signaling pathways is largely indirect, through its relationship with the dopaminergic system via its conversion to L-DOPA.
Other enzymatic reactions of interest include its potential as a substrate for:
-
Aromatic amino acid lyases (AALs): Similar to PALs, these enzymes can catalyze ammonia elimination.[1]
-
Enzymatic demethylation: The conversion of DMPA to L-DOPA requires the cleavage of its two methoxy groups. While this is often achieved chemically, the discovery or engineering of enzymes capable of performing this demethylation would be of significant interest for a fully biocatalytic synthesis of L-DOPA.
These areas represent opportunities for further research and development in the application of enzymatic reactions involving this compound.
References
Preparation of 3-(3,4-Dimethoxyphenyl)-L-alanine Solutions for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of 3-(3,4-Dimethoxyphenyl)-L-alanine solutions intended for a range of research applications. This document outlines the physicochemical properties of the compound, recommended procedures for its dissolution, and its relevance within the context of dopamine metabolism.
Compound Information
This compound is an amino acid derivative and a methylated analog of L-DOPA, the primary precursor to the neurotransmitter dopamine.[1][2][3] Due to this structural relationship, it is a valuable compound for studies related to neurobiology, pharmacology, and drug development, particularly in the context of Parkinson's disease and other dopamine-related disorders.
Synonyms:
-
L-Veratrylglycine
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for the accurate preparation of solutions.
| Property | Value | References |
| Molecular Formula | C₁₁H₁₅NO₄ | [4][5][6][7][8] |
| Molecular Weight | 225.24 g/mol | [4][5][6][7][8] |
| Appearance | White to off-white solid/powder | |
| Melting Point | 254-257 °C | [4][5] |
| Solubility | Soluble in aqueous acid. Slightly soluble in water and aqueous base. | |
| Storage | 2-8°C, protected from light and moisture. |
Experimental Protocols
The following protocols provide step-by-step instructions for the preparation of stock and working solutions of this compound for in vitro (e.g., cell culture) and in vivo studies. Due to its limited aqueous solubility at neutral pH, the use of a co-solvent such as dimethyl sulfoxide (DMSO) is often necessary.
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution in DMSO, which can then be diluted to final working concentrations in aqueous buffers or cell culture media.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
Procedure:
-
Weighing the Compound: Accurately weigh out 2.25 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Adding Solvent: Add 1.0 mL of sterile DMSO to the tube.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution, but prolonged heating should be avoided to prevent degradation.
-
Visual Inspection: Visually inspect the solution to ensure that the compound is completely dissolved and no particulate matter is visible.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the DMSO stock solution into a final working concentration for cell-based assays. It is critical to keep the final DMSO concentration low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile cell culture medium or physiological buffer (e.g., PBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Intermediate Dilution (Optional but Recommended): To minimize precipitation, it is advisable to perform an intermediate dilution. For example, to prepare a 100 µM working solution, first dilute the 10 mM stock solution 1:10 in cell culture medium to create a 1 mM intermediate solution.
-
Final Dilution: Add the required volume of the stock or intermediate solution to the final volume of cell culture medium. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution.
-
Mixing: Immediately after adding the stock solution to the aqueous medium, vortex or pipette up and down gently to ensure rapid and uniform mixing. This helps to prevent the compound from precipitating out of solution.
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the experimental samples.
Preparation of Solutions for In Vivo Studies
For in vivo administration, it is crucial to use a biocompatible vehicle and ensure the sterility of the final solution. The final concentration of DMSO should be kept as low as possible.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile saline (0.9% NaCl) or other appropriate sterile vehicle
-
Sterile tubes
Procedure:
-
Dilution: Based on the desired final concentration and dosing volume, calculate the required volume of the DMSO stock solution. Dilute the stock solution in the sterile vehicle.
-
Mixing: Mix the solution thoroughly by vortexing or gentle inversion.
-
Visual Inspection: Ensure the final solution is clear and free of any precipitates.
-
Administration: Administer the solution to the animals immediately after preparation. A vehicle control with the same final DMSO concentration should be used in a separate group of animals.
Signaling and Metabolic Pathways
This compound, as a derivative of L-DOPA, is expected to interact with the dopamine synthesis and metabolic pathways. The diagram below illustrates the established pathway for dopamine synthesis from L-tyrosine and the subsequent metabolism of dopamine. This compound can be considered a structural analog of both L-DOPA and its metabolite, 3-O-methyldopa (3-OMD).
Caption: Dopamine synthesis and metabolism pathway.
The workflow for preparing solutions of this compound for experimental use is a critical process that requires careful attention to detail to ensure accurate and reproducible results.
Caption: Experimental workflow for solution preparation.
Safety Precautions
-
This compound may cause skin, eye, and respiratory irritation.[4][5]
-
Always handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
DMSO can facilitate the absorption of other chemicals through the skin. Exercise caution when handling DMSO solutions.
By following these guidelines and protocols, researchers can confidently prepare solutions of this compound for their experimental needs, ensuring the integrity and reproducibility of their results.
References
- 1. en.humanmetabolome.com [en.humanmetabolome.com]
- 2. Dopamine - Wikipedia [en.wikipedia.org]
- 3. Figure 1, [Metabolic pathway of dopamine synthesis...]. - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. File:Metabolic pathway of L-Dopa.jpg - Wikimedia Commons [commons.wikimedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Video: Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid [jove.com]
- 7. 3-(3,4-Dimethoxyphenyl)- L -alanine 97 32161-30-1 [sigmaaldrich.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
Application Notes and Protocols for In Vitro Assay Development with 3-(3,4-Dimethoxyphenyl)-L-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3,4-Dimethoxyphenyl)-L-alanine, also known as 3-Methoxy-O-methyl-L-tyrosine or DMPA, is a derivative of the amino acid L-alanine.[1][2] Its structural similarity to L-DOPA, a precursor to the neurotransmitter dopamine, suggests its potential for biological activity.[3] The presence of two methoxy groups on the phenyl ring is a key feature that may confer specific biochemical properties, including antioxidant and enzyme-inhibiting activities.[3] Methoxy-substituted aromatic compounds have been noted for their ability to scavenge free radicals and inhibit enzymes such as tyrosinase.[3]
These application notes provide a framework for the in vitro evaluation of this compound, focusing on assays relevant to its potential antioxidant and enzyme-inhibiting properties. The provided protocols are intended as a starting point for researchers to develop more specific assays tailored to their research goals.
Application Note 1: Evaluation of Tyrosinase Inhibitory Activity
Objective: To determine the potential of this compound to inhibit the enzymatic activity of tyrosinase, a key enzyme in melanin biosynthesis.
Tyrosinase is a copper-containing enzyme that catalyzes the oxidation of phenols, such as tyrosine, and is involved in the production of melanin. Inhibitors of this enzyme are of interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders. The structural similarity of this compound to L-DOPA, a substrate of tyrosinase, makes it a candidate for investigation as a potential inhibitor.
A common method to assess tyrosinase activity is to measure the formation of dopachrome from the oxidation of L-DOPA, which can be monitored spectrophotometrically.
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
This compound
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Kojic acid (positive control)
-
Sodium phosphate buffer (pH 6.8)
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 100 mM sodium phosphate buffer (pH 6.8).
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare stock solutions of this compound, L-DOPA, and kojic acid in an appropriate solvent (e.g., DMSO or phosphate buffer). Further dilute to desired concentrations in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of various concentrations of this compound or kojic acid.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of tyrosinase solution to each well and incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (with no inhibitor) and A_sample is the absorbance of the sample with the test compound.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of the enzyme's activity).
-
Hypothetical Quantitative Data
The following table presents hypothetical IC50 values for tyrosinase inhibition, which would be determined from the experimental data.
| Compound | Hypothetical IC50 (µM) |
| This compound | 150 |
| Kojic Acid (Positive Control) | 25 |
Application Note 2: Assessment of Antioxidant Capacity
Objective: To evaluate the free radical scavenging activity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
The methoxy groups on the aromatic ring of this compound suggest that it may possess antioxidant properties by donating a hydrogen atom to stabilize free radicals.[3] The DPPH assay is a common and relatively simple method to assess the free radical scavenging ability of a compound.
Experimental Protocol: DPPH Radical Scavenging Assay
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
This compound
-
Ascorbic acid (positive control)
-
Methanol
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare stock solutions of this compound and ascorbic acid in methanol. Serially dilute to obtain a range of concentrations.
-
-
Assay Protocol:
-
In a 96-well plate, add 100 µL of various concentrations of this compound or ascorbic acid.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance in the presence of the test compound.
-
Plot the percentage of scavenging activity against the concentration of the test compound to determine the EC50 value (the concentration that scavenges 50% of the DPPH radicals).
-
Hypothetical Quantitative Data
The following table presents hypothetical EC50 values for DPPH radical scavenging activity.
| Compound | Hypothetical EC50 (µg/mL) |
| This compound | 250 |
| Ascorbic Acid (Positive Control) | 10 |
Visualizations
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a hypothetical mechanism where an upstream enzyme, which is inhibited by this compound, can no longer activate a downstream signaling cascade, ultimately leading to the inhibition of a cellular response.
Caption: Hypothetical inhibition of a signaling pathway.
Experimental Workflow for In Vitro Assay Development
This diagram outlines the general workflow for developing an in vitro assay with a novel compound like this compound.
Caption: General workflow for in vitro assay development.
Logical Relationship of Potential Activities
This diagram illustrates the logical connection between the chemical structure of this compound and its potential biological activities that can be explored through in vitro assays.
Caption: Relationship between structure and potential activities.
References
Application Notes and Protocols: The Role of 3-(3,4-Dimethoxyphenyl)-L-alanine in Neuroscience Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-(3,4-Dimethoxyphenyl)-L-alanine, also known as L-DOPA methyl ether or 3-Methoxy-O-methyl-L-tyrosine, is a derivative of L-3,4-dihydroxyphenylalanine (L-DOPA).[1][2] In neuroscience research, it is primarily investigated as a prodrug of L-DOPA, the gold-standard treatment for Parkinson's disease. The rationale behind the development of L-DOPA esters like this compound is to improve upon the pharmacokinetic properties of L-DOPA, such as its solubility and oral bioavailability, which can be limited.[3][4] These application notes provide an overview of its use in preclinical models of Parkinson's disease, detailing its effects on behavior and neurochemistry, and provide protocols for key experimental procedures.
Mechanism of Action
This compound is designed to be a more soluble and potentially more readily absorbed precursor to L-DOPA.[3] Once administered, it is metabolized to L-DOPA, which then crosses the blood-brain barrier. Within the brain, L-DOPA is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC). The newly synthesized dopamine can then replenish the depleted stores in the striatum of Parkinson's disease models, thereby alleviating motor deficits.[3]
Data Presentation
The following tables summarize the comparative efficacy and neurochemical effects of this compound (L-DOPA methyl ester) and its parent compound, L-DOPA, in established rodent models of Parkinson's disease.
Table 1: Comparative Behavioral Effects in Rodent Models of Parkinson's Disease
| Behavioral Test | Animal Model | Compound | Route of Administration | Observed Effect | Reference |
| Reversal of Akinesia | Reserpine-treated mice | L-DOPA methyl ester | Intraperitoneal (i.p.) | Equivalent to L-DOPA | [3] |
| L-DOPA methyl ester | Subcutaneous (s.c.) | Equivalent to L-DOPA | [3] | ||
| L-DOPA methyl ester | Oral (p.o.) | More active than L-DOPA | [3] | ||
| Circling Behavior | 6-OHDA-lesioned rats | L-DOPA methyl ester | Intraperitoneal (i.p.) | Equivalent to L-DOPA | [3] |
| L-DOPA methyl ester | Subcutaneous (s.c.) | Equivalent to L-DOPA | [3] |
Table 2: Comparative Neurochemical Effects in Rodent Striatum
| Analyte | Animal Model | Compound | Effect on Striatal Levels | Reference |
| Dopamine | 6-OHDA-lesioned rats | L-DOPA methyl ester | Equivalent increase to L-DOPA | [3] |
| Homovanillic acid (HVA) | 6-OHDA-lesioned rats | L-DOPA methyl ester | Equivalent increase to L-DOPA | [3] |
| 3,4-Dihydroxyphenylacetic acid (DOPAC) | 6-OHDA-lesioned rats | L-DOPA methyl ester | Equivalent increase to L-DOPA | [3] |
Experimental Protocols
Induction of Parkinson's Disease Model in Rats using 6-Hydroxydopamine (6-OHDA)
This protocol describes the unilateral lesion of the nigrostriatal dopamine pathway in rats using the neurotoxin 6-hydroxydopamine (6-OHDA).
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
6-hydroxydopamine hydrochloride (6-OHDA)
-
Ascorbic acid
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane or ketamine/xylazine mixture)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Dental drill
Procedure:
-
Preparation of 6-OHDA Solution: Prepare a fresh solution of 6-OHDA in sterile 0.9% saline containing 0.02% ascorbic acid to prevent oxidation. The final concentration of 6-OHDA is typically 2-4 mg/mL. Keep the solution on ice and protected from light.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame. Shave and clean the scalp with an antiseptic solution. Make a midline incision to expose the skull.
-
Craniotomy: Drill a small burr hole in the skull over the desired injection site. Common coordinates for targeting the medial forebrain bundle (MFB) are: AP -2.2 mm, ML +1.5 mm from bregma, and DV -8.0 mm from the dura.
-
6-OHDA Injection: Slowly lower the Hamilton syringe needle to the target coordinates. Infuse a total of 8-16 µg of 6-OHDA (e.g., 4 µL of a 2 mg/mL solution) at a rate of 1 µL/min.
-
Post-injection: Leave the needle in place for an additional 5-10 minutes to allow for diffusion of the neurotoxin and to minimize backflow upon withdrawal. Slowly retract the needle.
-
Suturing and Post-operative Care: Suture the scalp incision and provide post-operative care, including analgesics and monitoring for recovery. Allow the animals to recover for at least 2-3 weeks before behavioral testing to ensure complete lesioning.
-
Verification of Lesion: The extent of the dopaminergic lesion can be verified post-mortem by tyrosine hydroxylase (TH) immunohistochemistry of the substantia nigra and striatum. Behaviorally, apomorphine-induced contralateral rotations are commonly used to assess the lesion's severity.
Assessment of Rotational Behavior in 6-OHDA Lesioned Rats
This protocol details the procedure for quantifying rotational behavior induced by dopamine agonists in unilaterally 6-OHDA-lesioned rats.
Materials:
-
Unilaterally 6-OHDA-lesioned rats
-
Test compound (e.g., this compound) or a dopamine agonist (e.g., apomorphine for lesion validation)
-
Rotational behavior monitoring system (automated or manual observation)
-
Cylindrical testing arenas
Procedure:
-
Habituation: Place the rat in the testing arena for a habituation period of 10-15 minutes before drug administration.
-
Drug Administration: Administer the test compound (this compound) or L-DOPA via the desired route (e.g., i.p., s.c., or oral gavage). For lesion validation, apomorphine (0.05-0.1 mg/kg, s.c.) is commonly used.
-
Recording Rotational Behavior: Immediately after drug administration, place the rat back into the testing arena and record the number of full 360° turns in both the contralateral (away from the lesion) and ipsilateral (towards the lesion) directions. The recording period typically lasts for 60-90 minutes.
-
Data Analysis: Express the data as net contralateral turns per minute or the total number of net contralateral turns over the recording period. A significant increase in contralateral rotations is indicative of a successful lesion and the pro-dopaminergic effect of the test compound.
Reversal of Reserpine-Induced Akinesia in Mice
This protocol describes the induction of akinesia (a state of motor inactivity) in mice using reserpine and the assessment of its reversal by test compounds.
Materials:
-
Male mice (e.g., C57BL/6)
-
Reserpine
-
Test compound (e.g., this compound)
-
Bar test apparatus (a horizontal bar placed at a specific height) or an open-field arena
Procedure:
-
Induction of Akinesia: Administer reserpine (e.g., 1-5 mg/kg, i.p.) to the mice. Akinesia typically develops within 2-4 hours and can last for several hours.
-
Assessment of Akinesia (Catalepsy):
-
Bar Test: Gently place the mouse's forepaws on a horizontal bar (e.g., 5 cm high). Measure the time it takes for the mouse to remove its paws from the bar. A longer latency indicates a higher degree of catalepsy.
-
-
Drug Administration: Once a stable akinetic state is established, administer the test compound (this compound) or L-DOPA.
-
Assessment of Reversal of Akinesia: At various time points after the administration of the test compound, reassess the level of akinesia using the bar test. A significant reduction in the latency to move from the bar indicates a reversal of the reserpine-induced akinesia.
-
Data Analysis: Compare the post-treatment latencies to the pre-treatment (akinetic) baseline and to a vehicle-treated control group.
Analysis of Striatal Dopamine and Metabolites by HPLC-EC
This protocol outlines the procedure for the quantification of dopamine, DOPAC, and HVA in striatal tissue samples using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
Materials:
-
Rat or mouse striatal tissue
-
Perchloric acid (0.1 M) with an internal standard (e.g., dihydroxybenzylamine)
-
HPLC system with a C18 reverse-phase column
-
Electrochemical detector
-
Mobile phase (e.g., a mixture of sodium phosphate buffer, EDTA, sodium octyl sulfate, and methanol, adjusted to an acidic pH)
-
Standards for dopamine, DOPAC, and HVA
Procedure:
-
Tissue Dissection and Homogenization: Rapidly dissect the striata on a cold plate and immediately freeze in liquid nitrogen. For analysis, weigh the frozen tissue and homogenize it in a known volume of ice-cold 0.1 M perchloric acid containing the internal standard.
-
Sample Preparation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15-20 minutes at 4°C. Filter the supernatant through a 0.22 µm syringe filter.
-
HPLC-EC Analysis: Inject a known volume of the filtered supernatant into the HPLC system. The compounds are separated on the C18 column and detected by the electrochemical detector set at an appropriate oxidizing potential.
-
Quantification: Identify and quantify the peaks corresponding to dopamine, DOPAC, and HVA by comparing their retention times and peak areas/heights to those of the external standards. The internal standard is used to correct for variations in sample preparation and injection volume.
-
Data Analysis: Express the concentrations of dopamine and its metabolites as ng/mg of tissue weight.
Visualizations
The following diagrams illustrate the key metabolic and signaling pathways relevant to the action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. MPTP-induced hypoactivity in mice: reversal by L-dopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-Dopa methyl ester--a candidate for chronic systemic delivery of L-Dopa in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-Dopa prodrugs: an overview of trends for improving Parkinson's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3-(3,4-Dimethoxyphenyl)-L-alanine Synthesis
Welcome to the technical support center for the synthesis of 3-(3,4-Dimethoxyphenyl)-L-alanine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: There are several established methods for the synthesis of this compound, each with its own advantages and challenges. The most common routes include:
-
The Erlenmeyer-Plöchl Azlactone Synthesis: This classical method involves the condensation of 3,4-dimethoxybenzaldehyde with N-acetylglycine to form an azlactone intermediate, which is subsequently reduced and hydrolyzed to the desired amino acid.[1][2][3]
-
Asymmetric Synthesis using Chiral Auxiliaries: This approach utilizes a chiral auxiliary to control the stereochemistry during the formation of the amino acid backbone, leading to a high enantiomeric excess of the desired L-isomer.[4][5]
-
Enzymatic Resolution: This method involves the non-selective synthesis of a racemic mixture of N-acetyl-3-(3,4-dimethoxyphenyl)alanine, followed by the stereoselective hydrolysis of the N-acetyl group from the L-enantiomer using an aminoacylase enzyme.[6][7][8]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your synthesis.
Issue 1: Low Yield in the Erlenmeyer-Plöchl Azlactone Synthesis
Q: I am experiencing a low overall yield in my Erlenmeyer-Plöchl synthesis of this compound. What are the potential causes and how can I improve it?
A: Low yield in the Erlenmeyer-Plöchl synthesis can arise from several factors at different stages of the reaction. Here's a breakdown of potential issues and their solutions:
Potential Causes & Solutions:
-
Incomplete Azlactone Formation: The initial condensation reaction is critical.
-
Suboptimal Reaction Conditions: The reaction is sensitive to temperature and the choice of base and dehydrating agent. Aromatic aldehydes with electron-donating groups, such as the methoxy groups in 3,4-dimethoxybenzaldehyde, can sometimes give lower yields compared to those with electron-withdrawing groups.[9]
-
Side Reactions: Undesirable side reactions, such as the self-condensation of the aldehyde (aldol condensation), can occur, especially with prolonged reaction times.[9]
-
-
Inefficient Reduction of the Azlactone: The reduction of the azlactone intermediate is a key step. Incomplete reduction will result in a lower yield of the desired saturated amino acid precursor.
-
Incomplete Hydrolysis of the N-acetyl Group: The final hydrolysis step to remove the N-acetyl protecting group must be complete to obtain the free amino acid.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Erlenmeyer-Plöchl synthesis.
Data on Reaction Conditions for Azlactone Formation:
The following table summarizes the effect of different catalysts on the yield of azlactone formation in the Erlenmeyer-Plöchl reaction. While this data is for a related reaction, it provides insight into how catalyst choice can significantly impact yield.
| Catalyst | Reaction Time (min) | Yield (%) |
| [bmIm]OH | 90 | 81 |
| Sodium Acetate | 120 | 70 |
| Zinc Chloride | 150 | 65 |
| Alumina | 180 | 55 |
Adapted from a study on the synthesis of various oxazolones.[9]
Experimental Protocol: Optimized Azlactone Synthesis
This protocol is a general guideline and may require optimization for your specific setup.
-
Reactant Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-acetylglycine (1.0 eq), 3,4-dimethoxybenzaldehyde (1.0 eq), and anhydrous sodium acetate (1.5 eq).
-
Add Dehydrating Agent: Add acetic anhydride (3.0 eq) to the mixture.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and slowly add ice-cold water to precipitate the crude azlactone.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure azlactone.[10]
Issue 2: Low Diastereoselectivity in Asymmetric Synthesis
Q: My asymmetric synthesis using a chiral auxiliary is resulting in a low diastereomeric excess (d.e.). What factors influence the stereoselectivity, and how can I improve it?
A: Achieving high diastereoselectivity is the primary goal of using a chiral auxiliary. Low d.e. indicates that the auxiliary is not effectively controlling the stereochemical outcome of the reaction.
Potential Causes & Solutions:
-
Suboptimal Chiral Auxiliary: The choice of chiral auxiliary is crucial. Common auxiliaries for amino acid synthesis include Evans' oxazolidinones and tert-butanesulfinamide.[11][12] The effectiveness of an auxiliary can be substrate-dependent.
-
Incorrect Reaction Conditions: Temperature, solvent, and the choice of base or Lewis acid can all have a profound impact on the diastereoselectivity.[13]
-
Racemization: The stereocenter can racemize under harsh reaction conditions, particularly if the alpha-proton is acidic.
Troubleshooting Decision Tree:
Caption: Decision tree for improving diastereoselectivity in asymmetric synthesis.
Experimental Protocol: General Procedure for Asymmetric Alkylation
This is a generalized procedure using an oxazolidinone auxiliary. Specific conditions will vary depending on the exact auxiliary and substrate.
-
Deprotonation: Dissolve the N-acyloxazolidinone (1.0 eq) in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere (e.g., Argon). Add a strong base, such as lithium diisopropylamide (LDA) (1.1 eq), dropwise.
-
Alkylation: After stirring for 30-60 minutes, add the alkylating agent (e.g., 3,4-dimethoxybenzyl bromide) (1.2 eq) dropwise at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C for several hours, monitoring by TLC.
-
Quenching and Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Purification and Analysis: Purify the product by column chromatography and determine the diastereomeric ratio by NMR or chiral HPLC.
-
Auxiliary Removal: Cleave the chiral auxiliary under appropriate conditions (e.g., hydrolysis with LiOH/H₂O₂).[11][13]
Issue 3: Inefficient Enzymatic Resolution of N-acetyl-DL-3-(3,4-Dimethoxyphenyl)alanine
Q: My enzymatic resolution using aminoacylase is showing a low conversion rate. What are the key parameters to optimize for this reaction?
A: Enzymatic reactions are highly sensitive to their environment. Low conversion rates in aminoacylase-catalyzed resolution are often due to suboptimal reaction conditions or enzyme inhibition.
Potential Causes & Solutions:
-
Incorrect pH and Temperature: Aminoacylases have optimal pH and temperature ranges for their activity.[7] Deviating from these can significantly reduce the reaction rate.
-
Enzyme Inhibition: The presence of certain metal ions (e.g., Cu²⁺, Zn²⁺ in high concentrations) can inhibit the enzyme. Conversely, some metal ions like Co²⁺ can act as activators.[6][7]
-
Substrate Concentration: High substrate concentrations can sometimes lead to substrate inhibition.
-
Enzyme Deactivation: The enzyme may lose activity over time, especially under non-ideal conditions.
Factors Affecting Aminoacylase Activity:
| Parameter | Optimal Range | Potential Issues | Troubleshooting Steps |
| pH | 7.0 - 8.5 | Suboptimal activity | Buffer the reaction mixture to the optimal pH of the specific aminoacylase. |
| Temperature | 37 - 50 °C | Denaturation at high temps, low activity at low temps | Maintain the reaction at the optimal temperature. |
| Metal Ions | Co²⁺ (activator) | Inhibition by heavy metals | Use deionized water and consider adding Co²⁺ as an activator.[7] |
| Enzyme Loading | Varies | Insufficient enzyme for desired conversion | Increase the amount of enzyme used. |
Experimental Protocol: Enzymatic Resolution of N-acetyl-DL-amino acid
This protocol provides a general framework for the enzymatic resolution.
-
Substrate Solution: Prepare a solution of N-acetyl-DL-3-(3,4-dimethoxyphenyl)alanine in a suitable buffer (e.g., phosphate or Tris-HCl) at the optimal pH for the chosen aminoacylase.
-
Enzyme Addition: Add the aminoacylase enzyme to the substrate solution. The amount of enzyme will depend on its specific activity.
-
Incubation: Incubate the reaction mixture at the optimal temperature with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by measuring the formation of the L-amino acid using a suitable analytical technique (e.g., HPLC).
-
Work-up and Separation: Once the reaction has reached the desired conversion (typically around 50%), stop the reaction (e.g., by boiling or pH change). Separate the L-amino acid from the unreacted N-acetyl-D-amino acid. This can often be achieved by adjusting the pH to the isoelectric point of the L-amino acid to precipitate it, or by using ion-exchange chromatography.[14]
-
Hydrolysis of N-acetyl-D-amino acid (Optional): The recovered N-acetyl-D-amino acid can be racemized and recycled to improve the overall yield of the L-amino acid.
Purification and Analysis
Q: What are the recommended methods for purifying this compound?
A: The choice of purification method depends on the nature of the impurities and the scale of the synthesis.
-
Crystallization: This is a common method for purifying the final product. The crude amino acid can be dissolved in a suitable solvent (e.g., hot water or aqueous ethanol) and allowed to cool slowly to form crystals. The purity can be improved by repeated crystallization.
-
Column Chromatography:
-
Ion-Exchange Chromatography: This is a very effective method for separating amino acids from other charged or uncharged impurities.[14]
-
Reversed-Phase Chromatography (HPLC): Often used for analytical purposes to check purity and can be used for preparative purification, especially for protected amino acids.[15]
-
Normal-Phase Chromatography: This is particularly useful for the purification of protected amino acids and peptides that have limited solubility in aqueous solutions.[16]
-
Purification Strategy Flowchart:
References
- 1. Erlenmeyer-Plöchl_azlactone_and_amino_acid_synthesis [chemeurope.com]
- 2. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 3. Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis [drugfuture.com]
- 4. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]
- 5. york.ac.uk [york.ac.uk]
- 6. Operational stability of enzymes. Acylase-catalyzed resolution of N-acetyl amino acids to enantiomerically pure L-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The molecular basis of aminoacylase 1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. column-chromatography.com [column-chromatography.com]
- 15. mdpi.com [mdpi.com]
- 16. biotage.com [biotage.com]
Technical Support Center: 3-(3,4-Dimethoxyphenyl)-L-alanine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(3,4-Dimethoxyphenyl)-L-alanine.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common and cost-effective starting material is L-DOPA (L-3,4-dihydroxyphenylalanine). Other approaches may utilize L-Tyrosine, which requires an additional hydroxylation step.
Q2: Why is protection of the amino and carboxyl groups of L-DOPA necessary during methylation?
A2: Protection of the amino and carboxyl groups is crucial to prevent unwanted side reactions. The amino group can be methylated, and the carboxyl group can interfere with the reaction conditions. Protecting these functional groups ensures that the methylation occurs specifically on the hydroxyl groups of the catechol ring.
Q3: What are the most common protecting groups for the amino and carboxyl functions of L-DOPA?
A3: For the amino group, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) are frequently used.[1] The carboxyl group is often protected as a methyl or ethyl ester.
Q4: What are the typical methylating agents used for the O-methylation of the catechol hydroxyl groups?
A4: Common methylating agents include dimethyl sulfate (DMS) and methyl iodide (MeI) in the presence of a base. Diazomethane can also be used for selective methylation of carboxylic acids and phenols.
Q5: How can I monitor the progress of the methylation reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). By comparing the spots/peaks of the reaction mixture with the starting material and the expected product, you can determine the extent of the reaction.
Q6: What are the critical parameters to control for achieving high enantiomeric purity?
A6: To maintain the L-configuration of the final product, it is essential to avoid harsh reaction conditions, such as strong acids or bases and high temperatures, which could lead to racemization. The choice of protecting groups and deprotection methods also plays a significant role in preserving stereochemical integrity.
Troubleshooting Guides
Problem 1: Low Yield of O-Methylated Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase the reaction time and continue monitoring by TLC/HPLC. - Increase the stoichiometry of the methylating agent (e.g., dimethyl sulfate) and base. - Ensure the reaction temperature is optimal. For many methylation reactions, gentle heating may be required. |
| Side Reactions | - Ensure complete protection of the amino and carboxyl groups before methylation. - Use a milder base or a less reactive methylating agent to minimize side product formation. - Control the reaction temperature carefully, as higher temperatures can promote side reactions. |
| Degradation of Starting Material or Product | - Use degassed solvents to prevent oxidation of the catechol moiety. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Avoid prolonged exposure to strong acids or bases. |
Problem 2: Presence of N-Methylated Byproduct
| Possible Cause | Suggested Solution |
| Incomplete N-Protection | - Ensure the N-protection step has gone to completion before proceeding with methylation. Use TLC/HPLC to confirm the absence of the unprotected starting material. - Re-run the N-protection step if necessary. |
| Deprotection during Methylation | - The chosen N-protecting group may not be stable under the methylation conditions. Consider a more robust protecting group. For example, if a Boc group is being cleaved, consider using a Cbz group. |
Problem 3: Racemization of the Final Product
| Possible Cause | Suggested Solution |
| Harsh Reaction Conditions | - Avoid using strong bases or high temperatures during the methylation and deprotection steps. - Use milder deprotection methods. For example, for Boc deprotection, use trifluoroacetic acid (TFA) in dichloromethane at room temperature instead of stronger acids. |
| Base-Catalyzed Epimerization | - If a strong base is required for methylation, consider adding it slowly at a lower temperature to minimize the risk of epimerization at the alpha-carbon. |
Problem 4: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Similar Polarity of Product and Byproducts | - Optimize the mobile phase for column chromatography to achieve better separation. A gradient elution might be necessary. - Consider recrystallization from a suitable solvent system to purify the final product. |
| Product is an Amino Acid | - Ion-exchange chromatography can be a very effective method for purifying amino acids. - Reversed-phase HPLC with a suitable ion-pairing agent like trifluoroacetic acid (TFA) can also be used for purification.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound from L-DOPA
This protocol involves three main steps: 1) Protection of the amino and carboxyl groups of L-DOPA, 2) O-methylation of the catechol hydroxyl groups, and 3) Deprotection to yield the final product.
Step 1: Protection of L-DOPA
-
Carboxyl Group Protection (Esterification):
-
Suspend L-DOPA (1 equivalent) in methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Bubble dry HCl gas through the suspension with stirring for 2-3 hours, or add thionyl chloride (1.2 equivalents) dropwise.
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Allow the reaction to warm to room temperature and stir overnight.
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Remove the solvent under reduced pressure to obtain L-DOPA methyl ester hydrochloride.
-
-
Amino Group Protection (Boc Protection):
-
Dissolve the L-DOPA methyl ester hydrochloride (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (NaHCO₃) (2.5 equivalents) and stir until dissolved.
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Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and stir at room temperature for 18-24 hours.[1]
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Monitor the reaction by TLC.
-
After completion, acidify the mixture with a dilute acid (e.g., 1M HCl) to pH 2-3 and extract with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain N-Boc-L-DOPA methyl ester.
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Step 2: O-Methylation
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Dissolve N-Boc-L-DOPA methyl ester (1 equivalent) in a suitable solvent like acetone or dimethylformamide (DMF).
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Add a base such as potassium carbonate (K₂CO₃) (2.5 equivalents).
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Add dimethyl sulfate (DMS) (2.2 equivalents) dropwise at room temperature.
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Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.
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Monitor the reaction by TLC.
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After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
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Dissolve the residue in an organic solvent and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄ and concentrate to obtain crude N-Boc-3-(3,4-dimethoxyphenyl)-L-alanine methyl ester.
Step 3: Deprotection
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Dissolve the crude product from Step 2 in a suitable solvent such as dichloromethane (DCM) or dioxane.
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Add an excess of a strong acid, such as 4M HCl in dioxane or trifluoroacetic acid (TFA), and stir at room temperature for 2-4 hours.[1]
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Monitor the deprotection by TLC.
-
Remove the solvent and excess acid under reduced pressure.
-
The resulting residue is the hydrochloride salt of this compound methyl ester.
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For the final product, the methyl ester can be hydrolyzed using aqueous LiOH followed by neutralization to yield this compound.
Data Presentation
Table 1: Comparison of O-Methylation Conditions
| Methylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Dimethyl sulfate | K₂CO₃ | Acetone | 50-60 | 4-6 | 85-95 |
| Methyl iodide | K₂CO₃ | DMF | 25-40 | 8-12 | 80-90 |
| Dimethyl sulfate | NaH | THF | 0-25 | 2-4 | 90-98 |
Table 2: Protecting Group Strategies
| Functional Group | Protecting Group | Protection Reagent | Deprotection Condition |
| Amino | Boc | (Boc)₂O, NaHCO₃ | TFA or 4M HCl in dioxane |
| Amino | Fmoc | Fmoc-Cl, Na₂CO₃ | 20% Piperidine in DMF |
| Carboxyl | Methyl Ester | MeOH, HCl or SOCl₂ | LiOH, then H⁺ |
| Carboxyl | Ethyl Ester | EtOH, HCl or SOCl₂ | LiOH, then H⁺ |
Visualizations
References
Stability and degradation of 3-(3,4-Dimethoxyphenyl)-L-alanine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 3-(3,4-Dimethoxyphenyl)-L-alanine. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guides
This section addresses specific problems that may arise during the handling and use of this compound, providing actionable solutions.
Issue 1: Inconsistent or lower-than-expected concentrations in prepared solutions.
-
Possible Cause 1: Degradation upon dissolution.
-
Possible Cause 2: Incomplete dissolution.
-
Solution: Ensure the compound is fully dissolved by gentle warming or sonication. Verify the solubility of the specific batch in your chosen solvent system.
-
-
Possible Cause 3: Adsorption to container surfaces.
-
Solution: Use low-adsorption labware, such as silanized glass or polypropylene tubes.
-
Issue 2: Appearance of unknown peaks in chromatography (HPLC/UPLC).
-
Possible Cause 1: On-column degradation.
-
Solution: The stationary phase or mobile phase of the chromatography system may be contributing to the degradation of the analyte. Try using a different column chemistry (e.g., a phenyl column as an alternative to a C18) or adjust the mobile phase pH to a more acidic range.[5] Lowering the column temperature can also mitigate on-column degradation.
-
-
Possible Cause 2: Degradation in the autosampler.
-
Solution: If samples are stored in the autosampler for an extended period, degradation can occur. Use a refrigerated autosampler and analyze samples as quickly as possible after preparation. A study on L-DOPA showed significant decline in concentration after 48 hours at room temperature.[6]
-
-
Possible Cause 3: Presence of inherent impurities or degradation products from storage.
-
Solution: Analyze a freshly opened vial of the compound to establish a baseline chromatogram. Compare this to the chromatogram of the sample to differentiate between pre-existing impurities and newly formed degradation products.
-
Issue 3: Variability in experimental results between different batches of the compound.
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Possible Cause 1: Differences in purity or impurity profile.
-
Solution: Always obtain a Certificate of Analysis (CoA) for each new batch to verify its purity and impurity profile. Develop a robust analytical method to qualify each new batch before use in critical experiments.
-
-
Possible Cause 2: Inconsistent handling or storage of different batches.
-
Solution: Adhere strictly to the recommended storage conditions for all batches. Store the compound at 2-8°C in a tightly sealed container, protected from light and moisture. Some sources also recommend storage under an inert atmosphere.
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the recommended storage conditions for solid this compound?
-
A1: The solid compound should be stored in a well-closed container at 2-8°C, protected from light and moisture. It is also described as hygroscopic, so a desiccator or storage in a dry, inert atmosphere (e.g., argon or nitrogen) is advisable for long-term stability.
-
-
Q2: How should I prepare solutions of this compound for experiments?
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A2: To minimize degradation, it is recommended to prepare fresh solutions for each experiment. Dissolve the compound in a slightly acidic buffer (pH 3-5).[3][4] Use deoxygenated solvents to reduce the risk of oxidation. For extended storage of solutions, refrigeration (2-8°C) or freezing (-20°C or -80°C) is recommended, similar to L-DOPA solutions which show prolonged stability under these conditions.[6][7]
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Stability and Degradation
-
Q3: What are the likely degradation pathways for this compound?
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A3: Based on its chemical structure as a di-O-methylated derivative of L-DOPA, the primary degradation pathways are likely to be:
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Oxidation: The dimethoxybenzene ring can be susceptible to oxidation, potentially leading to the formation of quinone-like species, although the methoxy groups offer more stability than the hydroxyl groups of L-DOPA.[8][9]
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Hydrolysis: Under strong acidic or basic conditions and heat, the ether linkages of the methoxy groups could potentially be cleaved to form hydroxylated derivatives.
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Decarboxylation: As an amino acid, enzymatic or thermal decarboxylation of the carboxylic acid group to form the corresponding amine is a possible degradation route.[1]
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Photodegradation: While L-DOPA shows relative stability to light, it is still a good practice to protect solutions of this compound from direct light exposure to prevent potential photolytic degradation.[6]
-
-
-
Q4: How does pH affect the stability of this compound in solution?
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Q5: What are the expected degradation products?
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A5: Potential degradation products could include compounds formed through oxidation of the aromatic ring, hydrolysis of the methoxy groups to form hydroxylated analogs, and decarboxylation of the amino acid backbone.
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Quantitative Data Summary
| Condition | L-DOPA Stability | Reference |
| pH | Stable in acidic solutions (pH 2-4).[3][4] Unstable in alkaline and neutral solutions.[1][2][10] | [1][2][3][4][10] |
| Temperature | Degradation accelerates with increasing temperature.[1] Stable for 7 days when refrigerated or frozen.[6][7] | [1][6][7] |
| Light | No significant effect on stability over 7 days.[6][7] | [6][7] |
| Oxidation | Susceptible to oxidation, especially in neutral and alkaline solutions.[1] | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.[11][12][13]
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Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 0.1 M HCl or a mixture of methanol and water).
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Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.
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Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize the solution with an appropriate acid before analysis.
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Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
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Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.
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Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method (see Protocol 2).
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks. Aim for 5-20% degradation of the parent compound for optimal identification of degradation products.[12]
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.[14][15][16]
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
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30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
Note: This is a general method and may require optimization for specific applications and degradation products.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced Physicochemical Stability of the L-DOPA Extract of Mucuna pruriens Seeds by Adding Phyllanthus emblica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Levodopa stability in solution: time course, environmental effects, and practical recommendations for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Endogenous 3,4-Dihydroxyphenylalanine and Dopaquinone Modifications on Protein Tyrosine: LINKS TO MITOCHONDRIALLY DERIVED OXIDATIVE STRESS VIA HYDROXYL RADICAL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidation of 3,4-dihydroxyphenylacetaldehyde, a toxic dopaminergic metabolite, to a semiquinone radical and an ortho-quinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SOP for Forced Degradation Study [m-pharmainfo.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sphinxsai.com [sphinxsai.com]
- 15. longdom.org [longdom.org]
- 16. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
Technical Support Center: 3-(3,4-Dimethoxyphenyl)-L-alanine Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 3-(3,4-Dimethoxyphenyl)-L-alanine.
Troubleshooting Guides
This section is designed to help you resolve common issues that may arise during the purification of this compound.
Problem 1: Low Yield After Recrystallization
| Potential Cause | Troubleshooting Steps |
| Incorrect Solvent System | The compound may be too soluble in the chosen solvent even at low temperatures. Perform small-scale solubility tests with various solvent systems. Good starting points for amino acid derivatives include ethanol/water or methanol/water mixtures.[1] |
| Insufficient Cooling | Ensure the solution is thoroughly cooled in an ice bath or refrigerator to maximize crystal precipitation. |
| Excessive Solvent Volume | Using too much solvent will keep more of the product dissolved. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| Premature Crystallization | If crystals form too quickly during hot filtration, this can lead to loss of product. Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. |
Problem 2: Product Fails to Crystallize (Oils Out)
| Potential Cause | Troubleshooting Steps |
| Solution is Supersaturated | The concentration of the compound is too high, preventing orderly crystal lattice formation. Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly. |
| Presence of Impurities | Impurities can inhibit crystallization. Consider pre-purification steps such as treatment with activated charcoal to remove colored impurities. |
| Rapid Cooling | Cooling the solution too quickly can favor oiling out over crystallization. Allow the solution to cool slowly to room temperature before transferring to an ice bath. |
| Lack of Nucleation Sites | Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound. |
Problem 3: Poor Purity After Recrystallization
| Potential Cause | Troubleshooting Steps |
| Co-precipitation of Impurities | Impurities with similar solubility profiles may crystallize with the product. A second recrystallization, potentially with a different solvent system, may be necessary. |
| Incomplete Removal of Starting Materials | Residual starting materials from the synthesis, such as veratrole, may be present.[2] Consider a pre-purification wash or extraction step. |
| Presence of the D-enantiomer | If the synthesis involved a resolution step, contamination with the D-enantiomer is possible.[2] Chiral HPLC is required to assess and potentially separate the enantiomers. |
Problem 4: Chiral Purity Issues
| Potential Cause | Troubleshooting Steps |
| Incomplete Resolution | The diastereomeric resolution step during synthesis may have been incomplete.[2] Re-evaluate the resolution procedure or consider an alternative method. |
| Racemization | Harsh reaction or purification conditions (e.g., strong acid/base, high temperature) can sometimes lead to racemization. Assess the pH and temperature of all steps. |
| Inaccurate Chiral Analysis | The analytical method may not be suitable for resolving the enantiomers. Develop and validate a robust chiral HPLC method. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include the D-enantiomer, unreacted starting materials from the synthesis (e.g., veratrole), and side-products from the reaction, such as incompletely hydrolyzed intermediates if the synthesis involves a nitrile hydrolysis step.[2]
Q2: What is a good starting solvent for the recrystallization of this compound?
A2: For polar compounds like amino acid derivatives, aqueous-organic solvent mixtures are often effective. A good starting point would be a mixture of ethanol and water or methanol and water.[1] The optimal ratio should be determined experimentally by performing small-scale solubility tests.
Q3: How can I determine the chiral purity of my sample?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining enantiomeric purity. You may need to develop a specific method for this compound, but methods for similar compounds like L-DOPA can be adapted.
Q4: My purified product is a fine powder that is difficult to handle. How can I obtain larger crystals?
A4: The rate of cooling during recrystallization significantly impacts crystal size. Slower cooling promotes the growth of larger, more well-defined crystals. Allowing the solution to cool to room temperature undisturbed before placing it in a cold bath can help.
Q5: What are the storage recommendations for purified this compound?
A5: The product should be stored in a cool, dry place, typically at 2-8°C, and protected from light. It is also recommended to store it under an inert atmosphere as it may be hygroscopic.
Data Presentation
Solubility of Related Amino Acids in Various Solvents
The following table summarizes the solubility of L-phenylalanine and L-tyrosine in different solvents, which can serve as a guide for selecting solvents for the purification of this compound.
| Amino Acid | Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| L-Phenylalanine | Water | 25 | 2.96 |
| Methanol | 25 | 0.43 | |
| Ethanol | 25 | 0.14 | |
| L-Tyrosine | Water | 25 | 0.045 |
| Ethanol | 25 | Insoluble | |
| Methanol/Water (50:50 w/w) | 25 | ~0.03 |
Note: Data for L-phenylalanine and L-tyrosine are provided as a reference. The solubility of this compound may differ.
Experimental Protocols
Protocol 1: Recrystallization of this compound (Adapted from L-Phenylalanine protocols)
-
Dissolution: In a suitable flask, add the crude this compound to a minimal amount of a pre-selected solvent system (e.g., 70:30 water:ethanol). Heat the mixture with stirring to just below the boiling point of the solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities and charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 50-60°C) until a constant weight is achieved.
Protocol 2: Chiral Purity Analysis by HPLC (Adapted from L-DOPA derivative methods)
-
Mobile Phase Preparation: Prepare a mobile phase suitable for chiral separation. An example could be a mixture of an organic solvent like methanol or acetonitrile and an aqueous buffer containing a chiral selector.
-
Column: Use a chiral stationary phase (CSP) column.
-
Sample Preparation: Accurately weigh and dissolve a small amount of the purified this compound in the mobile phase or a suitable solvent to a known concentration.
-
HPLC Analysis: Inject the sample onto the HPLC system.
-
Data Analysis: Integrate the peak areas for the L- and D-enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area of L-enantiomer - Area of D-enantiomer) / (Area of L-enantiomer + Area of D-enantiomer) ] * 100.
Visualizations
Caption: A typical workflow for the purification of this compound by recrystallization.
Caption: A logical diagram for troubleshooting common purification challenges.
References
Technical Support Center: Synthesis of 3-(3,4-Dimethoxyphenyl)-L-alanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3,4-Dimethoxyphenyl)-L-alanine, a key intermediate and L-DOPA derivative.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent laboratory and industrial synthesis methods for this compound typically involve two main strategies:
-
Methylation of L-DOPA: This is a common approach where the two hydroxyl groups of the catechol moiety in L-DOPA (L-3,4-dihydroxyphenylalanine) are methylated. This requires careful selection of methylating agents and protective group strategies to ensure selectivity.
-
Synthesis from Veratraldehyde: This route builds the amino acid structure from a more basic starting material, 3,4-dimethoxybenzaldehyde (veratraldehyde). This multi-step synthesis often involves reactions like the Strecker synthesis or Erlenmeyer-Plöchl synthesis, followed by resolution of the racemic product.
Q2: What is the most common side product when synthesizing this compound by methylation of L-DOPA?
A2: The most frequently encountered side product is the mono-methylated derivative, 3-hydroxy-4-methoxy-L-phenylalanine or 4-hydroxy-3-methoxy-L-phenylalanine . Complete methylation of both hydroxyl groups can be challenging, and incomplete reaction is a common issue.
Q3: Can N-methylation occur on the amino group during the synthesis?
A3: Yes, N-methylation of the primary amine is a potential side reaction, especially if the amino group is not protected during the methylation step. This can lead to the formation of the N-methyl and N,N-dimethyl derivatives as impurities. The synthesis of adrenaline, for instance, involves the N-methylation of the primary amine of norepinephrine[1].
Q4: Are there any specific impurities that can arise from the starting materials?
A4: Impurities in the starting materials can carry through the synthesis. For instance, when starting from L-DOPA, any related catecholamines could lead to corresponding methylated byproducts. If synthesizing from veratraldehyde, impurities in the aldehyde can lead to a range of related amino acid byproducts.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Incomplete Methylation of L-DOPA
-
Symptom: The final product is a mixture of the desired product, mono-methylated intermediates, and unreacted L-DOPA, as observed by TLC, HPLC, or NMR.
-
Potential Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Methylating Agent | Increase the molar equivalents of the methylating agent (e.g., dimethyl sulfate, methyl iodide). A slight excess is often necessary to drive the reaction to completion. |
| Suboptimal Reaction Temperature | Williamson ether synthesis, a related reaction, is often favored by slightly elevated temperatures. However, excessively high temperatures can promote side reactions. Optimization of the reaction temperature is crucial. |
| Poor Solubility of L-DOPA | L-DOPA has limited solubility in many organic solvents. Ensure a suitable solvent system (e.g., a polar aprotic solvent like DMF or DMSO) is used to facilitate the reaction. |
| Inefficient Base | A strong base (e.g., sodium hydride, potassium carbonate) is required to deprotonate the phenolic hydroxyl groups. Ensure the base is of good quality and used in sufficient quantity. |
Issue 2: Presence of N-Methylated Byproducts
-
Symptom: Mass spectrometry or NMR analysis indicates the presence of species with molecular weights corresponding to the addition of one or more methyl groups to the nitrogen atom.
-
Potential Causes & Solutions:
| Cause | Recommended Action |
| Unprotected Amino Group | The primary amine is nucleophilic and can react with the methylating agent. It is highly recommended to protect the amino group prior to the methylation step. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl). |
| Harsh Reaction Conditions | High temperatures and a large excess of the methylating agent can increase the likelihood of N-methylation. Use the mildest conditions that still afford a reasonable reaction rate. |
Issue 3: Formation of Colored Impurities
-
Symptom: The reaction mixture or isolated product has a dark color, suggesting the presence of oxidation products.
-
Potential Causes & Solutions:
| Cause | Recommended Action |
| Oxidation of the Catechol Moiety | The catechol group in L-DOPA is susceptible to oxidation, especially under basic conditions and in the presence of air. |
| - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| - Use degassed solvents. | |
| - Consider adding a small amount of an antioxidant like sodium dithionite. |
Experimental Protocols
A generalized experimental protocol for the methylation of L-DOPA is provided below. Note: This is a representative procedure and may require optimization based on specific laboratory conditions and desired scale.
Protocol: Methylation of L-DOPA using Dimethyl Sulfate
-
Protection of the Amino and Carboxyl Groups:
-
Protect the amino group of L-DOPA with a suitable protecting group (e.g., Boc anhydride).
-
Esterify the carboxylic acid group (e.g., methyl ester) to prevent its reaction with the base.
-
-
Methylation:
-
Dissolve the protected L-DOPA derivative in a polar aprotic solvent (e.g., anhydrous DMF).
-
Add a suitable base (e.g., potassium carbonate, 2.5 equivalents) and stir the suspension.
-
Slowly add dimethyl sulfate (2.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 50-60°C and monitor the reaction progress by TLC or HPLC.
-
-
Work-up and Deprotection:
-
After completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Deprotect the amino and carboxyl groups using appropriate conditions (e.g., acid hydrolysis for Boc and ester groups).
-
-
Purification:
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
-
Visualizations
Signaling Pathways and Reaction Mechanisms
Caption: Main synthetic pathway and common side reactions in the synthesis of this compound.
Experimental Workflow
References
Improving solubility of 3-(3,4-Dimethoxyphenyl)-L-alanine for assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 3-(3,4-Dimethoxyphenyl)-L-alanine for various assays.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
This compound, also known as 3-Methoxy-O-methyl-L-tyrosine or DMPA, is an amino acid derivative.[1] Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅NO₄ | [2][3] |
| Molar Mass | 225.24 g/mol | [4] |
| Appearance | White to pale cream powder | [3][5] |
| Melting Point | 254-257 °C | [2][4] |
| Solubility | Slightly soluble in water, aqueous acid (with heating/sonication), and aqueous base.[2] | |
| Synonyms | (S)-2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid, 3-Methoxy-O-methyl-L-tyrosine, DMPA | [1][4] |
Q2: Why is this compound poorly soluble in neutral aqueous solutions?
As an amino acid derivative, this compound is a zwitterionic compound, meaning it has both a positive (amino group) and a negative (carboxylic acid group) charge at its isoelectric point. This can lead to strong intermolecular interactions and a stable crystal lattice, resulting in low aqueous solubility at neutral pH. Its solubility is expected to increase at pH values away from its isoelectric point, where it exists as a more soluble salt.
Q3: What are the most common initial strategies to improve the solubility of this compound for in vitro assays?
For initial screening, the goal is a simple and non-interfering method to achieve the desired concentration. The most common strategies include pH adjustment and the use of co-solvents.[6]
-
pH Adjustment: Since the compound has both acidic and basic functional groups, adjusting the pH of the buffer can ionize the molecule and significantly increase its solubility.[6][7]
-
Co-solvents: Using water-miscible organic solvents like DMSO, ethanol, or polyethylene glycol (PEG) can increase the solubility of hydrophobic compounds.[7][8]
Troubleshooting Guide for Solubility Issues
If you are encountering precipitation or cloudiness in your assay, follow this step-by-step guide to troubleshoot and optimize the solubility of this compound.
Step 1: Visual Solubility Check
Before starting your main experiment, perform a simple visual check. Prepare the highest intended concentration of the compound in your assay buffer in a clear tube or plate. Inspect it for any precipitate or cloudiness against a dark background, both immediately after preparation and after the intended incubation period.
Step 2: Systematic Solubilization Approach
If you observe poor solubility, follow the workflow below to identify an appropriate solubilization method.
Caption: Troubleshooting workflow for solubility issues.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol provides a method for preparing a stock solution of this compound, starting with the most common and least disruptive techniques.
Materials:
-
This compound (M.W. 225.24 g/mol )
-
Dimethyl sulfoxide (DMSO)
-
1 M HCl
-
1 M NaOH
-
Deionized water
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 2.25 mg of this compound.
-
Calculation: 10 mmol/L * 1 mL * (1 L / 1000 mL) * 225.24 g/mol * (1000 mg / 1 g) = 2.25 mg
-
-
Attempt initial solubilization in DMSO (Co-solvent Method): a. Add the 2.25 mg of the compound to a microcentrifuge tube. b. Add 1 mL of 100% DMSO. c. Vortex thoroughly for 1-2 minutes. If the solid does not dissolve, gently warm the solution to 37°C for 5-10 minutes and/or sonicate for 5-10 minutes. d. If the compound dissolves, this 10 mM stock in DMSO can be used. When preparing working solutions, ensure the final concentration of DMSO in the assay is low (typically <1%) to avoid solvent effects.
-
If DMSO fails, attempt pH-mediated solubilization: a. Acidic Solution: i. Weigh 2.25 mg of the compound into a new tube. ii. Add a small volume of 1 M HCl dropwise while vortexing until the compound dissolves. iii. Bring the final volume to 1 mL with deionized water. The optical rotation has been measured in 1 M HCl, indicating its stability and solubility in acidic conditions.[4] b. Basic Solution: i. Weigh 2.25 mg of the compound into a new tube. ii. Add a small volume of 1 M NaOH dropwise while vortexing until the compound dissolves. iii. Bring the final volume to 1 mL with deionized water.
-
Storage: Store the resulting stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Important Considerations:
-
Assay Compatibility: Always verify that the chosen solvent (e.g., DMSO) or pH condition does not interfere with your specific assay's components, enzymes, or cell viability.
-
Final Concentration: When diluting the stock solution into your final assay buffer, add the stock solution to the buffer slowly while vortexing to prevent precipitation.
-
Alternative Strategies: If these methods are unsuccessful or incompatible with your assay, consider more advanced techniques such as using cyclodextrins (e.g., HP-β-CD) or basic amino acids like L-arginine, which can form soluble complexes or salts.[9][10][11]
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. chembk.com [chembk.com]
- 3. 3,4-Dimethoxy-L-phenylalanine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 3-(3,4-Dimethoxyphenyl)- L -alanine 97 32161-30-1 [sigmaaldrich.com]
- 5. H53368.03 [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Preventing oxidation of 3-(3,4-Dimethoxyphenyl)-L-alanine in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of 3-(3,4-Dimethoxyphenyl)-L-alanine in solution.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning yellow/brown. What is causing this discoloration?
A1: The discoloration of your this compound solution is likely due to oxidative degradation. While the 3,4-dimethoxy substitution makes it more stable than its catechol analogue, L-DOPA, the dimethoxybenzene ring is still susceptible to oxidation, especially when exposed to certain environmental factors. This can lead to the formation of colored degradation products.
Q2: What are the primary factors that accelerate the oxidation of this compound in solution?
A2: Several factors can accelerate the oxidation of this compound:
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Exposure to Oxygen: Dissolved molecular oxygen is a key driver of oxidation.
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Light Exposure: UV and visible light can provide the energy to initiate photo-oxidative degradation.[1][2]
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Presence of Metal Ions: Transition metal ions, such as iron and copper, can act as catalysts in oxidative reactions.
-
pH: While specific data for this compound is limited, related compounds show that pH can influence the rate of oxidation. For instance, the degradation of Levodopa Methyl Ester, a related compound, is faster in weakly acidic and neutral solutions.[3]
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.
Q3: What are the recommended storage conditions for a stock solution of this compound?
A3: To ensure the stability of your stock solution, it is recommended to:
-
Store at low temperatures: Aliquot and store at -20°C for short-term or -80°C for long-term storage to minimize thermal degradation.
-
Protect from light: Use amber vials or wrap containers in aluminum foil.
-
Minimize oxygen exposure: Use tightly sealed containers. For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing.
Q4: Which antioxidants can I use to stabilize my this compound solution?
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Solution develops a yellow or brown color over time. | Oxidative Degradation: The compound is oxidizing due to exposure to oxygen, light, or catalytic metal ions. | - Prepare solutions fresh whenever possible.- Use degassed solvents (e.g., by sparging with nitrogen or argon for 15-30 minutes).- Protect the solution from light by using amber vials or covering with foil.- Add a suitable antioxidant (e.g., ascorbic acid at a low concentration, start with 0.1% w/v and optimize).- If metal ion contamination is suspected, use high-purity solvents and consider adding a chelating agent like EDTA (at a low concentration, e.g., 0.01-0.1 mM). |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium: The compound may be unstable under the conditions of your experiment (e.g., physiological pH, temperature). | - Prepare the solution of this compound immediately before use.- Minimize the time the compound is in the assay medium before analysis.- If possible, run control experiments to assess the stability of the compound in your assay medium over the time course of the experiment.- Consider the use of a more stable derivative if degradation is unavoidable and affects results. |
| Precipitation observed in the solution. | Poor solubility or pH-dependent solubility: The compound may not be fully soluble in the chosen solvent or may precipitate at a certain pH. | - Ensure you are not exceeding the solubility limit of the compound in your solvent.- The pH of the solution can affect the ionization state and solubility of amino acids. Adjust the pH to improve solubility, keeping in mind that this may also affect stability.- Consider using a co-solvent if compatible with your experimental system. |
| Unexpected peaks in HPLC analysis. | Formation of degradation products: The additional peaks are likely due to the oxidative degradation of the parent compound. | - Follow the preventative measures outlined above to minimize oxidation.- Develop a stability-indicating HPLC method to separate and identify the degradation products.- Perform a forced degradation study to intentionally generate degradation products and confirm their retention times relative to the parent peak. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Solution of this compound
This protocol provides a general procedure for preparing a more stable solution of this compound for experimental use.
Materials:
-
This compound powder
-
High-purity, degassed solvent (e.g., water, buffer)
-
Antioxidant (e.g., L-ascorbic acid)
-
Amber vials or containers wrapped in aluminum foil
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Solvent Degassing: Degas the chosen solvent by sparging with an inert gas (nitrogen or argon) for 15-30 minutes. Alternatively, use sonication under vacuum.
-
Antioxidant Addition (Optional): If using an antioxidant, dissolve it in the degassed solvent first. A starting concentration for ascorbic acid could be 0.1% (w/v).
-
Dissolving the Compound: Weigh the desired amount of this compound and dissolve it in the prepared solvent. Gentle vortexing or sonication may be used to aid dissolution.
-
Inert Atmosphere: If possible, perform the dissolution and aliquoting in an inert atmosphere (e.g., inside a glove box).
-
Light Protection: Immediately transfer the solution to amber vials or wrap the containers in aluminum foil.
-
Storage: Store the solution at an appropriate low temperature (-20°C or -80°C) until use.
Protocol 2: Forced Degradation Study
A forced degradation study is essential for understanding the degradation pathways of this compound and for developing a stability-indicating analytical method.[5][6]
Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products.
Stress Conditions (ICH Guidelines): [5]
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Solid compound at 105°C for 24 hours |
| Photodegradation | Solution exposed to UV light (e.g., 254 nm) and visible light |
Procedure:
-
Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent.
-
Stress Application: Expose the solutions to the different stress conditions as outlined in the table above. A control sample should be stored under normal conditions (e.g., protected from light at 4°C).
-
Time Points: Collect samples at various time points (e.g., 0, 4, 8, 12, 24 hours) to monitor the extent of degradation.
-
Neutralization (for acid and base hydrolysis): Before analysis, neutralize the acidic and basic samples to prevent damage to the analytical column.
-
Analysis: Analyze all samples (stressed and control) using a suitable analytical method, such as HPLC with UV or MS detection.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which represent degradation products.
Protocol 3: Stability-Indicating HPLC Method (Suggested Starting Point)
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: AcetonitrileGradient elution may be necessary to separate all degradation products. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30°C |
| Detection | UV at an appropriate wavelength (e.g., 280 nm) |
| Injection Volume | 10-20 µL |
Method Development and Validation:
-
The suggested conditions should be optimized to achieve good resolution between the parent peak and any degradation products formed during the forced degradation study.
-
The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
References
- 1. Stability Testing Reveals Photoselective Clipping of Heavy Chain C-Terminal Amino Acids That Leads to Fragmentation and Aggregation of an Antibody Fab Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability Testing Reveals Photoselective Clipping of Heavy Chain C‑Terminal Amino Acids That Leads to Fragmentation and Aggregation of an Antibody Fab Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. biomedres.us [biomedres.us]
3-(3,4-Dimethoxyphenyl)-L-alanine storage and handling best practices
This technical support center provides best practices for the storage and handling of 3-(3,4-Dimethoxyphenyl)-L-alanine, along with troubleshooting guides for its use in experimental settings. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
1. What is the recommended storage condition for this compound?
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Recommended storage temperatures vary by supplier, so it is crucial to consult the product-specific information. Generally, storage at 2-8°C under an inert atmosphere is advised as the compound can be hygroscopic, air-sensitive, and temperature-sensitive.[1]
2. What are the main safety precautions to take when handling this compound?
When handling this compound, it is important to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2] Work should be conducted in a well-ventilated area, preferably under a fume hood, to avoid inhalation of dust.[2] Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[2]
3. What are the known incompatibilities of this compound?
This compound is incompatible with strong oxidizing agents.[1] Contact with these substances should be avoided to prevent hazardous reactions.
4. Is this compound soluble in water?
The solubility of this compound in water is low. Its structural analog, L-DOPA, is slightly soluble in water, with a solubility of about 5.0 mg/mL.[3] For higher concentrations, the use of dilute acidic solutions, such as 1M HCl, is recommended.
5. How stable is this compound in solution?
Aqueous solutions of compounds like L-DOPA are not recommended for storage for more than one day due to potential degradation.[4] The stability of this compound in solution will depend on the solvent, pH, and temperature. It is advisable to prepare solutions fresh for each experiment.
Data Presentation
Table 1: Storage and Safety Information
| Parameter | Recommendation | Source |
| Storage Temperature | 2-8°C | [1] |
| Atmosphere | Under inert gas | [1] |
| Light Sensitivity | Light sensitive, store in the dark | [1] |
| Hygroscopic | Yes | |
| Personal Protective Equipment | Safety glasses, gloves, lab coat | [2] |
| Ventilation | Work in a well-ventilated area or fume hood | [2] |
| Incompatibilities | Strong oxidizing agents | [1] |
Table 2: Estimated Solubility
The following data is based on the solubility of the structurally similar compound, L-DOPA, and should be used as an estimation. Empirical determination of solubility for this compound is recommended.
| Solvent | Estimated Solubility | Source |
| Water | ~5.0 mg/mL (sparingly soluble) | [3][4] |
| 1M HCl | Freely soluble | [1] |
| Ethanol | Practically insoluble | [1] |
| DMSO | Data not readily available |
Experimental Protocols & Troubleshooting
Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-(3,4-dimethoxyphenyl)-L-alanine
This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide containing a this compound residue.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-(3,4-dimethoxyphenyl)-L-alanine)
-
Coupling reagents: HCTU, HATU, or DIC/HOBt
-
Base: Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvents: Methanol (MeOH)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Protocol:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HCTU, 3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
For Fmoc-(3,4-dimethoxyphenyl)-L-alanine: Due to the potential steric hindrance of the bulky side chain, a double coupling may be necessary. After the initial coupling, drain the solution and repeat the coupling step with a fresh solution of activated amino acid.
-
-
Washing: After coupling, drain the reaction solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents.
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 1.5-2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.
-
Dry the peptide pellet under vacuum.
-
Troubleshooting Guide for SPPS with this compound:
| Issue | Possible Cause | Suggested Solution |
| Incomplete Coupling of Fmoc-(3,4-dimethoxyphenyl)-L-alanine | Steric hindrance from the dimethoxyphenyl group. | Perform a double coupling for this residue.[5] Use a more potent coupling reagent like HATU.[5] Increase the coupling time and/or temperature.[5] |
| Low Peptide Yield | Aggregation of the growing peptide chain due to the hydrophobicity of the modified residue. | Use a solvent mixture like DMSO/DMF to disrupt secondary structures.[6] Incorporate pseudoproline dipeptides in the sequence if possible to break aggregation.[7] |
| Side Reactions during Cleavage | The electron-rich aromatic ring may be susceptible to electrophilic attack by carbocations generated during cleavage. | Ensure the cleavage cocktail contains a scavenger like TIS to quench carbocations. Minimize the cleavage time to what is necessary for complete deprotection. |
In Vitro Assessment of Neuroprotective Effects
This protocol describes a workflow to evaluate the neuroprotective potential of this compound against neurotoxin-induced cell death in the SH-SY5Y human neuroblastoma cell line.
Protocol:
-
Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium supplemented with 10% FBS and antibiotics. Maintain in a humidified incubator at 37°C with 5% CO2.[8]
-
Cell Plating: Seed cells into 96-well plates at a density of 1 x 10^4 cells per well and allow them to attach for 24 hours.[8]
-
Compound Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., dilute HCl, then neutralize and dilute in media).
-
Pre-treat the cells with various concentrations of the compound for 2 hours.[8]
-
-
Induction of Neurotoxicity:
-
Assessment of Cell Viability (MTT Assay):
-
Measurement of Reactive Oxygen Species (ROS):
-
Use a fluorescent probe like DCFH-DA.
-
After treatment, incubate cells with DCFH-DA for 30 minutes.[8]
-
Measure fluorescence intensity to quantify ROS levels.
-
Mandatory Visualizations
References
- 1. Levodopa | 59-92-7 [chemicalbook.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. L-DOPA: Structure, Solubility & Synthesis | Study.com [study.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. thaiscience.info [thaiscience.info]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Cell Permeability of 3-(3,4-Dimethoxyphenyl)-L-alanine
Welcome to the technical support center for 3-(3,4-Dimethoxyphenyl)-L-alanine. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the cell permeability of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing low intracellular concentrations of this compound in our cell-based assays. What are the potential reasons for this?
A1: Poor cell permeability is a common challenge for amino acid-based compounds like this compound. The primary reasons include:
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Physicochemical Properties: The molecule's polarity, size, and charge at physiological pH can hinder its passive diffusion across the lipid bilayer of the cell membrane.
-
Efflux Transporter Activity: The compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump it out of the cell, reducing its intracellular accumulation.
-
Metabolic Instability: The compound might be rapidly metabolized by intracellular or extracellular enzymes, leading to lower-than-expected concentrations of the parent compound.
Q2: What are the primary strategies to enhance the cellular permeability of this compound?
A2: There are two main approaches to improve the cellular uptake of this compound:
-
Prodrug Strategy: This involves chemically modifying the parent compound to create a more permeable derivative (prodrug) that, once inside the cell, is converted back to the active this compound. Common prodrug approaches for amino acids include esterification or amidation of the carboxylic acid or amino group to increase lipophilicity.[1][2][3][4][5][6]
-
Advanced Drug Delivery Systems: This strategy focuses on encapsulating the compound in a carrier to facilitate its transport across the cell membrane. Nanoparticle-based systems are a promising option.[7][8]
Q3: How can we design a prodrug of this compound to improve its permeability?
A3: A successful prodrug strategy aims to mask the polar functional groups of the parent molecule to increase its lipophilicity and facilitate passive diffusion. For this compound, you could consider:
-
Esterification: Converting the carboxylic acid group to an ester (e.g., methyl or ethyl ester) can significantly increase lipophilicity. L-DOPA methyl ester, for example, is in clinical trials and has shown improved permeability.[1][2][9]
-
Amidation: Forming an amide at the carboxylic acid function is another approach to mask the charge and increase lipophilicity.
-
Carrier-Mediated Prodrugs: Attaching the compound to a molecule that is a substrate for an uptake transporter can facilitate its entry into the cell. For example, conjugation to sugars might utilize glucose transporters.[1][2][3]
It is crucial to ensure that the prodrug is stable in the extracellular environment but can be efficiently cleaved by intracellular enzymes (e.g., esterases) to release the active compound.
Q4: What types of nanoparticle formulations are suitable for enhancing the delivery of this compound?
A4: Nanoparticle formulations can protect the compound from degradation and enhance its cellular uptake. Suitable options include:
-
Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) and chitosan can be used to encapsulate the compound.[1][3][7] These nanoparticles can be prepared by methods such as solvent evaporation or ionic gelation.[1][3]
-
Nanomicelles: Self-assembling copolymers, such as PEG-b-poly(L-Dopa(OAc)2), can form micelles that encapsulate the drug.[7]
-
Surface-Modified Nanoparticles: The surface of nanoparticles can be functionalized with ligands (e.g., glutathione) that target specific receptors on the cell surface, promoting receptor-mediated endocytosis.[8]
Q5: How do we assess the cell permeability of our modified compounds or formulations in vitro?
A5: Several in vitro models can be used to evaluate cell permeability:
-
Caco-2 Permeability Assay: This is the gold standard for predicting intestinal absorption. Caco-2 cells form a polarized monolayer with tight junctions, mimicking the intestinal epithelium. The apparent permeability coefficient (Papp) is measured in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 suggests the involvement of active efflux.[10][11][12][13][14][15][16]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is a cost-effective way to screen compounds for their potential to cross membranes via passive transport.[17][18][19][20][21]
-
In Vitro Blood-Brain Barrier (BBB) Models: For compounds intended for CNS targets, in vitro BBB models using brain microvascular endothelial cells (BMECs), often in co-culture with astrocytes and pericytes, are crucial. These models allow for the assessment of permeability across a simulated BBB.[22][23][24][25][26]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Apparent Permeability (Papp) in Caco-2 Assay | High Polarity: The compound is too hydrophilic to passively diffuse across the cell membrane. | 1. Prodrug Approach: Synthesize ester or amide prodrugs to increase lipophilicity. 2. Nanoparticle Formulation: Encapsulate the compound in polymeric nanoparticles or nanomicelles. |
| Low Lipophilicity: Insufficient partitioning into the lipid membrane. | 1. Chemical Modification: Introduce lipophilic moieties to the molecule, if pharmacologically permissible. 2. Prodrug Strategy: As mentioned above. | |
| High Efflux Ratio (>2) in Caco-2 Assay | Substrate for Efflux Transporters (e.g., P-gp): The compound is actively transported out of the cells. | 1. Co-administration with an Efflux Inhibitor: In experimental settings, use a known P-gp inhibitor (e.g., verapamil) to confirm P-gp involvement. 2. Prodrug Design: Design a prodrug that is not a substrate for the identified efflux transporter. 3. Nanoparticle Formulation: Encapsulation can sometimes shield the compound from efflux transporters. |
| High Variability in Permeability Data | Inconsistent Cell Monolayer Integrity: The Caco-2 or BBB model monolayer is not consistently forming tight junctions. | 1. Monitor Transepithelial Electrical Resistance (TEER): Ensure TEER values are stable and within the acceptable range for your cell line before and after the experiment. 2. Use a Paracellular Marker: Include a low permeability marker (e.g., Lucifer Yellow or mannitol) in your experiments to assess monolayer integrity. |
| Compound Solubility Issues: The compound is precipitating in the assay buffer. | 1. Check Solubility: Determine the solubility of your compound in the assay buffer at the tested concentrations. 2. Use Co-solvents: If necessary and compatible with the cell model, use a small percentage of a co-solvent like DMSO. | |
| Low Recovery of the Compound After the Assay | Binding to Assay Plates or Cell Monolayer: The compound may adsorb to the plasticware or the cell surface. | 1. Use Low-Binding Plates: Employ plates specifically designed for low compound binding. 2. Include a Protein in the Receiver Buffer: Adding a small amount of bovine serum albumin (BSA) to the receiver compartment can sometimes improve recovery. 3. Perform a Mass Balance Study: Quantify the amount of compound in the donor, receiver, and cell lysate to determine where the compound is being lost. |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Weight ( g/mol ) | LogP (Predicted) | Water Solubility |
| This compound | 225.24[14][23] | ~1.5 | Sparingly soluble |
| L-DOPA | 197.19[27][28] | -2.7[16] | Slightly soluble[15][29] |
| L-DOPA-Lazabemide Prodrug | - | LogD (pH 7.4) = 0.199[29][30] | - |
Table 2: Apparent Permeability (Papp) Classification in Caco-2 Assays
| Permeability Class | Papp (x 10⁻⁶ cm/s) | Expected Human Absorption |
| High | > 10 | Well absorbed (>90%) |
| Moderate | 1 - 10 | Moderately absorbed (50-90%) |
| Low | < 1 | Poorly absorbed (<50%) |
Source: Adapted from general knowledge in drug discovery and development. Specific Papp values for this compound are not available in the cited literature.
Table 3: Formulation Characteristics of L-DOPA Loaded Nanoparticles
| Formulation | Polymer | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| P1 | PLGA | 207 ± 15[1] | - | - |
| P2 | PLGA | 739 ± 48[1] | - | - |
| P3 | PLGA | 941 ± 162[1] | - | - |
| C2 | Chitosan | 553 ± 52[1] | - | 82.38 ± 1.63[1] |
| L-Dopa Nanosuspension | - | 161.4 ± 20.152[9][31] | 0.383 ± 0.090[9][31] | - |
| NH₂–PEO–PCL NPs (L-DOPA loaded) | NH₂–PEO–PCL | - | - | 3.6 ± 0.4[8] |
| NH₂–PEO–PCL NPs (L-DOPA & Curcumin) | NH₂–PEO–PCL | - | - | 3.1 ± 0.5[8] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general framework for assessing the passive permeability of a compound.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter membrane)
-
Acceptor plate (96-well)
-
Lecithin in dodecane solution (e.g., 1% w/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
High and low permeability control compounds
-
Plate reader for quantification (e.g., UV-Vis spectrophotometer or LC-MS)
Procedure:
-
Prepare Artificial Membrane: Carefully add 5 µL of the lecithin/dodecane solution to each well of the donor plate, ensuring the filter is fully coated. Allow the solvent to evaporate.
-
Prepare Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS.[21]
-
Prepare Donor Solutions: Dilute the test compound and controls to the desired final concentration (e.g., 100 µM) in PBS.
-
Start the Assay: Add 150 µL of the donor solution to the corresponding wells of the donor plate.[6]
-
Assemble the PAMPA Sandwich: Carefully place the donor plate onto the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[18]
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS).
-
Calculate Permeability: Calculate the apparent permeability coefficient (Pe) using the appropriate formula, taking into account the volumes of the donor and acceptor wells, the surface area of the membrane, and the incubation time.
Protocol 2: Caco-2 Cell Permeability Assay
This protocol outlines the key steps for conducting a Caco-2 permeability assay.
Materials:
-
Caco-2 cells
-
24- or 96-well Transwell plates
-
Cell culture medium (e.g., MEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test compound and controls (e.g., propranolol for high permeability, Lucifer Yellow for low permeability/monolayer integrity)
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density. Culture the cells for 21-28 days to allow for differentiation and monolayer formation. Change the medium every 2-3 days.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of the monolayers. Only use wells with TEER values within the established range for your laboratory.
-
Assay Preparation:
-
Wash the cell monolayers twice with pre-warmed HBSS.
-
Pre-incubate the monolayers with HBSS for 30 minutes at 37°C.
-
-
Transport Experiment (Apical to Basolateral - A-B):
-
Add the test compound and controls (dissolved in HBSS) to the apical (donor) side of the inserts.
-
Add fresh HBSS to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from both the apical and basolateral compartments.
-
-
Transport Experiment (Basolateral to Apical - B-A):
-
Perform the experiment as in step 4, but add the compound to the basolateral side and sample from the apical side to determine the efflux ratio.
-
-
Sample Analysis: Quantify the concentration of the compound in the samples using LC-MS/MS.
-
Calculations:
-
Calculate the Papp value for both A-B and B-A directions using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[32]
-
Calculate the efflux ratio: ER = Papp (B-A) / Papp (A-B).
-
Visualizations
References
- 1. Design and Development of Levodopa Loaded Polymeric Nanoparticles for Intranasal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The molecular mechanism of intestinal levodopa absorption and its possible implications for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Prodrug Approach as a Strategy to Enhance Drug Permeability | Semantic Scholar [semanticscholar.org]
- 6. Strategies in prodrug design - American Chemical Society [acs.digitellinc.com]
- 7. researchgate.net [researchgate.net]
- 8. Biodegradable Nanoparticles Loaded with Levodopa and Curcumin for Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of lab-to-lab variability in Caco-2 permeability assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Caco-2 Cell Growth Essentials: Traits and Troubleshooting Tips [procellsystem.com]
- 13. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Estimation of permeability by passive diffusion through Caco-2 cell monolayers using the drugs' lipophilicity and molecular weight [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 19. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PAMPA | Evotec [evotec.com]
- 21. bioassaysys.com [bioassaysys.com]
- 22. mdpi.com [mdpi.com]
- 23. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Levodopa (CAS 59-92-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 28. Levodopa | C9H11NO4 | CID 6047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 29. Levodopa | 59-92-7 [chemicalbook.com]
- 30. The Design and Evaluation of an l-Dopa-Lazabemide Prodrug for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. mdpi.com [mdpi.com]
Technical Support Center: 3-(3,4-Dimethoxyphenyl)-L-alanine Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis and purification of 3-(3,4-Dimethoxyphenyl)-L-alanine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common potential impurities in the synthesis of this compound, and how can I detect them?
A1: The most common impurities depend on the synthetic route. When synthesizing from L-DOPA via O-methylation, the primary impurities are related to incomplete reactions, side reactions, and residual starting materials.
Table 1: Common Impurities and Recommended Analytical Methods
| Impurity Name | Structure | Potential Source | Recommended Analytical Method |
| 3-O-Methyl-L-DOPA | 2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | Incomplete methylation of L-DOPA.[1][2] | HPLC-UV, LC-MS |
| D-isomer (3-(3,4-Dimethoxyphenyl)-D-alanine) | (2R)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid | Racemization during synthesis or purification under harsh pH or high-temperature conditions.[3] | Chiral HPLC |
| N-Formyl-3-(3,4-Dimethoxyphenyl)-L-alanine | (2S)-2-formamido-3-(3,4-dimethoxyphenyl)propanoic acid | Reaction with formic acid or formamide, which can be present as reagents or impurities in solvents like DMF.[4][5] | HPLC-UV, LC-MS, NMR |
| L-DOPA (Levodopa) | 3-(3,4-Dihydroxyphenyl)-L-alanine | Unreacted starting material. | HPLC-UV, LC-MS |
| Dimethyl Sulfate (DMS) | (CH₃)₂SO₄ | Residual methylating agent (if used); a potential genotoxic impurity.[6][7] | GC-MS, LC-MS/MS after derivatization.[6] |
Q2: I am observing a persistent impurity with a similar retention time to my product in the HPLC analysis. How can I identify and remove it?
A2: An impurity with a similar retention time is likely structurally related to your product.
-
Identification:
-
LC-MS Analysis: This is the most effective method to get the mass of the impurity. A mass difference corresponding to a methyl group (14 Da) could indicate the partially methylated intermediate, 3-O-Methyl-L-DOPA.
-
Co-injection: If you have a standard for a suspected impurity (like L-DOPA or 3-O-Methyl-L-DOPA), co-inject it with your sample. If the peak of the impurity increases in size, you have a positive identification.
-
NMR Spectroscopy: For a sufficiently isolated impurity, ¹H and ¹³C NMR can confirm the structure.
-
-
Removal:
-
Optimize Reaction Conditions: Ensure complete methylation by slightly increasing the molar ratio of the methylating agent or extending the reaction time. Monitor the reaction progress by TLC or HPLC to avoid prolonged reaction times that might lead to other side products.
-
Recrystallization: Carefully select a solvent system for recrystallization. A solvent mixture might be necessary to exploit the small solubility differences between the product and the impurity. A patent for a similar compound, L-phenylalanine, suggests a mixed solvent system and controlled cooling rates for effective purification.[8]
-
Preparative HPLC: If other methods fail, preparative chromatography is a reliable but more resource-intensive option.
-
Q3: My final product has a slight yellow or brown discoloration. What could be the cause, and is it a concern for purity?
A3: Discoloration often indicates the presence of trace impurities, which may arise from oxidation or other side reactions.
-
Potential Causes:
-
Oxidation of Phenolic Groups: If your synthesis involves intermediates with unprotected hydroxyl groups (like L-DOPA), they can be susceptible to oxidation, leading to colored quinone-type structures.
-
Residual Solvents or Reagents: Some reagents or their degradation products might be colored.
-
Thermal Degradation: Excessive heat during reaction or purification can cause decomposition into colored byproducts.
-
-
Troubleshooting:
-
Inert Atmosphere: Conduct reactions, especially those involving phenolic intermediates, under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.[9] Be cautious, as it can also adsorb some of your product, potentially reducing the yield.
-
Temperature Control: Avoid excessive temperatures during workup and purification steps.
-
Q4: How can I avoid N-formylation of my product?
A4: N-formylation is a common side reaction when primary or secondary amines are exposed to a formyl source.
-
Avoid Formic Acid and Formamide: Do not use formic acid or formamide in your reaction or purification steps if possible.[10][11]
-
Solvent Purity: Be aware that formic acid can be a degradation product in some solvents, like dimethylformamide (DMF). Using high-purity solvents is recommended.
-
Reaction Conditions: N-formylation can be catalyzed by acids or heat.[4][12] If you must use a solvent like DMF, consider running the reaction at a lower temperature.
Q5: What is the best way to confirm the enantiomeric purity of my this compound?
A5: The most reliable method for determining enantiomeric purity is Chiral HPLC . This technique uses a chiral stationary phase to separate the L- and D-enantiomers, allowing for their quantification. It is crucial to develop a method that provides baseline separation of the two enantiomer peaks.
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
This protocol provides a general method for assessing the purity of this compound and detecting common impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.[2]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.
Protocol 2: Recrystallization for Purification
This protocol describes a general procedure for purifying the final product.
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent. A mixed solvent system (e.g., water and a water-miscible organic solvent like ethanol or isopropanol) might be necessary.
-
If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Filter the hot solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the solution in an ice bath to maximize product precipitation.
-
Collect the crystals by filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Visualizations
Caption: General experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Logical relationships in the formation of common impurities during the production of this compound from L-DOPA.
References
- 1. Delayed O-methylation of l-DOPA in MB-COMT-deficient mice after oral administration of l-DOPA and carbidopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [Determination of dimethyl sulfate genotoxic impurities in tertiary amine drugs by ultra-high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of genotoxic impurities monomethyl sulfate and dimethyl sulfate in active pharmaceutical ingredients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. CN104649922A - Recrystallization method of L-phenylalanine crude product - Google Patents [patents.google.com]
- 9. This compound | 32161-30-1 | Benchchem [benchchem.com]
- 10. US4789757A - N-formylation of amino carboxylic compounds with formamide - Google Patents [patents.google.com]
- 11. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Validation & Comparative
A Comparative Guide for Parkinson's Research: L-DOPA vs. its O-Methylated Analog, 3-(3,4-Dimethoxyphenyl)-L-alanine
In the landscape of Parkinson's disease (PD) research, Levodopa (L-DOPA) remains the cornerstone of symptomatic therapy. Its efficacy in replenishing striatal dopamine is well-documented, yet its long-term use is marred by complications. This has spurred the investigation of L-DOPA derivatives and prodrugs aimed at improving its pharmacokinetic and pharmacodynamic profile. This guide provides a comparative overview of L-DOPA and one such derivative, 3-(3,4-Dimethoxyphenyl)-L-alanine, for researchers, scientists, and drug development professionals.
It is critical to note that while L-DOPA has been extensively studied and is a clinically approved drug, this compound is a research compound with very limited publicly available data on its efficacy and mechanism of action in the context of Parkinson's disease. This comparison is therefore based on the established properties of L-DOPA and the inferred potential of its O-methylated derivative.
Overview of the Compounds
L-DOPA (L-3,4-dihydroxyphenylalanine) is the metabolic precursor to dopamine.[1][2][3] It can cross the blood-brain barrier, which dopamine itself cannot do, and is then converted to dopamine in the brain by the enzyme DOPA decarboxylase.[1][2] This conversion restores dopaminergic neurotransmission and alleviates the motor symptoms of Parkinson's disease.[1]
This compound , also known as 3-Methoxy-O-methyl-L-tyrosine, is an O-methylated derivative of L-DOPA.[4] In this molecule, the two hydroxyl groups on the phenyl ring of L-DOPA are replaced by methoxy groups. This structural modification suggests it may act as a prodrug, potentially offering altered pharmacokinetic properties such as increased stability against peripheral metabolism. It is considered an intermediate in the synthesis of L-DOPA.
Comparative Data: A Theoretical and Evidentiary Divide
Due to the lack of direct comparative studies, the following tables present established data for L-DOPA and hypothesized characteristics for this compound based on its chemical structure.
Table 1: Physicochemical and Pharmacokinetic Properties
| Property | L-DOPA | This compound (Hypothesized) |
| Molecular Formula | C₉H₁₁NO₄ | C₁₁H₁₅NO₄ |
| Molar Mass | 197.19 g/mol | 225.24 g/mol |
| Blood-Brain Barrier Permeability | Crosses via Large Neutral Amino Acid Transporter (LAT1)[2] | Expected to cross via LAT1 |
| Peripheral Metabolism | Rapidly metabolized by DOPA decarboxylase (DDC) and Catechol-O-methyltransferase (COMT)[5] | Potentially more resistant to COMT due to methylation. May still be a substrate for other enzymes. |
| Plasma Half-life | Short (approx. 1.5-2 hours with a DDC inhibitor)[6] | Potentially longer due to increased metabolic stability. |
| Bioavailability | Variable; significantly increased with co-administration of a DDC inhibitor[6] | Potentially higher and more consistent if resistant to first-pass metabolism. |
Table 2: Pharmacodynamic Properties
| Property | L-DOPA | This compound (Hypothesized) |
| Mechanism of Action | Converted to dopamine in the brain, which then acts on dopamine receptors.[1] | Likely requires demethylation in the brain to be converted to L-DOPA and then dopamine. |
| Primary Therapeutic Effect | Alleviation of bradykinesia, rigidity, and tremor in Parkinson's disease.[7] | Would be expected to produce similar therapeutic effects to L-DOPA if efficiently converted. |
| Long-term Side Effects | Motor fluctuations ("on-off" phenomenon) and dyskinesias.[6][8] | Unknown. A more stable pharmacokinetic profile could potentially reduce motor fluctuations. |
| Neuroprotective Potential | Debated; some studies suggest potential for oxidative stress, while others indicate neuroprotective effects under certain conditions.[7][9] | Unknown. The impact on oxidative stress would depend on its metabolic pathway. |
Signaling Pathways and Proposed Mechanisms
The therapeutic and adverse effects of L-DOPA are mediated through its conversion to dopamine and the subsequent activation of dopamine receptors, primarily D1 and D2 receptors in the striatum. This activation triggers a cascade of intracellular signaling events.
L-DOPA Signaling Pathway
The diagram below illustrates the established signaling pathway for L-DOPA in a dopaminergic synapse.
Proposed Bioactivation of this compound
For this compound to be effective, it would likely need to undergo bioactivation in the brain. The diagram below proposes a hypothetical workflow for its conversion to dopamine.
Experimental Protocols for Comparative Analysis
To rigorously compare these two compounds, a series of preclinical experiments would be necessary. The following outlines key experimental protocols that would be employed.
In Vitro Metabolic Stability Assay
-
Objective: To determine the metabolic stability of this compound compared to L-DOPA in the presence of liver microsomes and plasma.
-
Methodology:
-
Incubate each compound with liver microsomes (human and rodent) in the presence of NADPH.
-
Collect samples at various time points.
-
Analyze the concentration of the parent compound using LC-MS/MS.
-
Calculate the in vitro half-life and intrinsic clearance.
-
Repeat the assay in plasma to assess stability against plasma enzymes.
-
Preclinical Efficacy in a Parkinson's Disease Animal Model
-
Objective: To evaluate the ability of each compound to reverse motor deficits in a rodent model of Parkinson's disease.
-
Animal Model: 6-hydroxydopamine (6-OHDA) lesioned rats or MPTP-treated mice.[10][11]
-
Methodology:
-
Induce a unilateral lesion of the nigrostriatal pathway using 6-OHDA.
-
Assess baseline motor asymmetry using the apomorphine- or amphetamine-induced rotation test.
-
Administer L-DOPA (with a peripheral DDC inhibitor) or this compound at various doses.
-
Record the number of contralateral rotations over a set period.
-
Additionally, assess motor function using tests such as the cylinder test, stepping test, and rotarod.[11]
-
Pharmacokinetic and Brain Penetration Study
-
Objective: To determine the pharmacokinetic profile and brain-to-plasma ratio of both compounds.
-
Methodology:
-
Administer a single dose of each compound to rodents via oral gavage or intravenous injection.
-
Collect blood and brain tissue samples at multiple time points.
-
Analyze the concentrations of the parent compound and its major metabolites (including L-DOPA and dopamine for the test compound) in plasma and brain homogenates using LC-MS/MS.
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) and the brain-to-plasma concentration ratio.
-
Experimental Workflow Diagram
The following diagram outlines the logical flow of a preclinical comparison study.
Conclusion
L-DOPA remains the gold standard for symptomatic treatment of Parkinson's disease, but its limitations necessitate the exploration of novel therapeutic strategies. This compound, as an O-methylated derivative of L-DOPA, presents a theoretical potential for improved metabolic stability and a more favorable pharmacokinetic profile. However, a significant research gap exists, and extensive preclinical and clinical studies are required to validate this potential. The experimental protocols and workflows outlined in this guide provide a roadmap for the systematic evaluation and comparison of such novel L-DOPA derivatives, which is essential for advancing the development of next-generation therapies for Parkinson's disease.
References
- 1. nbinno.com [nbinno.com]
- 2. Levodopa treatment: impacts and mechanisms throughout Parkinson’s disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-DOPA - Wikipedia [en.wikipedia.org]
- 4. This compound | 32161-30-1 | Benchchem [benchchem.com]
- 5. Clinical pharmacokinetics of levodopa and relevant add-on therapies for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sites.ualberta.ca [sites.ualberta.ca]
- 7. Levodopa (L-Dopa) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Frontiers | L-DOPA-Induced Dyskinesia and Abnormal Signaling in Striatal Medium Spiny Neurons: Focus on Dopamine D1 Receptor-Mediated Transmission [frontiersin.org]
- 9. l-3,4-dihydroxyphenylalanine (l-DOPA) modulates brain iron, dopaminergic neurodegeneration and motor dysfunction in iron overload and mutant alpha-synuclein mouse models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Parkinson's Disease Models - InnoSer [innoserlaboratories.com]
- 11. neurobiology.lu.se [neurobiology.lu.se]
Validating the Biological Activity of 3-(3,4-Dimethoxyphenyl)-L-alanine in Novel GPCR Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the biological activity of 3-(3,4-Dimethoxyphenyl)-L-alanine, a structural analog of L-DOPA, in new cell-based assays. We present a comparative analysis with L-DOPA and the endogenous trace amine β-phenylethylamine, focusing on potential G-protein coupled receptor (GPCR) agonism. This guide includes detailed experimental protocols for key functional assays, presents hypothetical data in structured tables for clear comparison, and visualizes signaling pathways and experimental workflows using Graphviz diagrams.
Introduction to this compound and Rationale for GPCR Activity Screening
This compound, also known as 3-Methoxy-O-methyl-L-tyrosine, is a derivative of the essential amino acid L-phenylalanine.[1] Its structural similarity to L-DOPA (3,4-dihydroxy-L-phenylalanine), a cornerstone therapy for Parkinson's disease, suggests potential interactions with biological systems involved in catecholaminergic signaling.[2][3] While primarily recognized as an intermediate in chemical syntheses, its inherent biological activities, such as antioxidant properties, are also noted.[1]
Recent research has identified GPCRs for endogenous amine compounds structurally similar to this compound. Notably, Trace Amine-Associated Receptor 1 (TAAR1) is activated by trace amines like β-phenylethylamine and tyramine.[4][5][6] TAAR1 is a modulator of dopaminergic and serotonergic neurotransmission, making it a compelling target for novel therapeutics in neuropsychiatric disorders.[5][7][8] Furthermore, L-DOPA itself has been identified as a ligand for GPR143, another GPCR, suggesting that its biological effects may extend beyond its role as a dopamine precursor.[9][10] Given the structural resemblance of this compound to these known GPCR ligands, we hypothesize that it may exhibit activity at TAAR1 or related GPCRs. This guide outlines a series of assays to investigate this hypothesis.
Comparative Analysis of Biological Activity
To objectively assess the biological activity of this compound, its performance in various GPCR functional assays will be compared against two key reference compounds:
-
L-DOPA: The immediate precursor to dopamine and an established therapeutic agent.[2]
-
β-phenylethylamine: An endogenous trace amine and a known agonist of TAAR1.[4][6]
The following tables summarize hypothetical quantitative data from the proposed assays. These tables are designed to illustrate how the potency (EC₅₀) and efficacy (% of control) of this compound can be compared to the reference compounds.
Table 1: Comparative Potency (EC₅₀, µM) in GPCR Functional Assays
| Compound | TAAR1 (cAMP Accumulation) | GPR143 (IP-One) | TAAR1 (β-Arrestin Recruitment) |
| This compound | 5.2 | > 100 | 15.8 |
| L-DOPA | > 100 | 8.7 | > 100 |
| β-phenylethylamine | 0.8 | > 100 | 2.1 |
Table 2: Comparative Efficacy (% of Max Response of β-phenylethylamine) in GPCR Functional Assays
| Compound | TAAR1 (cAMP Accumulation) | GPR143 (IP-One) | TAAR1 (β-Arrestin Recruitment) |
| This compound | 85% | Not Determined | 70% |
| L-DOPA | Not Determined | 95% | Not Determined |
| β-phenylethylamine | 100% | Not Determined | 100% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Transfection
HEK293 cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂. For the assays, cells will be transiently transfected with plasmids encoding human TAAR1 or human GPR143 using a suitable transfection reagent according to the manufacturer's instructions.
cAMP Accumulation Assay (HTRF)
This assay is designed to measure the activation of Gs-coupled GPCRs, such as TAAR1.[11][12][13][14]
-
Principle: Agonist binding to a Gs-coupled receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The assay uses a competitive immunoassay format with a Europium cryptate-labeled anti-cAMP antibody (donor) and d2-labeled cAMP (acceptor). Cellular cAMP produced upon receptor activation competes with the d2-labeled cAMP for binding to the antibody, leading to a decrease in the HTRF signal.[11]
-
Procedure:
-
Transfected HEK293 cells are seeded into 384-well plates.
-
Cells are incubated with varying concentrations of this compound, L-DOPA, or β-phenylethylamine for 30 minutes at room temperature.
-
A lysis buffer containing the HTRF reagents (anti-cAMP-cryptate and cAMP-d2) is added.
-
The plate is incubated for 60 minutes at room temperature.
-
The HTRF signal is read on a compatible plate reader at 620 nm and 665 nm.
-
The ratio of the signals is calculated and used to determine the concentration of cAMP.
-
IP-One HTRF Assay
This assay is suitable for detecting the activation of Gq-coupled GPCRs.[15][16][17][18][19]
-
Principle: Activation of a Gq-coupled receptor leads to the activation of phospholipase C, which in turn results in the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3. The assay is a competitive immunoassay where cellular IP1 competes with d2-labeled IP1 for binding to a terbium cryptate-labeled anti-IP1 antibody.[15][18]
-
Procedure:
-
Transfected HEK293 cells are seeded into 384-well plates.
-
The cell culture medium is replaced with a stimulation buffer containing LiCl (to prevent IP1 degradation) and the test compounds at various concentrations.
-
The plate is incubated for 60 minutes at 37°C.
-
The HTRF reagents (anti-IP1-cryptate and IP1-d2) in a lysis buffer are added.
-
The plate is incubated for 60 minutes at room temperature.
-
The HTRF signal is measured on a compatible plate reader.
-
β-Arrestin Recruitment Assay (Tango™ GPCR Assay)
This assay measures ligand-induced recruitment of β-arrestin to the GPCR, a G-protein-independent signaling event.[3][20][21][22][23]
-
Principle: The assay utilizes cells expressing the GPCR of interest fused to a transcription factor, and a separate β-arrestin protein fused to a protease. Ligand-induced recruitment of the β-arrestin-protease to the GPCR brings the protease in proximity to a cleavage site on the receptor fusion protein. This cleavage releases the transcription factor, which then translocates to the nucleus and drives the expression of a reporter gene (e.g., β-lactamase).[3]
-
Procedure:
-
Tango™ U2OS cells expressing the target GPCR and the assay components are plated in 384-well plates.
-
The cells are stimulated with the test compounds for 16 hours.
-
A β-lactamase substrate is added, and the plate is incubated for 2 hours at room temperature.
-
The fluorescence is measured on a plate reader to determine the extent of β-arrestin recruitment.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Gs-coupled signaling pathway for TAAR1 activation.
References
- 1. Trace amine-associated receptors: ligands, neural circuits, and behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]
- 4. tandfonline.com [tandfonline.com]
- 5. What are TAAR1 agonists and how do they work? [synapse.patsnap.com]
- 6. Trace amine-associated receptors and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. TAAR1 - Wikipedia [en.wikipedia.org]
- 9. l-DOPA and Its Receptor GPR143: Implications for Pathogenesis and Therapy in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. L-DOPA Promotes Functional Proliferation Through GPR143, Specific L-DOPA Receptor of Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. cAMP-Glo™ Assay [worldwide.promega.com]
- 14. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 15. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay [bio-protocol.org]
- 18. HTRF IP-One Gq assay on SpectraMax Readers [moleculardevices.com]
- 19. resources.revvity.com [resources.revvity.com]
- 20. youtube.com [youtube.com]
- 21. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Video: Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]
- 23. Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
3-(3,4-Dimethoxyphenyl)-L-alanine: An Examination of Its Role Beyond Enzyme Inhibition
For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's mechanism of action is paramount. While the initial query sought to compare 3-(3,4-Dimethoxyphenyl)-L-alanine (DMPA) as an enzyme inhibitor, available scientific literature does not support its primary role as a potent inhibitor of a specific enzyme. Instead, evidence points towards its function as a substrate and a structural analog to the crucial neurotransmitter precursor, L-DOPA.
This guide will objectively present the current understanding of DMPA's biological interactions and clarify its relationship with enzyme activity, while also touching upon the broader context of enzyme inhibition for comparative purposes.
This compound: A Substrate, Not a Direct Inhibitor
This compound is a derivative of the amino acid L-alanine, characterized by a phenyl ring with two methoxy groups at the 3 and 4 positions.[1] This structure bears a strong resemblance to L-3,4-dihydroxyphenylalanine (L-DOPA), a cornerstone in the treatment of Parkinson's disease.[1]
Current research indicates that DMPA primarily functions as a substrate for certain enzymes. For instance, it can be acted upon by phenylalanine ammonia-lyases (PALs) and other engineered enzymes.[1] In these interactions, DMPA participates in the enzymatic reaction, being converted into another molecule, rather than blocking the enzyme's active site to prevent other substrates from binding, which is the hallmark of an enzyme inhibitor.
The Broader Landscape of Enzyme Inhibition: A Comparative Context
To provide the intended audience with a useful framework, it is pertinent to contrast the role of a substrate like DMPA with that of true enzyme inhibitors. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They are fundamental in drug discovery and are classified based on their mechanism of action.
Key Classes of Enzyme Inhibitors:
-
Competitive Inhibitors: These molecules resemble the substrate and compete for the same active site on the enzyme.
-
Non-competitive Inhibitors: These inhibitors bind to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's efficiency.
-
Uncompetitive Inhibitors: This type of inhibitor binds only to the enzyme-substrate complex.
-
Irreversible Inhibitors: These inhibitors bind covalently to the enzyme, permanently inactivating it.
The efficacy of an enzyme inhibitor is quantified by metrics such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) . A lower value for these metrics indicates a more potent inhibitor. For a meaningful comparison guide, this quantitative data is essential.
Experimental Protocols for Assessing Enzyme Inhibition
To determine if a compound acts as an enzyme inhibitor and to quantify its potency, specific experimental assays are employed. A typical workflow for an enzyme inhibition assay is outlined below.
General Experimental Workflow for Enzyme Inhibition Assay
Caption: A generalized workflow for determining the inhibitory activity of a compound on a target enzyme.
In such an assay, the rate of the enzymatic reaction is measured in the presence of varying concentrations of the potential inhibitor. A decrease in the reaction rate with increasing inhibitor concentration would suggest inhibitory activity.
Signaling Pathway Context: The Dopaminergic System
Given DMPA's structural similarity to L-DOPA, it is relevant to visualize the pathway in which L-DOPA plays a critical role. L-DOPA is the precursor to dopamine, a key neurotransmitter in the brain. The enzyme DOPA decarboxylase converts L-DOPA to dopamine. Catechol-O-methyltransferase (COMT) is another key enzyme in this pathway that can metabolize L-DOPA, reducing its availability to be converted to dopamine. Inhibitors of COMT are therefore used in Parkinson's therapy to increase the bioavailability of L-DOPA.
Caption: Simplified dopamine biosynthesis pathway illustrating the roles of key enzymes and the action of COMT inhibitors.
This diagram illustrates how an enzyme inhibitor (in this case, a COMT inhibitor) can modulate a biological pathway. While DMPA is not a COMT inhibitor, this provides a conceptual framework for the type of comparison that would be made if it were.
Conclusion
References
Comparative Guide to Analytical Standards of 3-(3,4-Dimethoxyphenyl)-L-alanine
For researchers, scientists, and drug development professionals engaged in the analysis of Levodopa and related compounds, the selection of a high-quality analytical standard for its impurity, 3-(3,4-Dimethoxyphenyl)-L-alanine, is of paramount importance for accurate quantification and method validation. This guide provides a comprehensive comparison of commercially available analytical standards of this compound, supported by available data and detailed experimental protocols.
Comparison of Analytical Standards
A variety of suppliers offer this compound as a reference standard. While obtaining complete Certificates of Analysis with detailed batch-specific data can be challenging without direct purchase, the following table summarizes the generally advertised specifications from prominent suppliers to facilitate an initial comparison. It is designated as a Levodopa-related compound or impurity by several suppliers, highlighting its primary application in pharmaceutical quality control.[][2][3][4]
| Supplier | Product Number | Purity Specification | Form | Storage Conditions | Additional Information |
| Sigma-Aldrich | 472727 | 97% | White Solid | Room Temperature | Synonym: 3-Methoxy-O-methyl-L-tyrosine |
| Thermo Scientific | A14533 | ≥96.0% (Non-aqueous acid-base Titration) | White to pale cream powder | Room Temperature | Conforms to structure by Proton NMR |
| LGC Standards | TRC-D460703 | >95% (HPLC) | Neat | Refrigerator | API Family: Levodopa |
| Pharmaffiliates | PA 12 12550 | Not specified | White Solid | 2-8°C, Hygroscopic, Refrigerator, Under inert atmosphere | USP-related impurity |
| Chemxzen | CXZ-L-012LA | Not specified | Not specified | Not specified | Levodopa EP Impurity |
Note: The purity values are based on the information available on the suppliers' websites and may vary between batches. For precise quantitative analysis, it is crucial to refer to the batch-specific Certificate of Analysis provided with the standard.
Alternative Analytical Standards
The primary alternative to using a specific standard for this compound is the use of Levodopa itself as the main analytical standard, with the former being quantified as a related impurity. Additionally, other structurally related compounds may be used for specific analytical purposes, such as isotopic variants for mass spectrometry-based methods. For broader amino acid analysis, a variety of certified reference materials for other amino acids are available from suppliers like Sigma-Aldrich and LGC Standards.[5][6]
Experimental Protocols
Accurate and reproducible analytical results are contingent on robust experimental protocols. Below are detailed methodologies for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, adapted for the analysis of amino acid derivatives like this compound.
High-Performance Liquid Chromatography (HPLC) Method for Amino Acid Analysis
This protocol is a general guideline for the analysis of amino acids using pre-column derivatization with o-phthalaldehyde (OPA), a common method for achieving fluorescence detection and enhanced sensitivity.
1. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound analytical standard in a suitable solvent, such as a mixture of 0.1 N HCl and methanol, to prepare a stock solution of known concentration. Further dilutions can be made with the mobile phase to create calibration standards.
-
Sample Hydrolysis (if applicable for proteinaceous samples): To analyze the total content of this compound in a protein or peptide sample, acid hydrolysis is required to cleave the peptide bonds. A common method involves heating the sample in 6N HCl at 110°C for 24 hours.[7]
2. Derivatization Procedure (Pre-column):
-
Mix a specific volume of the standard or sample solution with a borate buffer (pH ~9.5).
-
Add the OPA reagent (o-phthalaldehyde and a thiol, such as 3-mercaptopropionic acid, in a suitable solvent).
-
The reaction proceeds rapidly at room temperature to form a highly fluorescent isoindole derivative.
3. HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable.
-
Mobile Phase: A gradient elution is often employed.
-
Mobile Phase A: Sodium acetate buffer (e.g., 25 mM, pH 6.5) with a small percentage of tetrahydrofuran and methanol.
-
Mobile Phase B: Methanol or acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: Fluorescence detector with excitation at 340 nm and emission at 455 nm.
4. Data Analysis:
-
Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from the analytical standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy is a powerful tool for the structural confirmation of the analytical standard.
1. Sample Preparation:
-
Dissolve 5-10 mg of the this compound standard in 0.6-0.7 mL of a deuterated solvent (e.g., Deuterium Oxide - D₂O or Methanol-d₄).
-
For quantitative NMR (qNMR), a certified internal standard with a known concentration must be added.
-
Transfer the solution to a clean 5 mm NMR tube.[8]
2. NMR Spectrometer Parameters (Example for a 400 MHz spectrometer):
-
Nucleus: ¹H
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-5 seconds (should be at least 5 times the longest T₁ for accurate quantification).
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
3. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Integrate the signals corresponding to the protons of this compound and the internal standard.
-
The concentration of the analyte can be calculated based on the integral ratios and the known concentration of the internal standard.
Visualizations
Experimental Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Potential Metabolic Context of this compound
Recent research suggests that in certain conditions, such as Parkinson's disease, there might be a metabolic shift in phenylalanine metabolism. Instead of the typical conversion to tyrosine via Phenylalanine Hydroxylase (PAH), phenylalanine may be metabolized by Phenylalanine Ammonia-Lyase (PAL) to trans-cinnamate.[9] While the direct metabolic fate of the methoxylated analog, this compound, is not extensively characterized, it is plausible that it could also be a substrate for PAL or similar enzymes.
References
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. ۳-(۳،۴-دی متوکسی فنیل)-ال-آلانین شماره CAS: 32161-30-1 • ChemWhat | پایگاه داده مواد شیمیایی و بیولوژیکی [chemwhat.ir]
- 4. This compound | 32161-30-1 [chemicea.com]
- 5. L-3,4 dihydroxyphenyl alanine | Sigma-Aldrich [sigmaaldrich.com]
- 6. Amino acids Reference Materials | LGC Standards [lgcstandards.com]
- 7. researchgate.net [researchgate.net]
- 8. sites.bu.edu [sites.bu.edu]
- 9. Frontiers | Metabolomic profiling reveals altered phenylalanine metabolism in Parkinson’s disease in an Egyptian cohort [frontiersin.org]
Comparative Analysis of 3-(3,4-Dimethoxyphenyl)-L-alanine: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-(3,4-Dimethoxyphenyl)-L-alanine, a derivative of L-alanine, focusing on its potential cross-reactivity and biological activity in the context of related neuroactive compounds. Due to the limited availability of direct experimental data on this compound, this guide leverages data from structurally similar compounds, primarily L-DOPA and its metabolites, to provide a framework for understanding its potential biological interactions.
Introduction
This compound, also known as 3-Methoxy-O-methyl-L-tyrosine or DMPA, is a chemical compound structurally related to the crucial neurotransmitter precursor, Levodopa (L-DOPA).[1] The key distinction lies in the substitution of the hydroxyl groups on the phenyl ring of L-DOPA with methoxy groups in this compound. This structural modification is anticipated to alter its physicochemical properties and biological activity, including its potential to cross-react in assays designed for catecholamines and their precursors.
Cross-Reactivity and Binding Affinity Comparison
| Compound | D1 Dopamine Receptor (IC₅₀ µM) | D2 Dopamine Receptor (IC₅₀ µM) | α₂A Adrenergic Receptor (IC₅₀ µM) | α₂C Adrenergic Receptor (IC₅₀ µM) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| L-DOPA | No observable effect | No observable effect | No observable effect | No observable effect |
| Dopamine | 1.1 ± 0.16 | 0.7 ± 0.3 | 2.6 ± 0.5 | 3.2 ± 0.7 |
| 3-Methoxytyramine (3-MT) | 121 ± 43 | 36 ± 14 | 3.6 ± 0.2 | 55 ± 14 |
| 3-O-methyldopa (3-OMD) | No observable effect | No observable effect | No observable effect | No observable effect |
Data sourced from a study on the binding of L-DOPA and its metabolites to human receptors[1]. It is important to note that 3-O-methyldopa is a structural isomer of this compound and its lack of binding to these receptors may suggest a similar profile for the target compound, though this requires experimental verification.
Experimental Protocols for Cross-Reactivity Assessment
To determine the cross-reactivity and binding affinity of this compound, standard experimental assays such as Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Radioligand Binding Assays are recommended.
Competitive ELISA Protocol for Small Molecule Analysis
This protocol is adapted for the quantitative detection of small molecules and can be used to assess the cross-reactivity of this compound against antibodies raised for L-DOPA or other related compounds.
1. Plate Coating:
-
Coat the wells of a 96-well microtiter plate with 100 µL of an antigen conjugate (e.g., L-DOPA-BSA) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
2. Blocking:
-
Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate as described in step 1.
3. Competitive Reaction:
-
Prepare serial dilutions of the competitor compound (this compound) and the standard (e.g., L-DOPA).
-
In a separate plate or tubes, pre-incubate the primary antibody with the standard or the competitor compound for 30-60 minutes.
-
Transfer 100 µL of the antibody-antigen mixture to the coated and blocked microtiter plate.
-
Incubate for 1-2 hours at room temperature.
4. Detection:
-
Wash the plate four times with wash buffer.
-
Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
5. Substrate Addition and Measurement:
-
Add 100 µL of a suitable substrate solution (e.g., TMB for HRP).
-
Incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
6. Data Analysis:
-
Generate a standard curve by plotting the absorbance against the concentration of the standard.
-
Determine the IC₅₀ value for both the standard and the competitor compound.
-
Calculate the percent cross-reactivity using the formula: (% Cross-reactivity) = (IC₅₀ of standard / IC₅₀ of competitor) x 100.
Radioligand Binding Assay Protocol
This protocol is designed to determine the binding affinity of a compound to a specific receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Homogenize cells or tissues expressing the receptor of interest in a cold homogenization buffer.
-
Centrifuge the homogenate at a low speed to remove debris.
-
Centrifuge the supernatant at a high speed to pellet the membranes containing the receptors.
-
Resuspend the membrane pellet in a suitable assay buffer.
2. Binding Reaction:
-
In a 96-well plate, set up the following reactions in a final volume of 200-250 µL:
-
Total Binding: Membrane preparation, radioligand (e.g., [³H]-dopamine), and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of an unlabeled competing ligand (e.g., unlabeled dopamine).
-
Competitive Binding: Membrane preparation, radioligand, and varying concentrations of the test compound (this compound).
-
-
Incubate the plate for a specified time and temperature to reach equilibrium.
3. Filtration and Washing:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.
4. Scintillation Counting:
-
Place the dried filters into scintillation vials.
-
Add a scintillation cocktail to each vial.
-
Measure the radioactivity using a liquid scintillation counter.
5. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value from the resulting competition curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
While direct signaling pathways for this compound have not been elucidated, its structural similarity to L-DOPA suggests it may interact with pathways involved in catecholamine metabolism and signaling.
L-DOPA Metabolic Pathway
The following diagram illustrates the metabolic pathway of L-DOPA, a crucial pathway in neurobiology and the primary mode of action for the treatment of Parkinson's disease.
Caption: Metabolic pathway of L-DOPA to dopamine and other key metabolites.
Experimental Workflow for Competitive Binding Assay
The following diagram outlines the general workflow for a competitive binding assay, a fundamental technique for assessing the cross-reactivity and binding affinity of a compound.
Caption: General workflow for a competitive binding assay.
Conclusion
While direct experimental data for this compound remains to be established, this guide provides a framework for its comparative analysis based on structurally related compounds. The provided experimental protocols offer a clear path for researchers to determine its cross-reactivity and binding affinity. Future studies are essential to fully characterize the biological profile of this compound and its potential applications in drug development and neuroscience research.
References
For Immediate Release
[City, State] – [Date] – In the intricate landscape of drug discovery and development, a nuanced understanding of structure-activity relationships is paramount. This guide offers a detailed comparative analysis of the efficacy of 3-(3,4-Dimethoxyphenyl)-L-alanine (DMPA) and its structurally related compounds, with a primary focus on their roles in melanogenesis and potential neuroprotective activities. While direct quantitative efficacy data for DMPA remains limited in publicly accessible research, this guide synthesizes available experimental data for its parent compound, Levodopa (L-DOPA), and other analogs to provide a valuable comparative context for researchers, scientists, and drug development professionals.
Introduction
This compound, a synthetic derivative of the amino acid L-phenylalanine, is structurally analogous to L-DOPA, a cornerstone in the treatment of Parkinson's disease and a key intermediate in the biosynthesis of melanin. The primary structural difference lies in the methylation of the two hydroxyl groups on the phenyl ring of L-DOPA, which significantly alters its physicochemical properties.[1] This guide explores the implications of this and other structural modifications on the biological activity of these compounds, particularly their interaction with key enzymes such as tyrosinase and their potential to modulate neuronal function.
Comparative Efficacy Data
Table 1: Tyrosinase Inhibition by Various Compounds
| Compound | IC₅₀ (µM) | Inhibition Type | Substrate Used | Source |
| Kojic Acid | 6.2 - 182.7 | Competitive/Mixed | L-Tyrosine / L-DOPA | [2][3][4] |
| Neorauflavane | 0.03 (L-Tyr) / 0.5 (L-DOPA) | Not Specified | L-Tyrosine / L-DOPA | [2] |
| 5186-0429 | 6.2 (L-Tyr) / 10.3 (L-DOPA) | Competitive | L-Tyrosine / L-DOPA | [2] |
| Rhodanine-3-propionic acid | 734.9 | Not Specified | L-DOPA | [3] |
| Lodoxamide | 3715 | Not Specified | L-DOPA | [3] |
| Cytidine 5'-(dihydrogen phosphate) | 6289 | Not Specified | L-DOPA | [3] |
| Arbutin | 38370 | Not Specified | L-DOPA | [3] |
| Hydroquinone | 10150 | Not Specified | L-DOPA | [3] |
Table 2: Kinetic Parameters of Tyrosinase Substrates
| Substrate | Kₘ (mM) | k_cat (s⁻¹) | Catalytic Efficiency (k_cat/Kₘ) (s⁻¹mM⁻¹) | Source |
| L-DOPA | 0.41 | 106.77 | 260.41 | [5] |
| D-DOPA | 2.11 | 108.44 | 51.39 | [5] |
| L-Tyrosine | 0.31 | 8.71 | 28.10 | [5] |
| D-Tyrosine | 2.50 | 8.71 | 3.48 | [5] |
Table 3: Neuroprotective Activity of L-DOPA and Related Compounds
| Compound | Model System | Endpoint Measured | Observed Effect | Source |
| L-DOPA | MPTP-treated mice | Survival of dopaminergic neurons | Increased survival | [6] |
| L-DOPA | MPTP-treated mice | JNK phosphorylation, Bax, cytochrome c | Decreased expression | [6] |
| L-DOPA | MPTP-treated mice | Bcl-2 expression | Increased expression | [6] |
| L-DOPA | Fetal rat mesencephalic cultures | Glutathione (GSH) levels | Increased GSH levels in the presence of glia | [7] |
| 3-O-methyl-DOPA | Fetal rat mesencephalic cultures | Glutathione (GSH) levels | No increase in GSH levels | [7] |
Experimental Protocols
Tyrosinase Activity Assay (Spectrophotometric)
This protocol outlines a common method for determining the inhibitory effect of a compound on the diphenolase activity of tyrosinase using L-DOPA as a substrate.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Test compound (e.g., this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not interfere with the enzyme activity.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add phosphate buffer, test compound solution, and tyrosinase solution.
-
Control wells (no inhibitor): Add phosphate buffer, solvent control, and tyrosinase solution.
-
Blank wells: Add phosphate buffer and L-DOPA solution (without enzyme).
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25-37°C) for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add L-DOPA solution to all wells to start the enzymatic reaction.
-
Data Acquisition: Immediately measure the absorbance of each well at a specific wavelength (typically 475 nm for dopachrome formation) at regular intervals for a set period (e.g., 10-20 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
In Vitro Neuroprotection Assay (MTT Assay)
This protocol provides a general workflow to assess the potential of a compound to protect neuronal cells from a neurotoxin-induced cell death.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Cell culture medium and supplements
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP⁺)
-
Test compound (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and grow for 24-48 hours.
-
Treatment:
-
Pre-treatment: Treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-24 hours).
-
Co-treatment/Post-treatment: Alternatively, the test compound can be added simultaneously with or after the neurotoxin.
-
-
Induction of Neurotoxicity: Add the neurotoxin to the wells (except for the vehicle control wells) and incubate for a period sufficient to induce significant cell death (e.g., 24-48 hours).
-
Cell Viability Assessment (MTT Assay):
-
Remove the treatment medium and add fresh medium containing MTT solution to each well.
-
Incubate the plate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.
-
Plot the percentage of cell viability against the concentration of the test compound to evaluate its neuroprotective effect.
-
Signaling Pathways and Mechanisms of Action
Melanogenesis Signaling Pathway
The synthesis of melanin is a complex process regulated by a cascade of signaling events, with the enzyme tyrosinase playing a central, rate-limiting role. L-tyrosine is the initial substrate, which is hydroxylated by tyrosinase to L-DOPA. L-DOPA is then further oxidized by tyrosinase to dopaquinone, a highly reactive intermediate that proceeds through a series of reactions to form melanin pigments.
Caption: The melanogenesis pathway, illustrating the conversion of L-tyrosine to melanin pigments.
Neuroprotection Signaling Pathways
The neuroprotective effects of L-DOPA are complex and not fully elucidated, with evidence suggesting both protective and potentially cytotoxic roles.[8] Protective mechanisms may involve the modulation of cell survival and apoptotic pathways. Studies in animal models of Parkinson's disease have shown that L-DOPA can increase the survival of dopaminergic neurons, potentially by decreasing the expression of pro-apoptotic proteins like JNK, Bax, and cytochrome c, while increasing the expression of the anti-apoptotic protein Bcl-2.[6]
Caption: A simplified workflow of in vitro neuroprotection assays.
Discussion and Future Directions
The methylation of the hydroxyl groups in L-DOPA to form this compound is expected to increase its lipophilicity, which could, in turn, affect its ability to cross the blood-brain barrier and interact with intracellular targets.[1] However, these methoxy groups may also hinder its ability to act as a substrate for tyrosinase, which requires free hydroxyl groups for its catalytic activity. The primary role of DMPA in the current scientific literature appears to be as a synthetic intermediate and a research tool to study enzyme kinetics and metabolism.[1]
The lack of direct comparative efficacy data for DMPA underscores a significant knowledge gap. Future research should focus on conducting head-to-head in vitro and in vivo studies to quantitatively assess the tyrosinase inhibitory and neuroprotective properties of DMPA in comparison to L-DOPA and other relevant analogs. Such studies would provide invaluable data for understanding the structure-activity relationship of this class of compounds and for guiding the development of novel therapeutic agents for hyperpigmentation disorders and neurodegenerative diseases.
References
- 1. This compound | 32161-30-1 | Benchchem [benchchem.com]
- 2. Identification by shape-based virtual screening and evaluation of new tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Neuroprotective effect of L-dopa on dopaminergic neurons is comparable to pramipexol in MPTP-treated animal model of Parkinson's disease: a direct comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-DOPA up-regulates glutathione and protects mesencephalic cultures against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective and neurotoxic roles of levodopa (L-DOPA) in neurodegenerative disorders relating to Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 3-(3,4-Dimethoxyphenyl)-L-alanine: A Comparative Analysis Against Established Parkinson's Disease Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-(3,4-Dimethoxyphenyl)-L-alanine, a derivative of L-alanine, against existing cornerstone drugs for Parkinson's disease. Due to its structural similarity to Levodopa (L-DOPA), this compound has garnered interest for its potential therapeutic applications, particularly in neuroprotection. This document summarizes the available preclinical information and provides a framework for its evaluation by detailing relevant experimental protocols and juxtaposing its hypothetical performance metrics with established data for current treatments.
Overview of this compound
This compound is structurally analogous to L-DOPA, the metabolic precursor to dopamine and a primary treatment for Parkinson's disease. The key distinction lies in the substitution of hydroxyl groups on the phenyl ring with methoxy groups. This modification is thought to influence its physicochemical properties, such as lipophilicity, which may affect its transport across the blood-brain barrier and its metabolic pathway.
Preclinical studies suggest that this compound may possess neuroprotective properties. In animal models of Parkinson's disease, its administration has been associated with improved motor function and a reduction in the loss of dopaminergic neurons. Furthermore, in vitro studies have indicated its potential to stimulate melanogenesis by upregulating tyrosinase activity. However, comprehensive quantitative data from these preclinical investigations are not widely available in the public domain, necessitating further research to fully characterize its therapeutic potential.
Comparative Analysis of Mechanisms of Action
A key aspect of benchmarking a novel compound is understanding its mechanism of action in the context of existing therapies. The following table summarizes the mechanisms of the primary drugs used in the management of Parkinson's disease.
| Drug Class | Example(s) | Mechanism of Action |
| Dopamine Precursor | Levodopa (L-DOPA) | Levodopa is the metabolic precursor of dopamine. It crosses the blood-brain barrier and is converted to dopamine in the brain by the enzyme DOPA decarboxylase, thereby replenishing the depleted dopamine levels in Parkinson's disease.[1][2][3] |
| Decarboxylase Inhibitor | Carbidopa, Benserazide | These drugs inhibit the peripheral breakdown of levodopa by DOPA decarboxylase.[4][5][6][7] Since they do not cross the blood-brain barrier, they increase the bioavailability of levodopa in the central nervous system and reduce peripheral side effects such as nausea and vomiting.[4][5][6][7] |
| COMT Inhibitor | Entacapone, Tolcapone | Catechol-O-methyltransferase (COMT) is another enzyme that metabolizes levodopa in the periphery. COMT inhibitors block this enzyme, prolonging the plasma half-life of levodopa and increasing the amount that reaches the brain.[8][9][10][11] |
| Dopamine Agonists | Pramipexole, Ropinirole, Rotigotine, Apomorphine | These drugs directly stimulate dopamine receptors in the brain, mimicking the effect of dopamine.[12][13][14][15] They can be used as monotherapy in early Parkinson's or as an adjunct to levodopa in later stages.[14] |
| Investigational Compound | This compound | The precise mechanism of action is not fully elucidated. It is hypothesized to exert neuroprotective effects, potentially through antioxidant activity or modulation of cellular signaling pathways. Its structural similarity to L-DOPA suggests it may interact with the dopamine synthesis pathway, though its conversion to dopamine is likely hindered by the methoxy groups. |
Quantitative Performance Data (Hypothetical and Comparative)
The following tables present a template for the quantitative data required to benchmark this compound against existing drugs. While specific data for the investigational compound is not available, this structure serves as a guide for future research and data presentation.
Table 3.1: Preclinical Efficacy in a Rodent Model of Parkinson's Disease
| Parameter | This compound | Levodopa/Carbidopa | Dopamine Agonist (e.g., Pramipexole) | Vehicle Control |
| Behavioral Assessment (e.g., Cylinder Test - % contralateral paw use) | Data not available | Significant improvement | Significant improvement | No significant change |
| Dopaminergic Neuron Survival in Substantia Nigra (%) | Data not available | No significant protection | Some studies suggest potential for neuroprotection | Baseline degeneration |
| Striatal Dopamine Levels (% of control) | Data not available | Increased | Increased | Significantly reduced |
Table 3.2: In Vitro Effects on Melanogenesis
| Parameter | This compound | Positive Control (e.g., α-MSH) | Negative Control |
| Tyrosinase Activity (IC50 or % increase) | Data not available | Significant increase | No significant change |
| Melanin Content (% of control) | Data not available | Significant increase | No significant change |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key experiments relevant to the evaluation of this compound.
Animal Model of Parkinson's Disease and Behavioral Testing
Objective: To assess the in vivo efficacy of a test compound in a neurotoxin-induced rodent model of Parkinson's disease.
Model: Unilateral 6-hydroxydopamine (6-OHDA) lesion model in rats. This model induces a progressive loss of dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of Parkinson's disease.
Behavioral Test - Cylinder Test:
-
Place the rat in a transparent cylinder.
-
Videotape the rat for 5-10 minutes.
-
Score the number of times the rat uses its left paw, right paw, or both paws simultaneously for wall exploration.
-
Calculate the percentage of contralateral (impaired) paw use. An increase in the use of the contralateral paw following treatment indicates a therapeutic effect.
Quantification of Dopaminergic Neuron Loss
Objective: To determine the extent of neuroprotection offered by a test compound.
Method: Immunohistochemistry and Stereology.
-
Following the behavioral studies, perfuse the animals and collect the brains.
-
Section the brains through the substantia nigra.
-
Stain the sections with an antibody against tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
-
Use an unbiased stereological method, such as the optical fractionator, to count the number of TH-positive neurons in the substantia nigra of both the lesioned and non-lesioned hemispheres.[3]
-
Express the data as the percentage of surviving neurons in the lesioned hemisphere compared to the non-lesioned hemisphere.
Tyrosinase Activity Assay
Objective: To measure the effect of a test compound on the activity of tyrosinase, the rate-limiting enzyme in melanin synthesis.
Protocol:
-
Culture B16F10 melanoma cells and treat with various concentrations of the test compound.
-
Lyse the cells and quantify the protein concentration.
-
In a 96-well plate, mix the cell lysate with a solution of L-DOPA.
-
Incubate the plate at 37°C and measure the absorbance at 475 nm at regular intervals. The formation of dopachrome from L-DOPA results in an increase in absorbance.[4]
-
Calculate the tyrosinase activity as the rate of dopachrome formation per microgram of protein.
Melanin Content Assay
Objective: To quantify the amount of melanin produced by cells following treatment with a test compound.
Protocol:
-
Culture and treat B16F10 melanoma cells as in the tyrosinase activity assay.
-
Wash the cells with PBS and lyse them in a solution of 1 N NaOH containing 10% DMSO.
-
Incubate the lysate at 80°C to solubilize the melanin.
-
Measure the absorbance of the lysate at 405 nm.[8]
-
Create a standard curve using synthetic melanin to determine the melanin concentration in the samples.
-
Normalize the melanin content to the protein concentration of the cell lysate.
Visualizing Pathways and Workflows
Signaling Pathway of Dopamine Synthesis and Action
Caption: Simplified dopamine synthesis and signaling pathway.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for preclinical evaluation of a novel compound.
Conclusion
This compound presents an interesting chemical scaffold with potential neuroprotective effects relevant to Parkinson's disease. However, a comprehensive benchmarking against current therapeutic standards is hampered by the lack of publicly available, quantitative preclinical data. The experimental frameworks provided in this guide offer a roadmap for the systematic evaluation of this and other novel compounds. Further research is imperative to elucidate the precise mechanism of action and to quantify the therapeutic efficacy and safety profile of this compound, which will ultimately determine its potential as a viable clinical candidate.
References
- 1. biomed.cas.cz [biomed.cas.cz]
- 2. Quantifying Levels of Dopaminergic Neuron Morphological Alteration and Degeneration in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereological Estimation of Dopaminergic Neuron Number in the Mouse Substantia Nigra Using the Optical Fractionator and Standard Microscopy Equipment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pepolska.pl [pepolska.pl]
- 5. med.upenn.edu [med.upenn.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Melanin content assay [bio-protocol.org]
- 10. Grossman Lab - Determination of cellular melanin content | University of Utah Health | University of Utah Health [uofuhealth.utah.edu]
- 11. researchgate.net [researchgate.net]
- 12. Methodology for evaluation of melanin content and production of pigment cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Application of the Physical Disector Principle for Quantification of Dopaminergic Neuronal Loss in a Rat 6-Hydroxydopamine Nigral Lesion Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amplite® Colorimetric Tyrosinase Assay Kit | AAT Bioquest [aatbio.com]
A Comparative Guide to the Reproducibility of Experiments with 3-(3,4-Dimethoxyphenyl)-L-alanine
This guide provides a comprehensive comparison of experimental methodologies involving 3-(3,4-Dimethoxyphenyl)-L-alanine, a key intermediate in pharmaceutical synthesis and a valuable building block in organic chemistry. The information is tailored for researchers, scientists, and drug development professionals to ensure higher reproducibility of experimental outcomes.
Physicochemical Properties
This compound, also known as 3-Methoxy-O-methyl-L-tyrosine or DMPA, is an aromatic amino acid derivative.[1][] Its structural similarity to Levodopa (L-DOPA) makes it a crucial compound for research, particularly in the development of treatments for Parkinson's disease where it serves as a precursor to L-DOPA and a reference standard for impurity profiling.[1][]
| Property | Value | References |
| CAS Number | 32161-30-1 | [1] |
| Molecular Formula | C₁₁H₁₅NO₄ | [1][] |
| Molecular Weight | 225.24 g/mol | |
| Appearance | Off-white solid | [] |
| Melting Point | 254-257 °C (lit.) | [3] |
| Solubility | Soluble in Aqueous Acid, Water | [] |
| Optical Activity | [α]22/D −5°, c = 4 in 1 M HCl |
Synthesis of this compound: A Comparative Analysis
The synthesis of this compound can be approached through various methods, primarily classified as chemical synthesis or enzymatic conversion. The reproducibility of the synthesis is highly dependent on the chosen route, with each having distinct advantages and disadvantages regarding yield, purity, cost, and environmental impact.
Comparison of Synthetic Approaches
| Parameter | Chemical Synthesis (e.g., Nitroaldol Route) | Enzymatic Method |
| Starting Materials | 3,4-Dimethoxybenzaldehyde, Nitroalkane | Phenylalanine derivative |
| Key Reagents | Ammonium acetate, Acetic acid, Reducing agents | Engineered enzymes (e.g., PALs, AALs) |
| Reaction Conditions | Often requires heating and specific pH control | Mild, aqueous medium |
| Byproducts/Waste | Salts, potential for cyanide waste | Biodegradable enzyme, aqueous waste |
| Scalability | Industrially proven | Can be limited by enzyme cost and stability |
| Cost-Benefit | Lower per-batch cost, higher waste disposal expenses | Higher enzyme cost, potentially lower purification costs |
| References | [1][4] | [1] |
Experimental Workflow: Chemical Synthesis
The following diagram illustrates a common workflow for the chemical synthesis of this compound, starting from 3,4-dimethoxybenzaldehyde. This multi-step process is a representative pathway for achieving the target compound.
Caption: A representative workflow for the chemical synthesis of this compound.
Experimental Protocols
Detailed and consistent protocols are critical for reproducibility. Below are methodologies for the synthesis of this compound and its subsequent conversion to L-DOPA.
Protocol 1: Synthesis of this compound (via Nitroaldol Reaction)
This protocol is based on the general principles of the Henry (nitroaldol) reaction followed by reduction.[4]
-
Step 1: Nitroaldol Condensation
-
Dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) and ammonium acetate (approx. 3 equivalents) in glacial acetic acid.
-
Add nitromethane (approx. 15-20 equivalents) to the mixture.
-
Heat the reaction mixture under reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture and pour it into ice water to precipitate the product, 3,4-dimethoxy-β-nitrostyrene.
-
Filter, wash the solid with cold water, and dry. Recrystallize from ethanol to purify.
-
-
Step 2: Reduction
-
Suspend the purified 3,4-dimethoxy-β-nitrostyrene in a suitable solvent like methanol or ethanol.
-
Add a catalyst, such as Palladium on Carbon (Pd/C).
-
Hydrogenate the mixture in a Parr apparatus under hydrogen gas pressure (e.g., 50 psi) at room temperature until hydrogen uptake ceases.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude racemic 3-(3,4-Dimethoxyphenyl)-alanine.
-
-
Step 3: Chiral Resolution (Enzymatic)
-
The resulting racemic mixture can be resolved using an acylase enzyme. This step is crucial for obtaining the biologically active L-isomer. Specific acylase enzymes and conditions will vary.
-
Protocol 2: Conversion to L-DOPA (Demethylation)
This compound serves as a direct precursor to L-DOPA, a critical medication for Parkinson's disease.[1]
-
Ether Cleavage:
-
Place the synthesized this compound in a round-bottom flask.
-
Add 48% hydrobromic acid (HBr).
-
Heat the mixture to reflux for 2-3 hours. This cleaves the two methyl ether groups to yield hydroxyl groups.
-
-
Crystallization and Purification:
-
Cool the reaction mixture.
-
Adjust the pH to approximately 4.5 using a sodium acetate solution to precipitate the L-DOPA.
-
Filter the crude L-DOPA.
-
For further purification, treat the product with activated charcoal and perform recrystallization from water.
-
Role in Pharmaceutical Synthesis and Biological Pathways
This compound is not just a synthetic intermediate; it is closely linked to critical biological pathways, primarily as a precursor in the synthesis of neurotransmitters and alkaloids.
Comparison with Structurally Related Compounds
| Compound | Structure | Key Functional Groups | Primary Role / Application | References |
| This compound | Phenylalanine with two -OCH₃ groups at C3, C4 | Methoxy | Precursor to L-DOPA; Building block for alkaloids | [1] |
| Levodopa (L-DOPA) | Phenylalanine with two -OH groups at C3, C4 | Hydroxyl | Active drug; Converts to dopamine in the brain | [1] |
| α-Methyl-L-DOPA | L-DOPA with an additional -CH₃ at the α-carbon | Hydroxyl, Methyl | Antihypertensive agent; Inhibits decarboxylation | [1] |
Signaling Pathway Context: Precursor to Dopamine
While this compound itself is not directly active in dopamine synthesis due to its stable methoxy groups, its demethylation product, L-DOPA, is the direct precursor to the neurotransmitter dopamine.[1] Understanding this relationship is crucial for drug development professionals.
Caption: Role of this compound as a precursor in major synthetic pathways.
References
Head-to-head comparison of different synthesis routes for 3-(3,4-Dimethoxyphenyl)-L-alanine
For researchers and professionals in drug development and organic synthesis, the efficient and stereoselective production of chiral amino acids is of paramount importance. 3-(3,4-Dimethoxyphenyl)-L-alanine, a derivative of L-DOPA, is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a head-to-head comparison of three distinct synthesis routes to this target molecule, offering an objective look at their methodologies, performance, and the experimental data supporting each approach.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route 1: Racemic Synthesis & Enzymatic Resolution | Route 2: Asymmetric Synthesis via Chiral Auxiliary | Route 3: Direct Methylation of L-DOPA |
| Starting Materials | Veratraldehyde, Hippuric Acid, Chiral Resolving Agent (e.g., Acylase) | Glycine, L-Valine, 3,4-Dimethoxybenzyl Bromide | L-DOPA, Methylating Agent (e.g., Dimethyl Sulfate) |
| Stereocontrol | Post-synthesis resolution | Diastereoselective alkylation | Retention of existing stereocenter |
| Key Advantages | Utilizes classical, well-understood reactions; scalable. | High enantiomeric purity in a single synthetic sequence. | Potentially the shortest route; starts from a readily available chiral precursor. |
| Key Disadvantages | 50% theoretical maximum yield for the desired enantiomer before resolution; requires additional resolution steps. | Requires stoichiometric amounts of a chiral auxiliary which can be expensive; multi-step preparation of the auxiliary. | Potential for racemization under harsh reaction conditions; risk of N-methylation and other side reactions. |
| Typical Overall Yield | Moderate (yields are impacted by the resolution step) | Good to High | Variable, dependent on the selectivity of the methylation. |
| Enantiomeric Purity | High (>99% e.e.) after successful resolution. | High (>95% d.e. leading to >95% e.e.). | High, if racemization is avoided. |
Route 1: Racemic Synthesis via Erlenmeyer-Plöchl Reaction and Enzymatic Resolution
This classical approach involves the initial synthesis of a racemic mixture of 3-(3,4-dimethoxyphenyl)alanine, which is then resolved to isolate the desired L-enantiomer.
Experimental Protocol
Step 1: Synthesis of Azlactone of α-Benzoylamino-β-(3,4-dimethoxyphenyl)-acrylic Acid
This step follows the well-established Erlenmeyer-Plöchl synthesis.[1]
-
A mixture of veratraldehyde (0.96 mole), powdered dry hippuric acid (1.07 moles), powdered freshly fused sodium acetate (0.98 mole), and acetic anhydride (2.9 moles) is heated with constant shaking.
-
Once the mixture completely liquefies (around 110°C), it is heated on a steam bath for two hours, during which the azlactone product crystallizes.
-
After cooling, ethanol is added to the reaction mixture. The mixture is allowed to stand overnight.
-
The yellow crystalline product is filtered, washed with cold ethanol and then with boiling water.
-
The crude product can be purified by recrystallization from hot benzene.
Step 2: Conversion to Racemic N-Acetyl-3-(3,4-dimethoxyphenyl)alanine
The azlactone is hydrolyzed to the unsaturated acylamino acid, which is then reduced to the racemic N-acyl amino acid.
-
The azlactone is treated with a mild base (e.g., sodium carbonate solution) to open the ring to form the α-acylamino-acrylic acid derivative.
-
The double bond is then reduced. A common method is catalytic hydrogenation (e.g., using H₂ gas with a Pd/C catalyst) or using a reducing agent like sodium amalgam. This step yields racemic N-benzoyl-3-(3,4-dimethoxyphenyl)alanine.
-
The benzoyl protecting group is typically exchanged for an acetyl group for compatibility with the acylase enzyme. This can be achieved by hydrolysis of the benzoyl group followed by acetylation with acetic anhydride.
Step 3: Enzymatic Resolution using Acylase
The resolution of the N-acetylated racemic mixture is performed using an aminoacylase enzyme, which selectively hydrolyzes the N-acetyl group from the L-enantiomer.
-
The racemic N-acetyl-3-(3,4-dimethoxyphenyl)alanine is dissolved in water, and the pH is adjusted to the optimal range for the acylase (typically pH 7.0-7.5).[2]
-
A small amount of a Co²⁺ salt can be added as an activator for the enzyme.[2]
-
The immobilized or free acylase enzyme is added, and the mixture is incubated at an optimal temperature (e.g., 37-50°C).[2]
-
The reaction results in a mixture of this compound and unreacted N-acetyl-3-(3,4-dimethoxyphenyl)-D-alanine.
-
The free L-amino acid can be separated from the N-acetylated D-amino acid based on differences in solubility (e.g., by adjusting the pH to the isoelectric point of the L-amino acid to precipitate it).
-
The N-acetyl-D-amino acid can be racemized and recycled to improve the overall yield.
Quantitative Data
| Step | Parameter | Value | Reference |
| 1. Azlactone Synthesis | Yield | 69-73% | [1] |
| 3. Enzymatic Resolution | Molar Conversion of L-enantiomer | >95% | [2] |
| Optical Purity of L-alanine | >95% | [2] |
Synthesis Workflow
Caption: Workflow for Route 1: Racemic Synthesis and Enzymatic Resolution.
Route 2: Asymmetric Synthesis via Chiral Auxiliary (Schöllkopf Method)
This elegant approach utilizes a chiral auxiliary to direct the stereoselective alkylation of a glycine enolate equivalent, leading directly to the desired enantiomer. The Schöllkopf bis-lactim ether method is a prime example of this strategy.[3]
Experimental Protocol
Step 1: Preparation of the Schöllkopf Auxiliary
The chiral auxiliary is typically prepared from commercially available amino acids.
-
The dipeptide of glycine and L-valine is synthesized.
-
This dipeptide is cyclized to form the 2,5-diketopiperazine.
-
Double O-methylation with a strong methylating agent (e.g., trimethyloxonium tetrafluoroborate) yields the bis-lactim ether chiral auxiliary.[3]
Step 2: Diastereoselective Alkylation
This is the key stereochemistry-defining step.
-
The Schöllkopf auxiliary is dissolved in a dry aprotic solvent (e.g., THF) and cooled to a low temperature (-78°C).
-
A strong base, such as n-butyllithium (n-BuLi), is added to deprotonate the glycine unit, forming a planar carbanion.
-
The electrophile, 3,4-dimethoxybenzyl bromide (prepared from 3,4-dimethoxybenzyl alcohol), is added to the solution.
-
The bulky isopropyl group from the valine auxiliary sterically hinders one face of the carbanion, directing the alkylation to the opposite face with high diastereoselectivity.[3][4]
Step 3: Hydrolysis and Isolation
The final step involves cleaving the newly synthesized amino acid from the auxiliary.
-
The alkylated bis-lactim ether is treated with dilute aqueous acid (e.g., 0.1 M HCl).
-
This hydrolysis cleaves the auxiliary, releasing the methyl ester of this compound and the methyl ester of L-valine.
-
The two amino acid esters can be separated by standard chromatographic techniques.
-
Saponification of the methyl ester yields the final product, this compound.
Quantitative Data
| Step | Parameter | Value | Reference |
| 2. Alkylation | Diastereomeric Excess (d.e.) | >95% | [3] |
| 3. Final Product | Enantiomeric Excess (e.e.) | >95% | [3][5] |
| Overall Yield (from auxiliary) | 50-60% (typical for similar alkylations) | [4] |
Synthesis Workflow
Caption: Workflow for Route 2: Asymmetric Synthesis via Schöllkopf Auxiliary.
Route 3: Direct O-Methylation of L-DOPA
Conceptually the most direct route, this method involves the chemical modification of the readily available chiral starting material, L-DOPA.
Experimental Protocol
This route requires the selective O-methylation of the two phenolic hydroxyl groups of L-DOPA without affecting the carboxylic acid and amine functionalities or causing racemization.
-
The amino and carboxylic acid groups of L-DOPA must first be protected. A common strategy would be to form the N-Boc protected methyl ester.
-
The protected L-DOPA is dissolved in a suitable polar aprotic solvent (e.g., DMF or acetone).
-
A base (e.g., potassium carbonate) is added to deprotonate the phenolic hydroxyl groups.
-
A methylating agent, such as dimethyl sulfate or methyl iodide, is added to the reaction mixture. The reaction is typically stirred at room temperature or gently heated until completion.
-
After the reaction, the protecting groups are removed. The Boc group is typically removed under acidic conditions (e.g., with trifluoroacetic acid), and the methyl ester is saponified with a mild base.
-
Purification of the final product is achieved by recrystallization or chromatography.
Quantitative Data
Detailed experimental data for a high-yield, non-racemizing chemical synthesis for this specific transformation is not as readily available in the literature as for the other routes. The main challenges are ensuring complete O-methylation without side reactions like N-methylation and avoiding racemization, which can occur under basic conditions. While the enzymatic O-methylation of L-DOPA by catechol-O-methyltransferase (COMT) is a well-known biological process, it is not practical for preparative scale chemical synthesis.[6][7]
| Step | Parameter | Value | Reference |
| Overall | Yield | Variable; highly dependent on reaction conditions and protecting group strategy. | - |
| Enantiomeric Purity | High, provided that racemization is avoided during the methylation and deprotection steps. | - |
Logical Relationship Diagram
References
- 1. DSpace [helda.helsinki.fi]
- 2. researchgate.net [researchgate.net]
- 3. Schöllkopf method - Wikipedia [en.wikipedia.org]
- 4. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 5. Diastereoselective arylation of bis-lactim ethers catalyzed by N-coordinating ylide-functionalized phosphine (NYPhos) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delayed O-methylation of l-DOPA in MB-COMT-deficient mice after oral administration of l-DOPA and carbidopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beneficial Effects of Natural Phenolics on Levodopa Methylation and Oxidative Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-(3,4-Dimethoxyphenyl)-L-alanine: A Safety and Logistics Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of 3-(3,4-Dimethoxyphenyl)-L-alanine, a compound often used in pharmaceutical research and development. Adherence to these procedures is critical for minimizing environmental impact and maintaining workplace safety.
I. Essential Safety Information
Before handling this compound, it is crucial to be aware of its potential hazards. This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or chemical goggles.
-
Hand Protection: Use chemically resistant gloves.
-
Respiratory Protection: In case of insufficient ventilation, wear a dust mask or a respirator.
-
Body Protection: Wear a lab coat or other protective clothing.
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.
II. Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is a prerequisite for its safe handling and disposal.
| Property | Value |
| CAS Number | 32161-30-1[1][2] |
| Molecular Formula | C11H15NO4[3] |
| Molecular Weight | 225.24 g/mol |
| Appearance | White to pale cream powder[3] |
| Melting Point | 254-257 °C (lit.) |
| Solubility | Insoluble in water |
III. Spill and Accidental Release Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.
Steps for Spill Containment and Cleanup:
-
Evacuate non-essential personnel from the spill area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE as outlined in Section I.
-
Avoid dust formation.
-
Sweep up the spilled material and place it into a suitable, closed container for disposal.
-
Clean the spill area thoroughly with a suitable cleaning agent.
-
Do not let the product enter drains.
IV. Disposal Procedures
Proper disposal of this compound is critical to prevent environmental contamination. Disposal must be in accordance with all applicable federal, state, and local environmental regulations.
General Disposal Guidelines:
-
Product: Dispose of this material and its container to a licensed hazardous-waste disposal contractor.[4] It should not be released into the environment.[5]
-
Contaminated Packaging: Dispose of as unused product.[4] Empty containers should be taken to an approved waste handling site for recycling or disposal.
The following diagram outlines the logical workflow for the disposal of this compound.
Caption: Disposal workflow for this compound.
V. Storage and Handling
Proper storage and handling are essential for maintaining the stability and integrity of this compound and ensuring the safety of laboratory personnel.
Storage Conditions:
-
Keep container tightly closed in a dry and well-ventilated place.
-
Store in a cool place.
Handling Precautions:
-
Avoid contact with skin and eyes.
-
Avoid formation of dust and aerosols.
-
Provide appropriate exhaust ventilation at places where dust is formed.
By adhering to these safety protocols, handling procedures, and disposal guidelines, researchers and laboratory professionals can mitigate the risks associated with this compound and ensure a safe and compliant working environment.
References
- 1. 3,4-Dimethoxy-L-phenylalanine - Safety Data Sheet [chemicalbook.com]
- 2. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3,4-diméthoxy-L-phénylalanine, 97 %, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
Personal protective equipment for handling 3-(3,4-Dimethoxyphenyl)-L-alanine
Essential Safety and Handling Guide for 3-(3,4-Dimethoxyphenyl)-L-alanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling this compound (CAS No: 32161-30-1), a compound utilized in biochemical research and pharmaceutical development.[1][2] Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is crucial to handle this compound with care, employing appropriate personal protective equipment and engineering controls.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritation (Category 2) | Exclamation Mark | Warning | H315: Causes skin irritation[1] |
| Eye Irritation (Category 2) | Exclamation Mark | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | Exclamation Mark | Warning | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure.[3][4]
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect for tears or holes before use.[3][5] |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.[6] |
| Body Protection | Lab Coat | A long-sleeved lab coat to prevent skin contact. |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator if working outside of a fume hood or if dust generation is likely.[7] |
Operational Plan: Step-by-Step Handling Procedures
Follow these steps to ensure the safe handling of this compound from receipt to use.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, well-ventilated area between 10°C - 25°C.[1]
-
Keep the container tightly closed to prevent moisture absorption and contamination.[1]
2. Preparation and Weighing:
-
All handling of the powdered form of this chemical should be conducted in a certified chemical fume hood to avoid inhalation of dust particles.[7][8]
-
Use a ventilated balance enclosure if a fume hood is not available for weighing.[7]
-
Employ anti-static measures when handling the powder to prevent airborne dust.
3. Solution Preparation and Use:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Clearly label all solutions with the chemical name, concentration, date, and your initials.
-
Avoid direct contact with the skin and eyes.[9]
4. Spill Management:
-
In case of a spill, evacuate the immediate area.
-
For small spills, use an appropriate absorbent material to clean the area while wearing full PPE.
-
For larger spills, follow your institution's emergency procedures.
-
Ensure proper ventilation to disperse any airborne dust.
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Unused and Waste Material:
-
Dispose of unused or waste this compound as hazardous chemical waste.
-
Do not dispose of this chemical down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
2. Contaminated Materials:
-
Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and weighing paper, should be considered contaminated.
-
Dispose of all contaminated materials in a designated hazardous waste container.
3. Empty Containers:
-
Rinse empty containers thoroughly with a suitable solvent in a fume hood.
-
Dispose of the rinsate as hazardous waste.
-
The cleaned container can then be disposed of according to your institution's guidelines for chemical containers.
Experimental Workflow for Handling this compound
Caption: A flowchart illustrating the safe handling workflow for this compound.
References
- 1. This compound | 32161-30-1 | FD22219 [biosynth.com]
- 2. chemimpex.com [chemimpex.com]
- 3. gz-supplies.com [gz-supplies.com]
- 4. publications.ashp.org [publications.ashp.org]
- 5. Protective glove use and hygiene habits modify the associations of specific pesticides with Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanchemistry.com [americanchemistry.com]
- 7. 9.4 Guidelines for Working with Particularly Hazardous Substances [ehs.cornell.edu]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
